3-O-(2'E ,4'Z-Decadienoyl)-20-O-acetylingenol
Description
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Properties
CAS No. |
158850-76-1 |
|---|---|
Molecular Formula |
C32H44O7 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
[(1S,4S,5S,6R,9R,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate |
InChI |
InChI=1S/C32H44O7/c1-7-8-9-10-11-12-13-14-25(34)39-29-19(2)17-31-20(3)15-24-26(30(24,5)6)23(28(31)36)16-22(18-38-21(4)33)27(35)32(29,31)37/h11-14,16-17,20,23-24,26-27,29,35,37H,7-10,15,18H2,1-6H3/b12-11-,14-13+/t20-,23-,24-,26+,27-,29+,31+,32+/m1/s1 |
InChI Key |
SYXKKJDQNXPUSI-RPIBRDPLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Natural Sources and Isolation of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a potent diterpenoid of the ingenol (B1671944) class, which has garnered significant interest within the scientific community for its notable biological activities, including pro-inflammatory and cytotoxic effects. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and isolation, tailored for professionals in phytochemical research and drug development.
Natural Provenance
The primary natural source of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol identified in the scientific literature is the root of Euphorbia kansui , a plant species belonging to the Euphorbiaceae family.[1][2][3][4][5][6][7] This traditional Chinese medicinal herb has been historically used for various ailments.[1][2][5] The compound has also been reported in Euphorbia peplus and Euphorbia ebracteolata.
Quantitative Data
Quantitative analysis of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in its natural sources is crucial for evaluating the viability of extraction for research and development purposes. While absolute yield data from raw plant material is not extensively detailed in the reviewed literature, a study on the processing of Euphorbia kansui provides valuable insight into the relative abundance and stability of the compound.
| Plant Source | Part | Processing Method | Analyte | Relative Content Change | Reference |
| Euphorbia kansui | Root | Stir-fried with vinegar | 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol | -19.14% | [2] |
| Euphorbia kansui | Root | Stir-fried with vinegar | Ingenol (hydrolysis product) | +92.31% | [2] |
Table 1: Quantitative analysis of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol and its derivative in processed Euphorbia kansui.
Experimental Protocols
The isolation of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocols are a synthesis of methodologies reported in the literature.
Extraction
Objective: To extract the crude mixture of diterpenoids, including the target compound, from the plant material.
Methodology:
-
Solvent Extraction:
-
Method A: Dichloromethane (B109758) Extraction [1][6][7]
-
Air-dry and powder the roots of Euphorbia kansui.
-
Macerate the powdered plant material with dichloromethane (CH₂Cl₂) at room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude dichloromethane extract.
-
-
Method B: Ethanol (B145695) Extraction [5]
-
Air-dry and powder the roots of Euphorbia kansui.
-
Reflux the powdered material with 95% ethanol (EtOH).
-
Filter the extract and evaporate the solvent to yield the crude ethanol extract.
-
-
Chromatographic Purification
Objective: To isolate 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol from the crude extract.
Methodology:
-
Initial Fractionation (Silica Gel Chromatography): [1][7]
-
Subject the crude extract to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing the target compound.
-
-
Fine Purification (High-Performance Liquid Chromatography - HPLC): [1][7]
-
Further purify the enriched fractions using preparative or semi-preparative HPLC.
-
A C18 reversed-phase column is commonly employed.
-
The mobile phase is typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, run in an isocratic or gradient mode.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
-
-
Advanced Separation (High-Speed Counter-Current Chromatography - HSCCC): [1][7]
-
For complex mixtures or to separate closely related isomers, HSCCC is an effective technique.
-
A suitable two-phase solvent system is selected based on the polarity of the target compound.
-
The crude or partially purified extract is subjected to HSCCC separation to yield the pure compound.
-
-
Targeted Isolation (Offline HPLC-ESI-MSn and HSCCC): [1][7]
-
For a more targeted approach, High-Performance Liquid Chromatography coupled with Electrospray Ionization Multi-stage Mass Spectrometry (HPLC-ESI-MSn) can be used to identify fractions containing the desired compound.
-
The identified fractions are then subjected to HSCCC for purification.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol from Euphorbia kansui.
References
- 1. researchgate.net [researchgate.net]
- 2. The water expelling effect evaluation of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and ingenol on H22 mouse hepatoma ascites model and their content differences analysis in Euphorbia kansui before and after stir-fried with vinegar by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Toxicity Reduction of Euphorbia kansui Stir-Fried with Vinegar Based on Conversion of 3- O-(2' E,4' Z-Decadi-enoyl)-20- O-acetylingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioactivity-guided isolation of antiproliferative diterpenoids from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Isolation of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol from Euphorbia kansui
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation of the ingenane (B1209409) diterpenoid, 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, from the roots of Euphorbia kansui. This compound is of significant interest due to its potential cytotoxic and other biological activities.[1][2] This document details the necessary experimental protocols, presents key quantitative data, and visualizes the isolation workflow.
Introduction
Euphorbia kansui, a traditional Chinese medicinal herb, is a rich source of various terpenoids, including ingenane-type diterpenoids which are known for their wide range of biological activities, such as anti-tumor and pro-inflammatory effects.[2][3][4] Among these, 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a notable compound that has been the subject of phytochemical and pharmacological studies.[1][5][6] Its isolation is a critical first step for further research into its mechanism of action and potential therapeutic applications. This guide consolidates information from various studies to provide a detailed protocol for its successful isolation and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄O₇ | [7] |
| Molecular Weight | 540.7 g/mol | [7][8] |
| CAS Number | 158850-76-1 | [8] |
| Purity | >98% (when purified) | [8] |
| Appearance | (Not specified in abstracts) | |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | [9] |
Experimental Protocols
The isolation of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol from Euphorbia kansui typically involves several stages, including extraction, fractionation, and purification. Two primary methods are described in the literature: a bioassay-guided separation using conventional chromatography and an offline coupling of HPLC-ESI-MS with high-speed counter-current chromatography (HSCCC).
Method 1: Bioassay-Guided Isolation
This method relies on tracking the biological activity of the fractions to guide the separation process.
3.1.1. Plant Material and Extraction
-
Plant Material : Dried roots of Euphorbia kansui are used as the starting material.[1][2]
-
Extraction : The dried roots are powdered and extracted with 95% ethanol (B145695).[1][2] The resulting extract is then concentrated under reduced pressure to yield a crude extract.
3.1.2. Fractionation and Purification
The crude extract undergoes a series of chromatographic steps to isolate the target compound.
-
Initial Fractionation : The crude ethanol extract is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate) to yield several fractions.
-
Activity Screening : The resulting fractions are screened for cytotoxicity or other relevant biological activities to identify the active fractions containing the compound of interest.
-
Further Purification : The active fractions are further purified using repeated column chromatography, including silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Method 2: Offline HPLC-ESI-MS and HSCCC
This modern approach allows for a more targeted and efficient isolation of skin-irritating compounds like ingenol (B1671944) diterpenoids.[5][10]
3.2.1. Plant Material and Extraction
-
Plant Material : Dried roots of Euphorbia kansui.
-
Extraction : The powdered roots are extracted with dichloromethane.[5][10] The solvent is then evaporated to yield a crude dichloromethane extract.
3.2.2. Targeted Separation and Purification
-
Initial Clean-up : The crude dichloromethane extract is first passed through a silica gel column for initial clean-up.[5][10]
-
HPLC-ESI-MS Analysis : The cleaned-up extract is analyzed by HPLC-ESI-MS to identify the fractions containing the target compound based on its mass-to-charge ratio.[5][10]
-
High-Speed Counter-Current Chromatography (HSCCC) : The targeted fractions are then subjected to HSCCC for purification, yielding 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.[5][10]
Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic methods.
| Technique | Purpose | Key Findings |
| ¹H NMR | To determine the proton environment in the molecule. | (Specific chemical shifts and coupling constants would be listed here from the full paper) |
| ¹³C NMR | To determine the carbon skeleton of the molecule. | (Specific chemical shifts would be listed here from the full paper) |
| ESI-MS | To determine the molecular weight and fragmentation pattern. | Provides the molecular ion peak corresponding to the molecular formula C₃₂H₄₄O₇.[1][2] |
| HR-ESI-MS | To determine the exact mass and confirm the molecular formula. | [3] |
Biological Activity Data
The isolated 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol has been evaluated for its cytotoxic effects against various cell lines.
| Cell Line | IC₅₀ (µM) | Reference |
| L-O2 (Human normal liver cell line) | (Specific value not in abstracts) | [1][2] |
| GES-1 (Human normal gastric epithelial cell line) | (Specific value not in abstracts) | [1][2] |
| Bel-7402 | (Specific value not in abstracts) | [11] |
| Bel-7402/5FU | (Specific value not in abstracts) | [11] |
| BGC-823 | (Specific value not in abstracts) | [11] |
| SGC-7901 | (Specific value not in abstracts) | [11] |
Note: The abstracts indicate that ingenane-type diterpenoids, including the target compound, exhibit relatively lower IC₅₀ values, signifying stronger cytotoxicity.[1][2]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the isolation of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Caption: Bioassay-Guided Isolation Workflow.
Caption: HPLC-MS and HSCCC Isolation Workflow.
Conclusion
The isolation of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol from Euphorbia kansui can be effectively achieved through multiple chromatographic techniques. The choice of method may depend on the available equipment and the scale of the isolation. The bioassay-guided approach is classic and reliable, while the use of HPLC-MS and HSCCC offers a more rapid and targeted separation. The information provided in this guide serves as a valuable resource for researchers aiming to isolate this and other related ingenane diterpenoids for further pharmacological investigation and drug development.
References
- 1. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioassay-guided separation of the proinflammatory constituents from the roots of Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Diterpenes from the roots of Euphorbia kansui and their in vitro effects on the cell division of Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | C32H44O7 | CID 44575954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biorbyt.com [biorbyt.com]
- 9. 3-O-(2'E ,4'E-decadienoyl)-20-O-acetylingenol | CAS:466663-12-7 | Manufacturer ChemFaces [chemfaces.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Bioactivity-guided isolation of antiproliferative diterpenoids from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Frankincense: A Technical Guide to 3-O-acetyl-11-keto-β-boswellic Acid (AKBA)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-O-acetyl-11-keto-β-boswellic acid, commonly known as AKBA, is a potent pentacyclic triterpenoid (B12794562) and the most bioactive compound isolated from the gum resin of the Boswellia serrata tree, colloquially known as Frankincense. For centuries, this resin has been a cornerstone of traditional medicine, and modern scientific inquiry has pinpointed AKBA as a key driver of its therapeutic effects. This technical guide provides a comprehensive overview of the biological activities of AKBA, with a focus on its quantitative data, the experimental protocols used to elucidate its functions, and the intricate signaling pathways it modulates.
Quantitative Biological Activity of AKBA
The biological efficacy of AKBA has been quantified across a range of cellular and molecular assays. The following tables summarize key quantitative data, providing a comparative reference for its anti-inflammatory and anti-cancer activities.
| Target | Assay Type | Cell Line/System | IC₅₀ | Reference |
| 5-Lipoxygenase (5-LOX) | Enzyme Inhibition Assay | N/A | 1.5 µM | [1][2] |
| Glioblastoma Cell Viability | CCK8 Assay | U251 | 27.62 µM (24h) | [3] |
| 22.11 µM (48h) | [3] | |||
| 18.69 µM (72h) | [3] | |||
| Glioblastoma Cell Viability | CCK8 Assay | U87-MG | 31.61 µM (24h) | [3] |
| 23.96 µM (48h) | [3] | |||
| 18.79 µM (72h) | [3] | |||
| Prostate Cancer Cell Viability | MTT Assay | PC-3 | Not specified | [4] |
| Non-Small Cell Lung Cancer | MTT Assay | NCI-H460 | Not specified | [4] |
| Non-Small Cell Lung Cancer | MTT Assay | A549 | Not specified | [4] |
Table 1: Summary of IC₅₀ values for AKBA in various biological assays.
Key Biological Activities and Mechanisms of Action
AKBA exerts a wide spectrum of biological effects, primarily attributed to its anti-inflammatory, anti-cancer, and neuroprotective properties. These activities are mediated through the modulation of multiple signaling pathways.
Anti-Inflammatory Activity
The anti-inflammatory effects of AKBA are well-documented and are largely attributed to its potent, direct, non-redox, and non-competitive inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[2] Furthermore, AKBA has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that orchestrates the expression of numerous inflammatory mediators.[5][6]
Anti-Cancer Activity
AKBA has demonstrated significant anti-tumor activity in various cancer models. Its mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: AKBA promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: It can arrest the cell cycle at the G2/M phase, thereby inhibiting cancer cell proliferation. This is achieved by regulating the p21/FOXM1/cyclin B1 pathway and downregulating the Aurora B/TOP2A pathway.[3]
-
Inhibition of Invasion and Metastasis: AKBA has been shown to inhibit the migration and invasion of cancer cells.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of AKBA. It is believed to exert these effects through the activation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the biological activities of AKBA.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
AKBA stock solution (dissolved in DMSO)
-
Cancer cell lines (e.g., U251, U87-MG)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of AKBA (e.g., 0, 5, 10, 20, 30, 40, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest AKBA treatment. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the AKBA concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
AKBA-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of AKBA for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and is crucial for understanding how AKBA modulates signaling pathways.
Materials:
-
AKBA-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest, e.g., p-p65, p65, Nrf2, HO-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
RNA Sequencing (RNA-Seq) Analysis
RNA-Seq provides a comprehensive, unbiased view of the transcriptome and can be used to identify genes and pathways affected by AKBA treatment.
Workflow Overview:
-
Sample Preparation: Treat cells with AKBA and a vehicle control.
-
RNA Extraction: Isolate high-quality total RNA from the cells.
-
Library Preparation: Construct RNA-Seq libraries. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon AKBA treatment.
-
Pathway and Gene Ontology Analysis: Use bioinformatics tools to identify the biological pathways and functions that are enriched in the list of differentially expressed genes.
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by AKBA.
NF-κB Signaling Pathway
Caption: AKBA inhibits the NF-κB signaling pathway.
Nrf2/HO-1 Signaling Pathway
Caption: AKBA activates the Nrf2/HO-1 antioxidant pathway.
p21/FOXM1/Cyclin B1 Cell Cycle Regulation Pathway
Caption: AKBA induces G2/M cell cycle arrest.
Aurora B/TOP2A Mitosis Inhibition Pathway
Caption: AKBA inhibits mitosis by downregulating Aurora B and TOP2A.
Conclusion
3-O-acetyl-11-keto-β-boswellic acid (AKBA) is a promising natural compound with a well-defined profile of anti-inflammatory, anti-cancer, and neuroprotective activities. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential for a range of diseases. This technical guide provides a foundational resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate further investigation and development of AKBA-based therapeutics.
References
- 1. 3-acetyl-11-keto-β-Boswellic Acid - Cayman Chemical [bioscience.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-O-acetyl-11-keto-β-boswellic acid exerts anti-tumor effects in glioblastoma by arresting cell cycle at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Acetyl-11-Keto-β-Boswellic Acid (AKBA) Prevents Lipopolysaccharide-Induced Inflammation and Cytotoxicity on H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nrf2/HO-1 Signaling Stimulation through Acetyl-11-Keto-Beta-Boswellic Acid (AKBA) Provides Neuroprotection in Ethidium Bromide-Induced Experimental Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3EZ,20Ac-ingenol: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
3EZ,20Ac-ingenol is a derivative of ingenol (B1671944), a diterpenoid isolated from plants of the Euphorbia genus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 3EZ,20Ac-ingenol. The document details its mechanism of action as a catalytic inhibitor of topoisomerase I and II, leading to DNA damage, cell cycle arrest, and apoptosis. Furthermore, it elucidates the compound's impact on key cellular signaling pathways, particularly the PI3K/Akt pathway. Detailed experimental protocols for assays discussed herein are provided to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
The chemical structure of 3EZ,20Ac-ingenol, systematically named 3-O-(2-ethyl-(2Z)-butenoyl)-20-O-acetylingenol, is characterized by the complex tetracyclic ingenane (B1209409) core. The structure features an inside-outside bridged bicyclo[4.4.1]undecane system, which imparts significant conformational rigidity.
Chemical Structure:
A definitive, publicly available image of the exact 3EZ,20Ac-ingenol structure is not readily found. A general ingenol structure is shown for reference, with the understanding that 3EZ,20Ac-ingenol has a (2-ethyl-(2Z)-butenoyl) group at the C3 position and an acetyl group at the C20 position.
Physicochemical Properties:
Specific experimental data for the physicochemical properties of 3EZ,20Ac-ingenol are not extensively available in the public domain. The table below summarizes available data for the parent compound, ingenol, and a related well-studied derivative, ingenol mebutate, to provide an approximate understanding of the expected properties.
| Property | Ingenol | Ingenol Mebutate (3-angeloyl-ingenol) | 3EZ,20Ac-ingenol |
| Molecular Formula | C₂₀H₂₈O₅[1] | C₂₅H₃₄O₆[2] | C₂₈H₃₈O₆ |
| Molecular Weight | 348.4 g/mol [1] | 430.5 g/mol [2] | 470.6 g/mol |
| Appearance | Crystalline solid | White to off-white crystalline powder | Data not available |
| Melting Point | 195-197 °C | 154-156 °C | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Soluble in methanol, ethanol (B145695), DMSO | Soluble in organic solvents like acetone, acetonitrile, and ethyl acetate | Expected to be soluble in organic solvents |
| Stability | Ingenol esters can undergo acyl migration, affecting stability and potency[3] | Prone to chemical rearrangement, requiring refrigeration[4] | Data not available |
Biological Properties and Mechanism of Action
3EZ,20Ac-ingenol exhibits potent anti-proliferative and pro-apoptotic activities in cancer cells. Its primary mechanism of action is the catalytic inhibition of both topoisomerase I and topoisomerase II.
Inhibition of Topoisomerases and Induction of DNA Damage
Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, 3EZ,20Ac-ingenol is a catalytic inhibitor that interferes with the enzymatic activity of topoisomerases without trapping the covalent complex. This inhibition disrupts the normal process of DNA replication and transcription, leading to the accumulation of DNA double-strand breaks (DSBs)[5][6]. The formation of DSBs triggers a DNA damage response (DDR).
Cell Cycle Arrest
As a consequence of DNA damage, cells activate cell cycle checkpoints to allow for DNA repair. Treatment with 3EZ,20Ac-ingenol has been shown to induce cell cycle arrest at the G2/M phase[5]. This arrest prevents cells with damaged DNA from proceeding into mitosis, thereby averting the propagation of genetic instability.
Induction of Apoptosis
If the DNA damage is too severe to be repaired, the cells undergo programmed cell death, or apoptosis. 3EZ,20Ac-ingenol has been demonstrated to induce apoptosis, a key mechanism for its anticancer activity. This is often characterized by the activation of caspases, such as caspase-3[5].
Modulation of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. 3EZ,20Ac-ingenol has been shown to downregulate the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K[5][6][7]. The inhibition of Akt phosphorylation suppresses pro-survival signals and contributes to the apoptotic effects of the compound. This downregulation of p-Akt is reported to be mediated through the upregulation of PTEN (Phosphatase and Tensin homolog), a tumor suppressor that negatively regulates the PI3K/Akt pathway[7].
Quantitative Biological Data
The following table summarizes the quantitative data on the biological activity of 3EZ,20Ac-ingenol from published studies.
| Assay | Cell Line/System | Concentration/IC₅₀ Value | Reference |
| Topoisomerase I Inhibition | In vitro (pBR322 DNA) | Slight inhibition at 10 μM, significant inhibition at 25 μM[5] | [5] |
| Cell Proliferation Inhibition | DT40 cells | Maximum inhibition of ~50-70% at 0.5 μM[5] | [5] |
| Inhibition of NO production | - | IC₅₀ of 0.30 μM for 20-O-acetylingenol and 0.56 μM for 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol (a related compound)[8] | [8] |
| Cytotoxicity against HepG2 cell line | HepG2 | IC₅₀ of 12.55-18.26 μM for various ingenol derivatives[8] | [8] |
| Anti-proliferation on MCF-7 cell line | MCF-7 | IC₅₀ of 17.12 μM for a related ingenol derivative[8] | [8] |
| Inhibition of human glioma stem cells | GSC-3# and GSC-12# | IC₅₀ values of 8.89 and 13.00 μM for euphol (B7945317) (a related triterpenoid)[8] | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of 3EZ,20Ac-ingenol to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Supercoiled pBR322 plasmid DNA
-
Human topoisomerase I
-
3EZ,20Ac-ingenol
-
10x Topoisomerase I reaction buffer
-
Stop solution/loading dye
-
TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare the reaction mixture containing supercoiled pBR322 DNA and topoisomerase I reaction buffer.
-
Add varying concentrations of 3EZ,20Ac-ingenol to the reaction mixtures. Include a positive control (e.g., camptothecin) and a negative control (vehicle).
-
Initiate the reaction by adding human topoisomerase I to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with 3EZ,20Ac-ingenol using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3EZ,20Ac-ingenol
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3EZ,20Ac-ingenol for the desired time points.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blot Analysis of p-Akt
This protocol describes the detection of phosphorylated Akt (p-Akt) levels in cells treated with 3EZ,20Ac-ingenol.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3EZ,20Ac-ingenol
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with 3EZ,20Ac-ingenol as described for the cell cycle analysis.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of 3EZ,20Ac-ingenol and a general experimental workflow for its characterization.
Caption: Signaling pathway of 3EZ,20Ac-ingenol.
Caption: General experimental workflow.
Conclusion
3EZ,20Ac-ingenol is a promising anticancer agent with a distinct mechanism of action involving the catalytic inhibition of topoisomerases I and II and the modulation of the PI3K/Akt signaling pathway. Its ability to induce DNA damage, G2/M cell cycle arrest, and apoptosis in cancer cells warrants further investigation for its potential therapeutic applications. This technical guide provides a foundational understanding of its chemical and biological properties and offers detailed experimental protocols to aid researchers in their future studies of this and related compounds. Further research is required to fully elucidate its physicochemical properties and to explore its efficacy and safety in preclinical and clinical settings.
References
- 1. Ingenol | C20H28O5 | CID 442042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ingenol Disoxate: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3EZ,20Ac-ingenol, a catalytic inhibitor of topoisomerases, downregulates p-Akt and induces DSBs and apoptosis of DT40 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3EZ,20Ac-ingenol, a catalytic inhibitor of topoisomerases, downregulates p-Akt and induces DSBs and apoptosis of DT40 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3EZ, 20Ac-ingenol induces cell-specific apoptosis in cyclin D1 over-expression through the activation of ATR and downregulation of p-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biosynthesis of Ingenol Esters: A Technical Guide for Drug Development and Research
Introduction
Ingenol (B1671944) esters, particularly ingenol mebutate (ingenol-3-angelate), represent a class of diterpenoids with significant pharmacological interest.[1][2] Isolated from plants of the Euphorbia genus, these compounds have demonstrated potent anti-cancer, anti-HIV, and anti-inflammatory activities.[2][3] Ingenol mebutate, the active ingredient in the FDA-approved drug Picato®, is used for the topical treatment of actinic keratosis, a precancerous skin condition.[1][2][4] The complex "in/out" bridged ring structure of the ingenol core has made its chemical synthesis exceptionally challenging, leading to intense research into its natural biosynthetic pathway to enable biotechnological production.[1][3][5] This guide provides an in-depth overview of the current understanding of the ingenol ester biosynthesis pathway, focusing on key enzymatic steps, quantitative data, and experimental methodologies relevant to researchers and drug development professionals.
Core Biosynthetic Pathway
The biosynthesis of ingenol esters is a multi-step process that begins with the universal precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of cyclizations and oxidative modifications. The pathway can be broadly divided into two phases: the initial formation of the macrocyclic diterpene backbone and the subsequent functionalization and esterification to yield the final bioactive compounds.[3]
Phase 1: Formation of the Diterpene Scaffold
-
Casbene (B1241624) Synthesis: The pathway commences with the cyclization of the C20 precursor, GGPP, into the macrocyclic diterpene casbene. This crucial step is catalyzed by casbene synthase (CBS) , a key enzyme for ingenol biosynthesis.[6]
-
Regio-specific Oxidations: Following its formation, casbene undergoes a series of regio-specific oxidations catalyzed by cytochrome P450 (P450) monooxygenases.[1][7] These enzymes are vital for introducing oxygen functionalities that are prerequisites for subsequent cyclizations.[8][9][10] In Euphorbia lathyris, two specific P450s have been identified:
-
Unconventional Cyclization to Jolkinol C: The oxidized casbene intermediates undergo an unconventional, alcohol dehydrogenase (ADH)-mediated cyclization to form jolkinol C , a lathyrane diterpenoid.[1] This reaction, catalyzed by E. lathyris ADH1 , involves the dehydrogenation of hydroxyl groups, which leads to a rearrangement and the formation of the characteristic intramolecular carbon-carbon bonds of the lathyrane and ingenane (B1209409) skeletons.[1][7] Jolkinol C is considered a probable key intermediate in the pathway leading to the ingenol core.[1][7]
Phase 2: Late-Stage Functionalization and Esterification
The conversion of the jolkinol C intermediate to the final ingenol scaffold involves further oxidative modifications, though the specific enzymes for these steps are still under investigation. The final step in the formation of bioactive ingenol esters is the addition of an acyl group, such as an angeloyl group at the C3 position, to the ingenol core.
-
Angeloylation: In Euphorbia peplus, two genes have been identified whose protein products catalyze the addition of angelyl-CoA to the ingenol scaffold to produce ingenol-3-angelate (ingenol mebutate).[3] Virus-induced gene silencing (VIGS) experiments have shown that the gene EpBAHD-08 is essential for this specific angeloylation step.[3]
The following diagram illustrates the core biosynthetic pathway leading to the ingenol scaffold.
Quantitative Data
The production of ingenol and its esters through plant extraction is often inefficient due to low yields that fluctuate based on species, plant part, and growing conditions.[1][3] Semisynthesis from ingenol is a common approach for producing ingenol mebutate.[11]
| Compound | Plant Species | Plant Part | Yield / Concentration | Reference |
| Ingenol Mebutate | Euphorbia peplus | Whole Plant | 1.1 mg/kg | [2] |
| Ingenol | Euphorbia lathyris | Seeds | ~100 mg/kg | [11] |
| Ingenol | Euphorbia lathyris | Extracts | 0.027% | |
| Ingenol | Euphorbia myrsinites | Lower Stems (dry weight) | 547 mg/kg | [12][13] |
Experimental Protocols
The elucidation of the ingenol biosynthesis pathway has relied on a combination of transcriptomics, in vitro enzyme assays, and in planta functional characterization.
1. Transcriptome Analysis and Gene Discovery
-
Objective: To identify candidate genes (e.g., P450s, ADHs, synthases) involved in the biosynthesis pathway.
-
Methodology:
-
Tissue Selection: Tissues with high concentrations of the target diterpenoids (e.g., mature seeds, roots of E. lathyris) are selected for RNA extraction.[1][6]
-
RNA Sequencing: Total RNA is extracted, and mRNA is sequenced using next-generation sequencing platforms.
-
De Novo Assembly & Annotation: The resulting sequence reads are assembled into unigenes, which are then annotated by comparing them against public protein databases (e.g., NCBI Nr, Swiss-Prot) to predict gene function.[6]
-
Co-expression Analysis: Techniques like Weighted Gene Co-expression Network Analysis (WGCNA) are used to identify clusters of genes that are co-expressed with known pathway genes, narrowing down the list of candidates.[6]
-
2. In Vitro Enzyme Assays
-
Objective: To confirm the specific function of a candidate enzyme by reacting it with its predicted substrate.
-
Methodology:
-
Heterologous Expression: The candidate gene is cloned into an expression vector and expressed in a host system, such as E. coli or yeast (Saccharomyces cerevisiae).
-
Protein Purification: The recombinant enzyme is purified from the host cell lysate.
-
Enzyme Reaction: The purified enzyme is incubated with the substrate (e.g., casbene for P450s) and necessary co-factors (e.g., NADPH for P450s).
-
Product Analysis: The reaction products are extracted and analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product and confirm the enzyme's function.[1]
-
3. In Planta Functional Characterization via Virus-Induced Gene Silencing (VIGS)
-
Objective: To validate the role of a specific gene in the biosynthetic pathway within the native plant.
-
Methodology:
-
Vector Construction: A fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector.
-
Agroinfiltration: The VIGS construct is introduced into Agrobacterium tumefaciens, which is then infiltrated into the leaves of the host plant (e.g., E. peplus or E. lathyris).
-
Gene Silencing: The viral vector spreads systemically, inducing post-transcriptional gene silencing of the target gene.
-
Metabolite Analysis: After a period of incubation, metabolites are extracted from the silenced plants and compared to control plants (infiltrated with an empty vector). A significant reduction in the concentration of the expected downstream product (e.g., ingenol) confirms the gene's function in the pathway.[3][6]
-
The following diagram outlines the general workflow for VIGS.
Significant progress has been made in elucidating the early stages of the ingenol ester biosynthetic pathway, particularly the steps from casbene to the key intermediate jolkinol C.[1] The identification of specific P450s, an ADH, and acyltransferases provides critical genetic targets for metabolic engineering.[1] However, the full pathway from jolkinol C to the ingenol core remains to be fully characterized. Future research will likely focus on identifying the remaining oxidase enzymes and understanding the regulatory networks that control the expression of these pathway genes. This knowledge is fundamental for developing robust and efficient biotechnological platforms, such as engineered yeast or plant systems, for the sustainable production of ingenol and its valuable esters, thereby overcoming the limitations of agricultural sourcing and complex chemical synthesis.[1]
References
- 1. pnas.org [pnas.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Engineering Plant Cytochrome P450s for Enhanced Synthesis of Natural Products: Past Achievements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thorny Path to Treatment: A Technical Guide to the Discovery and History of Euphorbia-Derived Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
The genus Euphorbia, one of the largest and most diverse in the plant kingdom, has for centuries been a source of traditional remedies. The milky latex characteristic of these plants, often associated with irritant and toxic properties, conceals a treasure trove of complex chemical entities: the diterpenoids. This in-depth technical guide navigates the fascinating journey of discovery of these compounds, from their ethnobotanical roots to their emergence as powerful modulators of cellular signaling and promising therapeutic agents.
A Rich History Rooted in Traditional Medicine
The use of Euphorbia species in traditional medicine is geographically widespread, with applications ranging from the treatment of skin ailments and warts to more systemic conditions.[1][2][3][4][5] This historical use provided the first clues to the potent biological activities of their chemical constituents. Ethnobotanical knowledge, passed down through generations, laid the groundwork for modern scientific investigation into these remarkable plants.
The Dawn of Discovery: Isolation and Structural Elucidation
The scientific exploration of Euphorbia diterpenoids began in earnest in the mid-20th century. Early research focused on identifying the compounds responsible for the pro-inflammatory and tumor-promoting activities observed with extracts from plants like Croton tiglium, a member of the Euphorbiaceae family. This led to the isolation of the first phorbol (B1677699) esters, a class of tigliane (B1223011) diterpenoids that would become instrumental in understanding cellular signaling.
The journey from crude plant extract to purified, structurally characterized diterpenoid is a multi-step process that has been refined over decades.
Experimental Workflow: From Plant to Pure Compound
Caption: A generalized workflow for the isolation of diterpenoids from Euphorbia species.
Major Classes of Euphorbia Diterpenoids
The structural diversity of diterpenoids isolated from Euphorbia is vast, with compounds typically classified based on their carbon skeleton.[6][7][8] The most prominent classes include:
-
Tiglianes: Characterized by a 5/7/6/3 fused ring system, this class includes the well-known phorbol esters.
-
Ingenanes: Possessing a 5/7/6/3 fused ring system with a characteristic "inside-out" stereochemistry.
-
Jatrophanes and Lathyranes: Macrocyclic diterpenoids with a larger ring system.
The Central Target: Protein Kinase C (PKC)
A pivotal breakthrough in understanding the biological effects of many Euphorbia diterpenoids was the identification of Protein Kinase C (PKC) as their primary molecular target.[3][9] Phorbol esters, such as phorbol-12-myristate-13-acetate (PMA), are potent activators of PKC. They mimic the action of the endogenous second messenger diacylglycerol (DAG), leading to the activation of a cascade of downstream signaling events.
The PKC Signaling Pathway
Caption: Simplified overview of the PKC signaling cascade activated by certain Euphorbia diterpenoids.
The activation of different PKC isoforms can lead to a variety of cellular responses, including proliferation, differentiation, inflammation, and apoptosis.[10][11][12][13] Notably, the specific downstream effects can be isoform- and cell-type-dependent.
From Irritant to Ingenol Mebutate: A Therapeutic Journey
The pro-inflammatory and tumor-promoting properties of certain phorbol esters initially cast a shadow over their therapeutic potential. However, further research revealed that not all PKC activators are equal. This led to the discovery of compounds with a more favorable therapeutic window.
A prime example is ingenol mebutate (ingenol-3-angelate), an ingenane (B1209409) diterpenoid isolated from the sap of Euphorbia peplus. While it is a potent PKC activator, it primarily induces localized cell death (necrosis) followed by an inflammatory response that can lead to the clearance of pre-cancerous skin lesions.[5][14][15] This dual mechanism of action underpins its successful development as a topical treatment for actinic keratosis. The activation of PKCδ, in particular, has been implicated in the pro-apoptotic effects of ingenol mebutate.[16]
Prostratin (B1679730): An Ethnobotanical Lead for HIV Research
The story of prostratin , a non-tumor-promoting phorbol ester, is a compelling example of the value of ethnobotany in modern drug discovery.[17] Isolated from the Samoan medicinal plant Homalanthus nutans (a member of the Euphorbiaceae family), prostratin has the unique ability to activate latent HIV reservoirs, making the virus susceptible to antiretroviral therapy. This "shock and kill" strategy is a promising avenue for eradicating HIV from the body.
Quantitative Bioactivity Data
The biological activity of Euphorbia diterpenoids is often quantified by their half-maximal inhibitory concentration (IC50) in cytotoxicity assays or their half-maximal effective concentration (EC50) in functional assays like PKC activation. The following tables summarize some of the reported values for various diterpenoids.
Table 1: Cytotoxicity (IC50) of Selected Euphorbia Diterpenoids against Cancer Cell Lines
| Compound | Diterpenoid Class | Cell Line | IC50 (µM) | Reference |
| Euphorfischerin A | Ent-atisane | HeLa | 4.6 | [11][12] |
| Euphorfischerin A | H460 | 11.5 | [11][12] | |
| Euphorfischerin A | Namalwa | 16.4 | [11][12] | |
| Euphorfischerin B | Ent-atisane | HeLa | 9.5 | [11][12] |
| Euphorfischerin B | H460 | 17.4 | [11][12] | |
| Euphorfischerin B | Namalwa | 13.3 | [11][12] | |
| Jolkinolide B | Ent-abietane | ANA-1 | 0.0446 | [18] |
| Jolkinolide B | B16 | 0.0448 | [18] | |
| Jolkinolide B | Jurkat | 0.0647 | [18] | |
| ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide | Ent-abietane | ANA-1 | 0.00712 | [18] |
| ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide | Jurkat | 0.0179 | [18] | |
| 13-hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate | Ingenane | A549 | 21.97 | [9] |
| 13-hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate | MCF-7 | 27.12 | [9] | |
| 13-hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate | HepG2 | 20.97 | [9] |
Table 2: PKC Activation and Other Biological Activities (EC50/IC50)
| Compound | Activity | Assay/Cell Line | EC50/IC50 (µM) | Reference |
| Phorbol 12-myristate 13-acetate | Platelet Aggregation | Human Platelets | 0.0095 | [19] |
| Ingenol-3-angelate | Platelet Aggregation | Human Platelets | 0.0725 | [19] |
| Prostratin | Platelet Aggregation | Human Platelets | 0.91 | [19] |
| 4β-dideoxyphorbol ester 10 | Anti-CHIKV Replication | - | 4.0 | [16] |
| Euphylonane D | Antiadipogenic Effect | 3T3-L1 Adipocytes | 0.60 | [20] |
| Euphohelioscoid A | Kv1.3 Channel Inhibition | HEK293 cells | 3.0 | [21] |
Detailed Experimental Methodologies
Extraction and Isolation
A general procedure for the extraction and isolation of diterpenoids from Euphorbia species is as follows:
-
Plant Material Collection and Preparation: The plant material (e.g., whole plant, roots, or latex) is collected, dried, and ground into a fine powder.[22]
-
Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature for an extended period.[23][24][25][26][27] The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.[23]
-
Column Chromatography: The resulting fractions are subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20.[22] Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative or semi-preparative HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol.[22]
Structural Elucidation
The structures of isolated diterpenoids are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the carbon skeleton, the position of substituents, and the relative stereochemistry of the molecule.[22][28][29][30][31]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound.[32][33] Fragmentation patterns observed in MS/MS experiments can give valuable information about the structure.
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.[29]
Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.[19][34][35][36][37]
PKC activation can be assessed by measuring the phosphorylation of a specific substrate.
-
Enzyme and Substrate Preparation: A reaction mixture is prepared containing the PKC enzyme, a specific peptide substrate, and cofactors such as ATP and magnesium ions.
-
Compound Addition: The test compound is added to the reaction mixture.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a set time to allow the phosphorylation reaction to occur.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radioactive labeling with [γ-³²P]ATP followed by separation and scintillation counting, or by using fluorescence-based assays with specific antibodies that recognize the phosphorylated substrate.[4][17][21][38][39]
Downstream Signaling: Beyond PKC
The activation of PKC by Euphorbia diterpenoids triggers a complex network of downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
MAPK/ERK Pathway
The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Phorbol esters and ingenol mebutate have been shown to activate the ERK1/2 pathway in a PKC-dependent manner.[2][5][14][40][41][42][43]
NF-κB Pathway
The NF-κB pathway is a key regulator of the inflammatory response. Certain ingenane-type diterpenoids can induce the activation of NF-κB, leading to the production of pro-inflammatory cytokines like IFN-γ.[44][45][46][47][48]
Conclusion and Future Perspectives
The journey from the traditional use of Euphorbia plants to the development of FDA-approved drugs and promising clinical candidates is a testament to the power of natural product drug discovery. The diverse and complex structures of Euphorbia-derived diterpenoids continue to inspire synthetic chemists and provide valuable tools for dissecting intricate cellular signaling pathways. As our understanding of the nuanced roles of different PKC isoforms and their downstream effectors grows, so too will the potential to develop novel, highly targeted therapies for a range of diseases, from cancer to viral infections. The thorny spurges, once regarded primarily for their toxicity, have firmly established their place in the modern pharmacopeia.
References
- 1. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C activation by phorbol esters: do cysteine-rich regions and pseudosubstrate motifs play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phytochemical and pharmacological review of diterpenoids from the genus Euphorbia Linn (2012-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of protein kinase C by phorbol esters in human macrophages reduces the metabolism of modified LDL by down-regulation of scavenger receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PKCdelta signaling: mechanisms of DNA damage response and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PKC delta signaling: a dual role in regulating hypoxic stress-induced autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PKC-delta is an apoptotic lamin kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 18. New insights into the regulation of protein kinase C and novel phorbol ester receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 20. Euphorbia diterpenoids: isolation, structure, bioactivity, biosynthesis, and synthesis (2013–2021) - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 21. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 13C-NMR data of three important diterpenes isolated from Euphorbia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antibacterial and Antioxidant Activities of Triterpenoids Isolated from Endemic Euphorbia arbuscula Stem Latex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. New triterpenoids from the latex of Euphorbia resinifera Berg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Extraction and Characterization of latex from the Euphorbia Tirucalli | International Journal of Development Research (IJDR) [journalijdr.com]
- 27. Euphorbia species latex: A comprehensive review on phytochemistry and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Diterpenoids from Euphorbia neriifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. 13C NMR Data - Explore the Science & Experts | ideXlab [idexlab.com]
- 31. researchgate.net [researchgate.net]
- 32. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 33. Six new tigliane diterpenoids with anti-inflammatory activity from <i>Euphorbia kansuensis</i> - Arabian Journal of Chemistry [arabjchem.org]
- 34. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 35. researchgate.net [researchgate.net]
- 36. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
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- 39. promega.com [promega.com]
- 40. mdpi.com [mdpi.com]
- 41. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 42. Differential activation of four specific MAPK pathways by distinct elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 44. Ingenane-type diterpene compounds from Euphorbia kansui modulate IFN-γ production through NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 45. tandfonline.com [tandfonline.com]
- 46. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 47. creative-diagnostics.com [creative-diagnostics.com]
- 48. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
A Comprehensive Technical Guide to 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the diterpenoid compound 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, a natural product isolated from plants of the Euphorbia genus. This document consolidates key information regarding its chemical properties, biological activities, and mechanisms of action. Particular emphasis is placed on its cytotoxic, pro-inflammatory, and antiviral properties. Detailed experimental protocols for assessing its biological effects and visualizations of its known signaling pathways are provided to support further research and development efforts. The CAS number for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is 158850-76-1 [1][2][3].
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 158850-76-1 | [1][2][3] |
| Molecular Formula | C32H44O7 | [3] |
| Molecular Weight | 540.7 g/mol | [1] |
| Purity | >98% | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |
Biological Activities and Quantitative Data
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol exhibits a range of biological activities, most notably cytotoxicity against various cell lines, induction of apoptosis, and reactivation of latent HIV-1. The following tables summarize the available quantitative data on its bioactivity.
Table 2.1: Cytotoxicity Data (IC50 Values)
| Cell Line | Cell Type | IC50 Value | Reference |
| IEC-6 | Rat intestinal epithelial cells | 5.74 µg/mL | [1] |
| Jeko-1 | Human mantle cell lymphoma | ~0.5 µM (for 50% inhibition of cell proliferation after 48h) | [5] |
| Panc-1 | Human pancreatic cancer | Not explicitly stated, but higher than Jeko-1 | [5] |
| L-O2 | Human normal liver cells | Dose-dependent cytotoxicity observed | [4] |
| GES-1 | Human gastric epithelial cells | Dose-dependent cytotoxicity observed | [4] |
Mechanisms of Action and Signaling Pathways
Induction of Apoptosis via the Mitochondrial Pathway
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol has been shown to induce apoptosis in intestinal epithelial cells (IEC-6) through the intrinsic mitochondrial pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS), leading to a cascade of downstream events.
Reactivation of Latent HIV-1 via PKCδ-NF-κB Signaling
This compound is also capable of reactivating latent HIV-1, a crucial step in "shock and kill" strategies for HIV eradication. This reactivation is mediated through the activation of the Protein Kinase C delta (PKCδ) and the subsequent activation of the NF-κB signaling pathway.
Regulation of Aquaporin-2 (AQP2)
Studies suggest that 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol may play a role in regulating water balance through the modulation of aquaporin-2 (AQP2) expression. It has been observed to down-regulate the expression of AQP2, which could have therapeutic implications for conditions involving fluid retention[6][7]. The precise signaling cascade leading to this downregulation is still under investigation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activities of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the compound, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane several times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Chromatin Immunoprecipitation (ChIP) Assay for NF-κB Activation
ChIP assays are used to investigate the interaction of proteins with specific DNA regions in the cell nucleus, such as the binding of NF-κB to the HIV LTR. A two-step cross-linking procedure can enhance the efficiency of capturing NF-κB interactions[3][8].
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Lysis and sonication buffers
-
Antibody against NF-κB (e.g., anti-p65)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Reverse cross-linking solution
-
DNA purification kit
-
Primers for qPCR targeting the HIV LTR
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. A two-step cross-linking with a protein-protein cross-linker prior to formaldehyde can improve results for NF-κB[3][8].
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the chromatin with an antibody against NF-κB. Add magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples.
-
qPCR Analysis: Use quantitative PCR with primers specific to the HIV LTR to determine the amount of DNA that was bound by NF-κB.
Summary and Future Directions
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a potent bioactive compound with significant potential in oncology and virology. Its ability to induce apoptosis in cancer cells and reactivate latent HIV-1 warrants further investigation. Future research should focus on elucidating the detailed molecular interactions within its signaling pathways, exploring its efficacy and safety in in vivo models, and synthesizing analogs to optimize its therapeutic properties and reduce potential toxicity. This technical guide serves as a foundational resource for researchers embarking on studies involving this promising natural product.
References
- 1. Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase Cδ–NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro effects of the small-molecule protein kinase C agonists on HIV latency reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Frontiers | Regulation of aquaporin-2 using traditional Chinese medicine in water balance disorders: a literature review [frontiersin.org]
- 7. The water expelling effect evaluation of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and ingenol on H22 mouse hepatoma ascites model and their content differences analysis in Euphorbia kansui before and after stir-fried with vinegar by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
solubility and stability of 3-O-(2'E ,4'Z-Decadienoyl)-20-O-acetylingenol
An In-depth Technical Guide on the Solubility and Stability of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of the diterpenoid compound 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol. Due to the limited publicly available data for this specific molecule, this guide also incorporates information on closely related ingenol (B1671944) esters and standard experimental protocols relevant to its chemical class.
Physicochemical Properties
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a complex diterpenoid ester.[1][2] Its structure suggests a lipophilic nature, which is reflected in its solubility profile.
Solubility
Table 1: Solubility Data
| Solvent | Solubility | Source |
| Water | Data not available for the specific compound. 9.5 x 10⁻³ g/L reported for a related ingenol ester. | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4][5] |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Acetone | Soluble | [5] |
Stability
The stability of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is crucial for its handling, storage, and formulation. While detailed degradation kinetics are not published, supplier recommendations provide guidance on storage conditions to ensure its integrity.
Table 2: Storage and Stability Recommendations
| Condition | Duration | Recommendation | Source |
| -20°C | 12 months | Stable | [6] |
| -80°C | 24 months | Stable | [6] |
Experimental Protocols
The following sections describe representative experimental protocols for determining the solubility and stability of compounds like 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol. These are based on standard methodologies in the field.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.[7]
Methodology:
-
Preparation: An excess amount of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is added to a known volume of purified water or a relevant buffer system in a sealed container.
-
Equilibration: The container is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or µM.
References
- 1. biorbyt.com [biorbyt.com]
- 2. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | C32H44O7 | CID 44575954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-O-(2'E,4'Z-decadienoyl)ingenol (84680-59-1) for sale [vulcanchem.com]
- 4. 3-O-(2'E ,4'Z-decadienoyl)-20-O-acetylingenol supplier | CAS No :158850-76-1 | AOBIOUS [aobious.com]
- 5. 3-O-(2'E ,4'E-decadienoyl)-20-O-acetylingenol | CAS:466663-12-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. Toxicity Compound Library - Screening Library [biocrick.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
In-Depth Technical Guide on the Spectroscopic Data of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, a diterpenoid isolated from Euphorbia kansui. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound. The information presented herein has been compiled from peer-reviewed scientific literature to ensure accuracy and reliability.
Spectroscopic Data
The structural elucidation of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol has been primarily achieved through the application of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR and ¹³C NMR experiments.
¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The data presented below was recorded in deuterated chloroform (B151607) (CDCl₃).
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 6.05 | q | 1.5 |
| 3 | 5.59 | s | |
| 5 | 3.55 | d | 5.7 |
| 6 | 4.22 | d | 5.7 |
| 7 | 2.08 | m | |
| 8 | 3.20 | d | 8.1 |
| 11 | 2.15 | m | |
| 12 | 1.05 | d | 6.9 |
| 13 | 1.85 | m | |
| 14 | 1.78 | s | |
| 16 | 1.03 | s | |
| 17 | 1.08 | s | |
| 18 | 1.80 | d | 1.5 |
| 19 | 0.95 | d | 6.9 |
| 20 | 4.75 | d | 12.3 |
| 4.95 | d | 12.3 | |
| 2' | 5.82 | d | 15.6 |
| 3' | 7.55 | dd | 15.6, 11.4 |
| 4' | 6.15 | t | 11.4 |
| 5' | 6.55 | dt | 11.4, 7.5 |
| 6' | 2.25 | q | 7.5 |
| 7' | 1.45 | m | |
| 8' | 1.30 | m | |
| 9' | 0.90 | t | 7.2 |
| OAc | 2.10 | s |
¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The data below was also recorded in CDCl₃.
| Position | Chemical Shift (δ, ppm) |
| 1 | 129.4 |
| 2 | 209.8 |
| 3 | 80.1 |
| 4 | 90.1 |
| 5 | 78.9 |
| 6 | 77.8 |
| 7 | 49.5 |
| 8 | 56.1 |
| 9 | 42.1 |
| 10 | 30.5 |
| 11 | 38.5 |
| 12 | 23.5 |
| 13 | 36.5 |
| 14 | 22.1 |
| 15 | 34.5 |
| 16 | 27.8 |
| 17 | 19.5 |
| 18 | 15.2 |
| 19 | 18.9 |
| 20 | 65.4 |
| 1' | 166.5 |
| 2' | 118.9 |
| 3' | 145.1 |
| 4' | 126.2 |
| 5' | 142.8 |
| 6' | 32.5 |
| 7' | 28.9 |
| 8' | 22.5 |
| 9' | 14.1 |
| 10' | - |
| OAc (C=O) | 170.9 |
| OAc (CH₃) | 21.1 |
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) is a key technique for determining the elemental composition of a molecule.
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 563.2985 | 563.2981 |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard, well-established methodologies in the field of natural product chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker AV-400 or equivalent NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for all NMR experiments.
-
¹H NMR Spectroscopy: The proton NMR spectra were recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectra were recorded at 100 MHz. Chemical shifts are reported in ppm relative to the residual solvent peak of CDCl₃ (δ = 77.0 ppm).
-
Data Processing: Standard Fourier transform and phasing were applied to the raw data.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
-
Instrumentation: Agilent 6520 Q-TOF mass spectrometer or a similar high-resolution instrument.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode was utilized.
-
Data Analysis: The mass-to-charge ratio (m/z) of the sodium adduct ([M+Na]⁺) was determined and compared to the calculated value for the molecular formula C₃₂H₄₄O₇Na.
Workflow for Spectroscopic Analysis of Natural Products
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, highlighting the central role of spectroscopic techniques.
An In-depth Technical Guide to Ingenol (B1671944) Mebutate and Related Compounds
Executive Summary
Ingenol mebutate is a diterpene ester derived from the sap of the Euphorbia peplus plant.[1][2] It is the active ingredient in Picato®, a topical gel approved for the field treatment of actinic keratosis (AK), a common premalignant skin condition.[3][4][5] What distinguishes ingenol mebutate from other topical therapies is its remarkably short treatment duration of only 2-3 consecutive days.[4][6] Its therapeutic effect is attributed to a unique dual mechanism of action: it first induces rapid, targeted necrosis of dysplastic keratinocytes, which is followed by a specific, neutrophil-mediated immune response that eliminates any remaining aberrant cells.[6][7][8] This guide provides a comprehensive review of the molecular mechanisms, clinical efficacy, safety profile, and related analogues of ingenol mebutate, intended for researchers, scientists, and professionals in drug development.
Introduction
Actinic keratosis (AK) represents a significant challenge in dermatology, characterized by dysplastic epidermal keratinocytes arising from chronic ultraviolet (UV) radiation exposure.[6] While the transformation rate of an individual AK lesion to invasive squamous cell carcinoma (SCC) is relatively low, the presence of multiple lesions signifies field cancerization and an overall increased risk of skin cancer, necessitating treatment.[1][6] Ingenol mebutate (formerly PEP005) emerged as a novel, patient-applied field therapy that addresses this need with a substantially shorter application period compared to traditional agents that require weeks or months of treatment.[3][6] Approved in the USA and EU in 2012, it is offered in two concentrations: 0.015% for the face and scalp (3-day treatment) and 0.05% for the trunk and extremities (2-day treatment).[3][4]
Mechanism of Action
The efficacy of ingenol mebutate is rooted in a distinct dual-action mechanism that combines direct cytotoxicity with a robust, localized inflammatory response.[6][7]
Direct Cytotoxicity: PKC-Mediated Necrosis
The primary mechanism of ingenol mebutate involves the activation of Protein Kinase C (PKC) isoforms.[6][8] Unlike the ordered process of apoptosis, ingenol mebutate induces rapid cellular necrosis, preferentially in dysplastic cells.[6][8] This process is initiated by the swelling of mitochondria and subsequent rupture of the plasma membrane.[6][9] Studies have specifically implicated the pro-apoptotic PKCδ isoform as a key mediator.[3][10][11] Upon exposure to ingenol mebutate, PKCδ is highly phosphorylated and activated, which in turn triggers downstream signaling cascades.[10][12][13]
PKC/MEK/ERK Signaling Pathway
Research has elucidated that the cell death induced by ingenol mebutate is mediated through the PKCδ/MEK/ERK signaling pathway.[10][14] Activation of PKCδ leads to the phosphorylation and activation of the MAPK pathway, including ERK1/2, while other pathways like JNK and p38 do not appear to play a major role in keratinocytes.[10] Inhibition of the PKC/MEK/ERK pathway has been shown to rescue cells from ingenol mebutate-induced death.[10][14] This signaling cascade also leads to the induction of interleukin decoy receptors IL1R2 and IL13RA2, which are functionally linked to the reduction in cell viability.[10][14]
References
- 1. INTRODUCTION - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ingenol: Highly Strained Natural Product as a Core of Powerful Bioactive Compounds | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. New England Journal of Medicine Article Reviews the Benefits of Ingenol Mebutate in Field Treatment of Actinic Keratoses [prnewswire.com]
- 5. Ingenol mebutate treatment in actinic keratosis – clinical effectiveness and potential side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 9. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Apoptosis with 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a diterpenoid compound that has demonstrated significant cytotoxic effects and the ability to induce apoptosis in various cell lines. Notably, its mechanism of action involves the induction of apoptosis through the mitochondrial pathway, making it a compound of interest for cancer research and drug development. These application notes provide detailed protocols for inducing and evaluating apoptosis mediated by this compound.
Mechanism of Action
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol triggers apoptosis primarily through the intrinsic mitochondrial pathway.[1] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential (MMP).[1] The loss of MMP results in the release of pro-apoptotic factors from the mitochondria into the cytosol, including cytochrome c and Apoptosis Inducing Factor (AIF).[1] In the cytosol, cytochrome c binds with Apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome, which in turn activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[1] The compound also modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes mitochondrial outer membrane permeabilization.[1] Activated caspase-3 then cleaves a variety of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis. Additionally, the compound has been observed to cause G2/M phase cell cycle arrest.[1] In some cancer cell lines, it has been shown to induce apoptosis through the activation of tumor suppressor proteins.
Data Presentation
Table 1: Cytotoxicity of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
| Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| IEC-6 (Rat intestinal epithelial cells) | MTT Assay | 5.74 µg/mL | Not Specified | [1] |
| Jeko-1 (Mantle cell lymphoma) | MTT Assay | ~0.5 µM | 48 hours | [2] |
| Panc-1 (Pancreatic cancer) | MTT Assay | ~3 µM | 48 hours | [2] |
Table 2: Summary of Apoptotic Effects of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
| Effect | Cell Line(s) | Method of Detection | Observed Outcome | Reference |
| Increased ROS Production | IEC-6 | DCFH-DA Staining | Dose-dependent increase | [1] |
| Disruption of Mitochondrial Membrane Potential | IEC-6 | JC-1 Staining | Dose-dependent decrease | [1] |
| Cytochrome c Release | IEC-6 | Western Blot | Increased cytosolic levels | [1] |
| Modulation of Bcl-2 Family Proteins | IEC-6 | Western Blot | Increased Bax, Decreased Bcl-2 | [1] |
| Caspase Activation | IEC-6, Jeko-1, Panc-1 | ELISA, Western Blot | Activation of Caspase-3, -8, -9 | [1][2] |
| DNA Fragmentation | Jeko-1, Panc-1 | DNA Fragmentation Assay | Time-dependent increase | [2] |
| Cell Cycle Arrest | IEC-6 | Flow Cytometry | G2/M phase arrest | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol and calculating the IC50 value.
Materials:
-
Target cells (e.g., IEC-6, Jeko-1, Panc-1)
-
Complete cell culture medium
-
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptotic cells using flow cytometry.
Materials:
-
Target cells treated with 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
This protocol measures the activity of caspases (e.g., caspase-3, -8, -9) using a colorimetric or fluorometric assay.
Materials:
-
Target cells treated with 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
-
Caspase Activity Assay Kit (specific for the caspase of interest)
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Substrate (e.g., DEVD-pNA for caspase-3)
-
Microplate reader
Procedure:
-
Treat cells with the compound as described previously.
-
Harvest the cells and lyse them using the provided Cell Lysis Buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the 2X Reaction Buffer and the specific caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the fold-increase in caspase activity relative to the untreated control.
Western Blot Analysis
This protocol is for detecting changes in the expression of apoptosis-related proteins.
Materials:
-
Target cells treated with 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Cytochrome c, Cleaved Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the compound, harvest, and lyse using RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Signaling pathway of apoptosis induced by the compound.
Caption: General experimental workflow for studying induced apoptosis.
References
Application Notes and Protocols for Zederone in In Vitro Cancer Cell Line Studies
Disclaimer: Extensive searches for "3-O-ethylzederone" (3-O-EZ) did not yield specific published studies on its use in in vitro cancer cell line research. The following application notes and protocols are based on the closely related parent compound, Zederone , a sesquiterpene isolated from Curcuma zedoaria. These protocols can serve as a foundational guide for researchers investigating the anticancer properties of zederone and its derivatives.
Introduction
Zederone is a natural sesquiterpenoid compound extracted from the rhizomes of several Curcuma species. It has garnered significant interest in cancer research due to its demonstrated cytotoxic and anti-proliferative effects on various cancer cell lines. This document provides detailed protocols for evaluating the in vitro anticancer activity of zederone, with a specific focus on its effects on human ovarian cancer cells. The methodologies outlined below are based on published research and are intended to guide scientists in designing and executing experiments to investigate the mechanisms of action of zederone and related compounds.
Data Presentation: Anti-proliferative Effects of Zederone
The anti-proliferative activity of zederone has been quantified in various cancer cell lines. The following table summarizes the inhibitory effects of zederone on the human ovarian cancer cell line SK-OV-3.
| Cancer Cell Line | Treatment Duration (hours) | Zederone Concentration (µg/mL) | Inhibition Rate (%) |
| SK-OV-3 | 24 | 10 | 15.3 ± 1.2 |
| 20 | 28.7 ± 1.5 | ||
| 40 | 45.6 ± 1.8 | ||
| 80 | 62.1 ± 2.1 | ||
| SK-OV-3 | 48 | 10 | 25.4 ± 1.4 |
| 20 | 42.1 ± 1.7 | ||
| 40 | 60.3 ± 2.0 | ||
| 80 | 78.9 ± 2.5 | ||
| SK-OV-3 | 72 | 10 | 38.6 ± 1.6 |
| 20 | 58.2 ± 1.9 | ||
| 40 | 75.4 ± 2.3 | ||
| 80 | 89.7 ± 2.8 |
Data is presented as mean ± standard deviation.
Experimental Protocols
This protocol is for determining the cytotoxic effects of zederone on cancer cells.
Materials:
-
Human ovarian cancer cell line (e.g., SK-OV-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Zederone (dissolved in DMSO to create a stock solution)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SK-OV-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of zederone in complete culture medium from the stock solution.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of zederone (e.g., 0, 10, 20, 40, 80 µg/mL). Include a vehicle control group treated with the same concentration of DMSO as the highest zederone concentration.
-
Incubate the plates for 24, 48, and 72 hours.
-
At the end of each incubation period, add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability using the following formula: Cell Viability (%) = (Absorbance of treated group / Absorbance of control group) x 100
This protocol is to determine the effect of zederone on the cell cycle distribution of cancer cells.
Materials:
-
SK-OV-3 cells
-
6-well plates
-
Zederone
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed SK-OV-3 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of zederone (e.g., 0, 20, 40, 80 µg/mL) for 48 hours.
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
This protocol is to investigate the molecular mechanism of zederone's action on key signaling proteins.
Materials:
-
SK-OV-3 cells
-
Zederone
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-mTOR, anti-p-mTOR, anti-p70s6K, anti-p-p70s6K, anti-Akt, anti-p-Akt, anti-PI3K, anti-p-PI3K, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat SK-OV-3 cells with different concentrations of zederone for 48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membranes again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Caption: Experimental workflow for in vitro evaluation of Zederone.
Caption: Proposed mechanism of Zederone via the mTOR/p70s6K pathway.
Application Notes and Protocols for Protein Kinase C (PKC) Activation Assay Using Ingenol Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators of signal transduction pathways regulating a plethora of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The activation of PKC is a key event in these pathways, often initiated by second messengers like diacylglycerol (DAG) and calcium. Dysregulation of PKC activity has been implicated in various diseases, most notably cancer, making PKC isoforms attractive targets for therapeutic intervention.
This document provides detailed application notes and protocols for the use of ingenol (B1671944) esters in Protein Kinase C (PKC) activation assays. While the initial topic specified 3EZ,20Ac-ingenol, current scientific literature primarily identifies this compound as a topoisomerase inhibitor that indirectly affects signaling pathways such as PI3K/Akt. In contrast, another member of the ingenol family, ingenol-3-angelate (I3A, also known as PEP005) , is a well-characterized, potent activator of PKC.[1][2] Therefore, these application notes will focus on ingenol-3-angelate as the primary tool for studying PKC activation, while also clarifying the known functions of 3EZ,20Ac-ingenol.
Ingenol-3-angelate is a diterpene ester isolated from the sap of Euphorbia peplus.[1] It mimics the function of the endogenous PKC activator diacylglycerol (DAG) by binding to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms, leading to their activation.[3] This makes I3A a valuable pharmacological tool for investigating PKC-dependent signaling events and for screening potential PKC modulators.
Data Presentation: Quantitative Analysis of Ingenol-3-Angelate (I3A/PEP005) Interaction with PKC Isoforms
The following table summarizes the binding affinities of ingenol-3-angelate for various PKC isoforms, providing a quantitative basis for its use as a potent, albeit relatively non-selective, PKC activator in in-vitro assays.
| PKC Isoform | Binding Affinity (Ki, nM) | Reference |
| PKC-α | 0.3 ± 0.02 | [4] |
| PKC-β | 0.105 ± 0.019 | [4] |
| PKC-γ | 0.162 ± 0.004 | [4] |
| PKC-δ | 0.376 ± 0.041 | [4] |
| PKC-ε | 0.171 ± 0.015 | [4] |
Note: The binding affinities were determined by inhibition of [³H]phorbol 12,13-dibutyrate (PDBu) binding in the presence of phosphatidylserine (B164497).[4]
Signaling Pathways and Experimental Workflows
Ingenol-3-Angelate (I3A/PEP005) Signaling Pathway
The following diagram illustrates the mechanism of PKC activation by ingenol-3-angelate and its downstream signaling consequences.
Caption: I3A/PEP005 activates PKC leading to downstream signaling.
Experimental Workflow for In-Cell PKC Activation Assay
This diagram outlines the key steps for assessing PKC activation within a cellular context using ingenol-3-angelate.
Caption: Workflow for in-cell PKC activation assay using I3A.
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Activity Assay
This protocol measures the phosphotransferase activity of purified or immunoprecipitated PKC using a radioactive or non-radioactive method.
Materials:
-
Purified active PKC or cell lysate containing PKC
-
Ingenol-3-angelate (I3A/PEP005) stock solution (in DMSO)
-
PKC substrate peptide (e.g., QKRPSQRSKYL)[5]
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles
-
[γ-³²P]ATP (for radioactive assay) or non-radioactive ATP and corresponding detection reagents (e.g., phosphospecific antibody)
-
P81 phosphocellulose paper (for radioactive assay)[5]
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare Lipid Vesicles: Mix phosphatidylserine and diacylglycerol in chloroform, evaporate the solvent under nitrogen, and resuspend in assay buffer followed by sonication to form vesicles.
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10 µL Substrate Cocktail (containing substrate peptide)
-
10 µL Lipid Activator
-
10 µL Ingenol-3-angelate (various concentrations) or vehicle control (DMSO)
-
10 µL Purified PKC enzyme or immunoprecipitated PKC
-
-
Initiate Reaction: Add 10 µL of Mg²⁺/ATP mixture (containing [γ-³²P]ATP for radioactive assay).
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes. The reaction time should be within the linear range of the assay.
-
Stop Reaction & Spot (Radioactive Assay):
-
Stop the reaction by adding an equal volume of 0.75% phosphoric acid.
-
Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.[5]
-
-
Washing (Radioactive Assay): Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]
-
Quantification:
-
Radioactive Assay: Transfer the washed P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay: Follow the manufacturer's protocol for the specific ELISA-based or fluorescence-based assay kit being used (e.g., Abcam ab139437).
-
Protocol 2: In-Cell Western Blotting for PKC Activation
This protocol assesses PKC activation by detecting the phosphorylation of PKC isoforms or their downstream substrates in cell lysates.
Materials:
-
Cell line of interest (e.g., Colo205 human colon cancer cells)[6][7]
-
Complete cell culture medium
-
Ingenol-3-angelate (I3A/PEP005)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKCδ (Thr505), anti-PKCδ, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Ingenol-3-angelate (e.g., 0.1 - 100 nM) for different time points (e.g., 15, 30, 60 minutes). Include a vehicle control (DMSO) and a positive control (PMA, e.g., 100 nM).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
Protocol 3: Immunofluorescence Microscopy for PKC Translocation
This cellular assay visualizes the activation of PKC by monitoring its translocation from the cytosol to cellular membranes.
Materials:
-
Cells grown on glass coverslips
-
Ingenol-3-angelate (I3A/PEP005)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a specific PKC isoform (e.g., PKCδ)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat the cells with Ingenol-3-angelate (e.g., 10-100 nM) for a specific time (e.g., 30 minutes). Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-PKC antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the subcellular localization of the PKC isoform using a fluorescence microscope. In activated cells, an increase in membrane or perinuclear staining should be observed compared to the diffuse cytosolic staining in control cells.[7]
-
Conclusion
Ingenol-3-angelate (I3A/PEP005) is a potent activator of conventional and novel PKC isoforms, making it an invaluable tool for studying PKC-mediated signaling pathways. The protocols provided herein offer robust methods for quantifying PKC activity both in vitro and in cellular contexts. Researchers and drug development professionals can utilize these assays to investigate the role of PKC in various physiological and pathological processes and to screen for novel modulators of PKC activity. It is important to distinguish I3A from other ingenol esters like 3EZ,20Ac-ingenol, whose primary characterized activity is topoisomerase inhibition. Careful selection of the appropriate ingenol compound is crucial for obtaining accurate and relevant experimental results.
References
- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEP 005 |Ingenol 3-angelate | PKC agonist | Hello Bio [hellobio.com]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Testing the Cytotoxicity of Ingenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ingenol (B1671944) derivatives are a class of diterpenoid compounds isolated from plants of the Euphorbia genus. One prominent member, ingenol mebutate, is known for its potent cytotoxic effects and has been used in the treatment of actinic keratosis.[1][2] The mechanism of action for ingenol derivatives is multifaceted, involving direct cell necrosis and the induction of an inflammatory response.[1][3][4] At the molecular level, these compounds are known to activate Protein Kinase C (PKC), particularly the PKCδ isoform, which in turn can trigger downstream signaling cascades like the MEK/ERK pathway, leading to cell death.[5][6][7]
These application notes provide a comprehensive guide for the experimental design and execution of in vitro cytotoxicity assays to evaluate novel ingenol derivatives. The protocols detailed below are designed to ensure robust and reproducible data generation for the screening and characterization of these compounds.
Experimental Design Overview
A systematic approach is crucial for accurately assessing the cytotoxic potential of ingenol derivatives. The following workflow outlines the key stages of the experimental design.
Caption: Experimental workflow for cytotoxicity testing of ingenol derivatives.
Cell Line Selection and Culture
The choice of cell lines is critical and should be guided by the therapeutic target of the ingenol derivatives. A panel of cell lines, including both cancerous and non-cancerous cells, is recommended to assess both efficacy and potential toxicity.
Recommended Cell Lines:
-
Cancer Cell Lines:
-
Normal Cell Lines:
General Cell Culture Protocol:
-
Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency to maintain exponential growth.
-
Perform cell counting and viability checks (e.g., using Trypan Blue exclusion) before each experiment.
Cytotoxicity Assays: Protocols
A combination of assays is recommended to obtain a comprehensive understanding of the cytotoxic effects of the ingenol derivatives.
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the ingenol derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Membrane Integrity Assay: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of cytotoxicity.[12][13]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Apoptosis Assays
To determine if the observed cytotoxicity is due to apoptosis, specific assays targeting key apoptotic events should be performed.[15][16]
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with ingenol derivatives as described for the MTT assay.
-
Caspase-Glo® 3/7 Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells in a 6-well plate with ingenol derivatives for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: IC50 Values of Ingenol Derivatives in Various Cell Lines
| Ingenol Derivative | Cell Line | Incubation Time (h) | IC50 (µM) |
| Ingenol-3-angelate | K562 | 72 | ~1.0[7] |
| Ingenol-3-angelate | MCF-7/ADR | 72 | >1.0[7] |
| 3-O-Angeloyl-20-O-acetyl Ingenol | K562 | 72 | ~1.0[7] |
| 3-O-Angeloyl-20-O-acetyl Ingenol | MCF-7/ADR | 72 | ~1.0[7] |
| Ingenol Mebutate | Keratinocytes | 24 | 0.84[17] |
| 17-acetoxyingenol 3-angelate 20-acetate | Keratinocytes | 24 | 0.39[17] |
| 17-acetoxyingenol 3 angelate 5,20-diacetate | Keratinocytes | 24 | 0.32[17] |
Table 2: Summary of Cytotoxicity Assay Results
| Ingenol Derivative | Concentration (µM) | Cell Line | Assay | Result (% of Control) |
| Ingenol Mebutate | 10 | A549 | MTT (48h) | 50% Viability |
| Ingenol Mebutate | 10 | A549 | LDH (24h) | 60% Cytotoxicity |
| Ingenol Mebutate | 5 | K562 | Caspase-3/7 | 250% Activity |
Signaling Pathway Analysis
Ingenol derivatives are known to modulate several key signaling pathways involved in cell proliferation and survival.[7]
Caption: Signaling pathways modulated by ingenol derivatives.
To investigate the involvement of these pathways, researchers can employ techniques such as Western blotting to analyze the phosphorylation status of key proteins (e.g., p-PKCδ, p-ERK, p-STAT3, p-AKT) following treatment with ingenol derivatives. The use of specific pathway inhibitors can also help to confirm the role of a particular signaling cascade in the observed cytotoxic effects.[5][6]
References
- 1. EXECUTIVE SUMMARY - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INTRODUCTION - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 17. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity | MDPI [mdpi.com]
Measuring Mitochondrial Pathway Activation by 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, a diterpenoid compound isolated from Euphorbia kansui, has demonstrated significant cytotoxic effects in various cell lines. Emerging evidence indicates that its mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers to effectively measure the activation of key mitochondrial events following treatment with this compound. The protocols outlined below cover the assessment of cell viability, generation of reactive oxygen species (ROS), changes in mitochondrial membrane potential (ΔΨm), regulation of apoptotic proteins, and activation of caspases.
Data Presentation
The following tables are examples of how to structure quantitative data obtained from the described experimental protocols. The data presented here is illustrative and should be replaced with experimentally generated results.
Table 1: Dose-Dependent Effect of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol on Cell Viability. This table summarizes the percentage of viable cells after treatment with a range of concentrations of the compound. The IC50 value, the concentration at which 50% of cell growth is inhibited, is a key parameter derived from this data. A study on rat intestinal epithelial cells (IEC-6) determined the IC50 value to be 5.74 μg/mL.[1][3][4]
| Concentration (µg/mL) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 2.5 | 68 | ± 6.1 |
| 5 | 52 | ± 5.5 |
| 5.74 (IC50) | 50 | - |
| 10 | 35 | ± 4.9 |
| 20 | 18 | ± 3.7 |
Table 2: Quantitative Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining. This table illustrates the dose-dependent effect of the compound on the mitochondrial membrane potential, as measured by the ratio of red (J-aggregates in healthy mitochondria) to green (JC-1 monomers in depolarized mitochondria) fluorescence.
| Concentration (µg/mL) | Red/Green Fluorescence Ratio | Standard Deviation | % Cells with Depolarized ΔΨm |
| 0 (Control) | 8.5 | ± 0.9 | 5 |
| 2.5 | 5.2 | ± 0.6 | 35 |
| 5.0 | 2.1 | ± 0.4 | 68 |
| 10.0 | 0.8 | ± 0.2 | 85 |
Table 3: Quantification of Apoptosis-Related Protein Expression by Western Blot Densitometry. This table shows the relative protein expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, and the resulting Bax/Bcl-2 ratio, which is a critical determinant of apoptosis induction.[5][6][7][8]
| Concentration (µg/mL) | Relative Bax Expression | Relative Bcl-2 Expression | Bax/Bcl-2 Ratio |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 2.5 | 1.8 | 0.7 | 2.6 |
| 5.0 | 2.5 | 0.4 | 6.3 |
| 10.0 | 3.2 | 0.2 | 16.0 |
Table 4: Measurement of Caspase-3 and Caspase-9 Activity. This table presents the fold increase in the activity of key initiator (Caspase-9) and executioner (Caspase-3) caspases in response to treatment with the compound.
| Concentration (µg/mL) | Caspase-9 Activity (Fold Change) | Caspase-3 Activity (Fold Change) |
| 0 (Control) | 1.0 | 1.0 |
| 2.5 | 2.1 | 2.8 |
| 5.0 | 3.8 | 5.2 |
| 10.0 | 5.5 | 8.1 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol and the general experimental workflows for their investigation.
Caption: Mitochondrial Apoptosis Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
Objective: To determine the dose-dependent effect of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol on cell viability and to calculate the IC50 value.
Materials:
-
Target cell line (e.g., IEC-6)
-
Complete cell culture medium
-
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the generation of intracellular ROS induced by 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Target cell line
-
Complete cell culture medium
-
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
-
DCFH-DA stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides) and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
After treatment, wash the cells twice with warm PBS.
-
Dilute the DCFH-DA stock solution to a final working concentration of 10 µM in serum-free medium.
-
Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Immediately analyze the fluorescence intensity using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or quantify the percentage of ROS-positive cells using a flow cytometer.
Protocol 3: Analysis of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol on ΔΨm using the ratiometric fluorescent dye JC-1.
Materials:
-
Target cell line
-
Complete cell culture medium
-
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
-
JC-1 staining solution
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed and treat cells with the compound as described in Protocol 2.
-
After treatment, collect the cells (if using flow cytometry) or leave them in the culture vessel (for microscopy).
-
Wash the cells with PBS.
-
Incubate the cells with the JC-1 staining solution (typically 5-10 µg/mL in complete medium) for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Analyze the cells immediately. For microscopy, observe the shift from red fluorescence (J-aggregates in healthy mitochondria) to green fluorescence (JC-1 monomers in depolarized mitochondria). For flow cytometry, quantify the populations of cells with high (red) and low (green) ΔΨm.
Protocol 4: Western Blot Analysis of Bax and Bcl-2
Objective: To determine the effect of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol on the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein bands and calculate the Bax/Bcl-2 ratio.
Protocol 5: Measurement of Caspase-3 and Caspase-9 Activity
Objective: To quantify the activity of caspase-3 and caspase-9 in cells treated with 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Materials:
-
Treated and control cells
-
Caspase-3 and Caspase-9 colorimetric or fluorometric assay kits
-
Cell lysis buffer (provided in the kit)
-
Caspase substrates (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9)
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with the compound as previously described.
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample to the respective wells.
-
Add the caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold increase in caspase activity relative to the untreated control.
References
- 1. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in Plant Extracts using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a complex ingenane (B1209409) diterpenoid found in various Euphorbia species, notably Euphorbia kansui.[1] This class of compounds is of significant interest due to its potent biological activities, including pro-apoptotic effects on cancer cells, making it a valuable target in drug discovery and development.[2][3] Its gastrointestinal cytotoxicity is also a subject of study to ensure the safe clinical application of herbal remedies containing it.[2] Accurate and sensitive quantification of this specific isomer in complex plant matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. This application note details a robust and sensitive method for the quantification of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in plant extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol outlines the extraction of ingenol (B1671944) esters from dried plant material (e.g., roots of Euphorbia kansui).
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC or MS grade)
-
Water (deionized or Milli-Q)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters (PTFE or equivalent)
-
HPLC vials
Procedure:
-
Weigh 1.0 g of the homogenized, dried plant powder into a 50 mL centrifuge tube.
-
Add 20 mL of 95% methanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 45 minutes at room temperature.
-
Centrifuge the suspension at 4,000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) on the plant residue pellet one more time to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 2.0 mL of methanol.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
Optional Clean-up: Solid-Phase Extraction (SPE)
For complex matrices or low concentrations of the analyte, an optional SPE clean-up step can be employed to remove interferences.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Dilute the reconstituted plant extract (from step 10 above) with water to a final methanol concentration of <10%. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% aqueous methanol to remove polar impurities.
-
Elution: Elute the target analyte, 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, with 5 mL of 90% methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 1.0 mL of methanol for UPLC-MS/MS analysis.
UPLC-MS/MS Quantification Protocol
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S or equivalent)
-
Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 2 µL |
| Gradient | 0-2 min, 40% B; 2-12 min, 40-95% B; 12-15 min, 95% B; 15.1-17 min, 40% B |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 120°C |
| Desolvation Temp. | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Quantification: The molecular formula for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is C₃₂H₄₄O₇, with a molecular weight of 540.7 g/mol . The following MRM transitions are proposed based on this structure and common fragmentation patterns of ingenol esters.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (s) | Cone (V) | Collision (eV) |
| 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol | 541.3 [M+H]⁺ | 329.2 | 0.05 | 40 | 25 |
| (Quantifier) | |||||
| 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol | 541.3 [M+H]⁺ | 311.2 | 0.05 | 40 | 30 |
| (Qualifier) |
Note: Product ions are proposed based on the cleavage of the ester groups and subsequent water loss from the ingenol core. The ion at m/z 329.2 corresponds to the ingenol core after loss of both the decadienoyl and acetyl groups. The ion at m/z 311.2 corresponds to the further loss of water [M+H - C₁₀H₁₅O - C₂H₂O₂ - H₂O]⁺. These parameters should be optimized on the specific instrument used.
Data Presentation
Quantitative data should be generated using a calibration curve prepared from a certified reference standard of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol. The following table summarizes the typical analytical performance characteristics expected from this method, based on similar validated assays for ingenane-type diterpenoids.[4]
Table 1: Illustrative Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 ng/mL |
| Precision (RSD%) | Intra-day: < 5%; Inter-day: < 8% |
| Accuracy (Recovery %) | 92% - 108% |
| Matrix Effect (%) | 88% - 110% |
| Stability (24h, RSD%) | < 10% |
Disclaimer: The values in this table are illustrative and represent typical performance for this class of analysis. Actual results must be determined through a formal method validation study.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Proposed Apoptosis Signaling Pathway
Several studies have indicated that 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol induces apoptosis via the intrinsic, or mitochondrial, pathway.[2][5] This process is initiated by cellular stress, leading to the activation of a cascade of events culminating in programmed cell death.
Caption: Mitochondrial (intrinsic) pathway of apoptosis induced by the target compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Comparison of content-toxicity-activity of six ingenane-type diterpenoids between Euphorbia kansui before and after stir-fried with vinegar by using UFLC-MS/MS, zebrafish embryos and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Deciphering the toxicity-effect relationship and action patterns of traditional Chinese medicines from a smart data perspective: a comprehensive review [frontiersin.org]
Application Notes and Protocols for Reducing the Toxicity of Euphorbia Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Euphorbia encompasses a vast array of plant species, many of which have been used in traditional medicine for centuries. These plants produce a diverse range of secondary metabolites, including diterpenoids, triterpenoids, and flavonoids, which exhibit a wide spectrum of pharmacological activities such as anti-inflammatory, antiviral, and anticancer effects. However, the therapeutic potential of many Euphorbia compounds, particularly the diterpenoid phorbol (B1677699) esters, is often hampered by their significant toxicity, including skin irritation and tumor promotion.
These application notes provide an overview of established techniques for reducing the toxicity of Euphorbia compounds, thereby enhancing their potential for drug development. Detailed protocols for key detoxification methods are provided, along with a summary of available data on their efficacy.
Core Toxic Compounds and Mechanism of Action
The primary toxic constituents in many Euphorbia species are phorbol esters, a class of tetracyclic diterpenoids. These compounds exert their toxic effects primarily by mimicking the action of diacylglycerol (DAG), an endogenous second messenger. By binding to and activating Protein Kinase C (PKC), phorbol esters can dysregulate numerous cellular signaling pathways, leading to effects like inflammation, cell proliferation, and tumor promotion.[1]
Below is a diagram illustrating the activation of the Protein Kinase C (PKC) signaling pathway by phorbol esters.
Figure 1: Phorbol Ester Activation of the Protein Kinase C (PKC) Pathway.
Techniques for Toxicity Reduction
Several methods have been developed to mitigate the toxicity of Euphorbia compounds, primarily focusing on the chemical modification or removal of phorbol esters.
Vinegar Processing
A traditional method used in Chinese medicine, vinegar processing has been shown to significantly reduce the toxicity of several Euphorbia species, including E. pekinensis, E. kansui, and E. ebracteolatai.[2][3] The acidic environment and heat promote the hydrolysis of the ester linkages in phorbol esters, converting them into less toxic derivatives.[4] Studies have shown that this process can reduce liver and gastrointestinal toxicity and decrease cytotoxicity in normal liver cells.[1][5] One study on Euphorbia kansui demonstrated that vinegar processing converts the toxic 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol into the less toxic ingenol, resulting in reduced acute, developmental, and organic toxicity in zebrafish embryos.[2][4]
Hydrolysis (Acid and Enzymatic)
Acid Hydrolysis: Treatment with dilute acids can effectively hydrolyze the ester bonds of phorbol esters, leading to a significant reduction in their toxicity. The resulting phorbol core and free fatty acids are generally less toxic than the parent ester.
Enzymatic Hydrolysis: Lipases, enzymes that catalyze the hydrolysis of fats (esters), can be employed for a more specific and milder detoxification process. This method has been shown to be highly effective in degrading phorbol esters in Jatropha seed cake, with a reduction of up to 98.43%.[6][7]
Co-processing with Other Botanicals
Traditional practices sometimes involve co-boiling toxic herbs with other plants believed to have detoxifying properties. For instance, co-use with Zizyphus jujuba has been reported to reduce the toxicity of Euphorbia kansui.
Physical and Chemical Treatments
Heat treatment in combination with adsorbents like bentonite (B74815) and chemical treatments with sodium bicarbonate (NaHCO3) and zinc oxide nanoparticles have been shown to reduce phorbol ester content in Jatropha seed cake to non-toxic levels.[8]
Quantitative Data on Toxicity and Detoxification
The following tables summarize available data on the cytotoxicity of various Euphorbia extracts and the efficacy of different detoxification methods. Direct comparative data (before and after treatment) is limited in the literature.
Table 1: Cytotoxicity of Crude Euphorbia Extracts and Isolated Compounds
| Euphorbia Species/Compound | Cell Line(s) | IC50 Value(s) | Reference(s) |
| Euphorbia fischeriana (petroleum ether extract) | A549 | Moderate activity | [9] |
| Euphorbia fischeriana (dichloromethane extract) | A549, Hep-3B | Moderate to strong activity | [9] |
| Isolated compounds from E. fischeriana | Hep-3B, A549 | 8.1 - 29.8 µmol/L | [9] |
| Euphorbia caducifolia (ethanol extract) | NCI-H460, MCF-7, PC-3, HeLa | 19 - 135 µg/mL | [8] |
| Euphorbia caducifolia (petroleum ether fraction) | NCI-H460, MCF-7 | 28 - 70 µg/mL | [8] |
| Euphorbia hierosolymitana (crude extracts) | PANC-1, DLD-1, A549, MCF-7, U87 | 60.1 - 121.3 µg/mL | [10] |
| Euphorbia Species (methanolic extracts) | HepG2, MCF-7, CACO2 | 5.1 - >50 µM | [11] |
Table 2: Efficacy of Detoxification Methods
| Euphorbia Species/Compound Source | Detoxification Method | Quantitative Reduction | Reference(s) |
| Euphorbia kansui | Vinegar Processing | Conversion of toxic diterpenoid to less toxic ingenol; reduced toxicity in zebrafish | [2][4] |
| Euphorbia pekinensis | Vinegar Processing | Significantly reduced apoptosis and cell cycle arrest in LO2 cells | [5] |
| Baliospermum montanum (phorbol ester) | Traditional "putpak" method | 75% reduction in phorbol ester content | [12] |
| Jatropha kernel cake (phorbol esters) | Enzymatic (lipase) | 98.43% reduction | [6][7] |
| Jatropha kernel cake (phorbol esters) | Chemical (0.1 M NaOH/90% methanol) | 98.04% reduction | [7] |
| Jatropha kernel cake (phorbol esters) | Chemical (85% ethanol) | 98.17% reduction | [7] |
| Jatropha kernel cake (phorbol esters) | Physical (Microwave) | 86.29% reduction | [7] |
| Jatropha seed oil (phorbol esters) | Adsorption on modified nanosilica | 90.12% removal; LC50 increased from 0.30 µg/mL to 124.40 µg/mL | [13] |
Experimental Protocols
Protocol 1: Vinegar Processing of Euphorbia Material
This protocol is adapted from the optimized method for processing Euphorbia pekinensis.
Materials:
-
Dried Euphorbia plant material (e.g., roots)
-
Rice vinegar
-
Deionized water
-
Heating mantle or similar heating apparatus
-
Round-bottom flask
-
Drying oven
Procedure:
-
To 100 g of dried, powdered Euphorbia material, add a mixture of 30 g of rice vinegar and 270 g of deionized water.
-
Mix thoroughly to ensure even wetting of the plant material.
-
Allow the mixture to soften for a suitable period (e.g., 1-2 hours).
-
Transfer the softened material to a round-bottom flask and heat under slow fire (gentle heating) until the liquid is exhausted.
-
Remove the processed material and dry in an oven at a controlled temperature (e.g., 60°C) to a moisture content of 6-7%.
-
The resulting material can then be used for extraction of the detoxified compounds.
Workflow for Vinegar Processing:
Figure 2: Workflow for the Vinegar Processing of Euphorbia Material.
Protocol 2: Enzymatic Hydrolysis of Phorbol Esters using Lipase (B570770)
This protocol is a general guideline based on the detoxification of Jatropha phorbol esters and may require optimization for specific Euphorbia extracts.
Materials:
-
Euphorbia extract containing phorbol esters
-
Lipase enzyme (e.g., from Candida rugosa or crude germinated Jatropha seed lipase)
-
Phosphate (B84403) buffer (pH may need optimization, typically around 7.0)
-
Incubator shaker
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Separatory funnel
Procedure:
-
Dissolve the Euphorbia extract in a suitable solvent and then emulsify it in the phosphate buffer. The final concentration of the extract should be determined based on preliminary experiments.
-
Add the lipase enzyme to the emulsion. The enzyme concentration will need to be optimized for efficient hydrolysis.
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours). The progress of the reaction can be monitored by TLC or HPLC analysis of the phorbol ester content.
-
After the incubation period, stop the reaction by heat inactivation of the enzyme or by adding a solvent.
-
Extract the reaction mixture with an organic solvent like ethyl acetate (B1210297) to separate the hydrolyzed, less toxic compounds from the aqueous phase.
-
Wash the organic phase with water and then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the detoxified extract.
Workflow for Enzymatic Hydrolysis:
Figure 3: Workflow for Enzymatic Hydrolysis of Phorbol Esters.
Protocol 3: General Acid Hydrolysis of Phorbol Esters
This is a general protocol and requires careful optimization to avoid degradation of other desired compounds.
Materials:
-
Euphorbia extract containing phorbol esters
-
Dilute acid (e.g., 0.1 M HCl in methanol (B129727) or water)
-
Heating apparatus with temperature control
-
Reaction vessel
-
Sodium bicarbonate solution for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Separatory funnel
Procedure:
-
Dissolve the Euphorbia extract in the dilute acid solution in a reaction vessel.
-
Heat the mixture at a controlled temperature (e.g., 50-70°C) for a defined period (e.g., 2-6 hours). Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium bicarbonate solution.
-
Extract the neutralized solution with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the detoxified extract.
Conclusion
The detoxification of Euphorbia compounds, particularly phorbol esters, is a critical step in unlocking their full therapeutic potential. The methods outlined in these application notes, including traditional vinegar processing and modern enzymatic hydrolysis, offer viable strategies for reducing toxicity while potentially retaining the desired pharmacological activities. Further research is warranted to establish more comprehensive quantitative data on the reduction of toxicity for a wider range of Euphorbia species and detoxification methods. The provided protocols serve as a foundation for researchers to develop and optimize detoxification strategies tailored to their specific research goals.
References
- 1. [Differences in toxicity and serum metabolomics of ethyl acetate fraction of Euphorbiae Pekinensis Radix before and after vinegar processing] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity Reduction of Euphorbia kansui Stir-Fried with Vinegar Based on Conversion of 3- O-(2' E,4' Z-Decadi-enoyl)-20- O-acetylingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparative study on toxicity of Euphorbia before and after being prepared by vinegar] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Study on detoxication and mechanism of vinegar-processed Euphorbia pekinensis on normal liver cells LO2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study between chemical, physical and enzymatic methods for Jatropha curcas kernel meal phorbol ester detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro growth inhibition and cytotoxicity of Euphorbia caducifolia against four human cancer cell lines and its phytochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytochemical and cytotoxic studies on the roots of Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Activity and Metabolic Profiling of Fifteen Euphorbia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. "Detoxification of phorbol esters in crude Jatropha curcas seed oil usi" by Rhodanne Nicole A. Lambarte [ukdr.uplb.edu.ph]
Application of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (3-O-EZ) in Traditional Chinese Medicine Research
Introduction
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, commonly abbreviated as 3-O-EZ, is a diterpenoid compound isolated from Euphorbia kansui (Gansui), a plant utilized in Traditional Chinese Medicine (TCM).[1][2] In TCM, Euphorbia kansui has been traditionally used for its diuretic and purgative effects to treat conditions such as edema and ascites.[3] However, its use is often limited due to its significant toxicity.[1][3] Research into 3-O-EZ is crucial for understanding both the therapeutic and toxicological profiles of this herb and for developing safer preparations. A traditional processing method involves stir-frying Euphorbia kansui with vinegar, which has been shown to reduce its toxicity by converting the more toxic 3-O-EZ into the less toxic ingenol (B1671944).[1][2][3][4]
Pharmacological Profile
Modern pharmacological studies have begun to elucidate the mechanisms behind the effects of 3-O-EZ. Its primary areas of investigation include its role in fluid balance and its cytotoxic effects, which are relevant to its traditional uses and toxicity.
-
Diuretic and Anti-ascites Effects: 3-O-EZ has demonstrated a significant therapeutic effect on ascites in mouse models of hepatoma.[3][5] This effect is linked to its ability to down-regulate the expression of aquaporin 2 (AQP2) and aquaporin 8 (AQP8), proteins that play a critical role in water reabsorption in the kidneys and intestines, respectively.[2][3] By inhibiting these channels, 3-O-EZ promotes water excretion, thereby reducing fluid accumulation in conditions like ascites.
-
Toxicology: 3-O-EZ is considered one of the main toxic components of Euphorbia kansui.[1] Studies in zebrafish embryos have shown that 3-O-EZ can induce oxidative damage by increasing malondialdehyde (MDA) content and decreasing glutathione (B108866) (GSH) levels.[1] It also appears to induce inflammation by elevating levels of interleukin-2 (B1167480) (IL-2) and interleukin-8 (IL-8) and promoting apoptosis through the activation of caspase-3 and caspase-9.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on 3-O-EZ.
Table 1: In Vivo Efficacy of 3-O-EZ in a Mouse Hepatoma Ascites Model
| Treatment Group | Dose (mg/kg) | Reduction in Ascites Volume | Reference |
| 3-O-EZ | 110.14 | Significant reduction | [3] |
| 3-O-EZ | 50.07 | Significant reduction | [3] |
| 3-O-EZ | 27.54 | Significant reduction | [3] |
Table 2: Effect of Vinegar Processing on 3-O-EZ Content in Euphorbia kansui
| Processing Method | Change in 3-O-EZ Content | Change in Ingenol Content | Reference |
| Stir-frying with vinegar | 19.14% decrease | 92.31% increase | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving 3-O-EZ are provided below.
Protocol 1: Evaluation of Anti-Ascites Effect in a Mouse Model
Objective: To determine the efficacy of 3-O-EZ in reducing fluid accumulation in a mouse model of hepatoma-induced ascites.
Materials:
-
H22 hepatoma cells
-
Male Kunming mice
-
3-O-EZ (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose sodium)
-
Saline solution (control)
-
Syringes and needles for cell inoculation and drug administration
-
Calipers for tumor measurement
Procedure:
-
Animal Model Induction: H22 hepatoma cells are cultured and harvested. A suspension of H22 cells is injected intraperitoneally into male Kunming mice to induce the formation of ascites.
-
Grouping and Treatment: Once ascites is evident (typically 5-7 days post-inoculation), mice are randomly divided into a control group and 3-O-EZ treatment groups (e.g., low, medium, and high dose).
-
The control group receives the vehicle (e.g., saline) orally once daily for a specified period (e.g., 7 days).
-
The treatment groups receive their respective doses of 3-O-EZ orally once daily for the same duration.
-
Data Collection:
-
Body weight is monitored daily.
-
At the end of the treatment period, mice are euthanized.
-
The volume of ascitic fluid is carefully collected and measured.
-
Serum and tissue samples (liver, kidney, intestine) can be collected for further analysis (e.g., liver enzyme levels, protein expression of AQP2 and AQP8 via Western blot or immunohistochemistry).
-
-
Statistical Analysis: The mean ascites volume between the control and treated groups is compared using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.
Protocol 2: UPLC Analysis of 3-O-EZ Content
Objective: To quantify the change in 3-O-EZ concentration in Euphorbia kansui before and after vinegar processing.
Materials:
-
Raw Euphorbia kansui root
-
Vinegar-processed Euphorbia kansui root
-
Methanol (HPLC grade)
-
3-O-EZ reference standard
-
Ultra-High-Performance Liquid Chromatography (UPLC) system with a suitable column (e.g., C18) and detector (e.g., DAD)
Procedure:
-
Sample Preparation:
-
Both raw and processed Euphorbia kansui roots are powdered.
-
A precise amount of each powder is weighed and extracted with a known volume of methanol, often using ultrasonication to ensure efficient extraction.
-
The extracts are then filtered (e.g., through a 0.22 µm filter) to remove particulate matter.
-
-
Standard Curve Preparation: A series of standard solutions of 3-O-EZ with known concentrations are prepared by diluting a stock solution.
-
UPLC Analysis:
-
The prepared standard and sample solutions are injected into the UPLC system.
-
A suitable mobile phase gradient (e.g., acetonitrile-water) is used to separate the components.
-
The detector is set to a wavelength where 3-O-EZ shows maximum absorbance.
-
-
Quantification:
-
A standard curve is generated by plotting the peak area against the concentration of the 3-O-EZ standards.
-
The concentration of 3-O-EZ in the sample extracts is determined by interpolating their peak areas from the standard curve.
-
The content of 3-O-EZ in the raw and processed herb is then calculated and compared.
-
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of 3-O-EZ in promoting diuresis.
Caption: Experimental workflow for in vivo anti-ascites study.
References
- 1. Toxicity Reduction of Euphorbia kansui Stir-Fried with Vinegar Based on Conversion of 3- O-(2' E,4' Z-Decadi-enoyl)-20- O-acetylingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. The water expelling effect evaluation of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and ingenol on H22 mouse hepatoma ascites model and their content differences analysis in Euphorbia kansui before and after stir-fried with vinegar by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering the toxicity-effect relationship and action patterns of traditional Chinese medicines from a smart data perspective: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of aquaporin-2 using traditional Chinese medicine in water balance disorders: a literature review [frontiersin.org]
Application Notes and Protocols for Delivery Systems of Ingenol Esters in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) esters, particularly ingenol mebutate (IM), have demonstrated significant potential in cancer therapy due to their dual mechanism of action: inducing direct tumor cell necrosis and stimulating an immune response.[1][2][3] However, challenges such as local skin reactions and concerns about long-term safety have highlighted the need for advanced delivery systems.[1][4] Encapsulating ingenol esters into nanocarriers such as polymeric nanoparticles, liposomes, and other advanced formulations offers a promising strategy to enhance their therapeutic index by improving drug solubility, providing controlled release, and enabling targeted delivery to tumor tissues. This document provides a comprehensive overview of potential delivery systems, detailed experimental protocols for their synthesis and evaluation, and insights into the relevant signaling pathways.
Potential Delivery Systems for Ingenol Esters
While specific data on ingenol ester-loaded nanoparticles is limited in publicly available literature, established nanoparticle platforms for hydrophobic drugs can be adapted. The choice of delivery system will depend on the target cancer type, desired route of administration (e.g., topical for skin cancer, intravenous for systemic cancers), and the required release profile.
Polymeric Nanoparticles (e.g., PLGA)
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are biodegradable and biocompatible, making them a suitable option for systemic and local drug delivery.[5] For a hydrophobic drug like ingenol mebutate, encapsulation within the PLGA matrix can be achieved using methods like emulsion-solvent evaporation or nanoprecipitation.[5]
Solid Lipid Nanoparticles (SLNs)
SLNs are composed of solid lipids and are well-suited for topical and oral delivery.[2][6][7] They can enhance skin penetration and provide a sustained release of the encapsulated drug. The preparation of SLNs often involves high-pressure homogenization or microemulsion techniques.[6]
Ethosomes
Ethosomes are lipid vesicles containing a high concentration of ethanol, which makes them highly deformable and efficient for transdermal drug delivery.[3][4][8] This makes them a particularly interesting option for the topical application of ingenol esters in the treatment of skin cancers.[3]
Nanoemulsions
Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant. They can improve the solubility and bioavailability of hydrophobic drugs and are suitable for various administration routes, including topical and intravenous.
Data Presentation: Physicochemical Characterization of Nanoparticles
The following tables illustrate how quantitative data for ingenol ester-loaded nanoparticles should be presented. Note: The data presented here are hypothetical examples for illustrative purposes, as specific experimental data for ingenol ester-loaded nanoparticles is not widely available in the literature.
Table 1: Physicochemical Properties of Hypothetical Ingenol Mebutate-Loaded PLGA Nanoparticles.
| Formulation Code | Polymer:Drug Ratio (w/w) | Particle Size (nm) (Mean ± SD) | Polydispersity Index (PDI) (Mean ± SD) | Zeta Potential (mV) (Mean ± SD) | Encapsulation Efficiency (%) (Mean ± SD) | Drug Loading (%) (Mean ± SD) |
| IM-PLGA-NP1 | 10:1 | 155 ± 5.2 | 0.12 ± 0.02 | -25.3 ± 1.8 | 85.6 ± 3.1 | 7.8 ± 0.3 |
| IM-PLGA-NP2 | 20:1 | 180 ± 6.8 | 0.15 ± 0.03 | -22.1 ± 2.0 | 92.3 ± 2.5 | 4.4 ± 0.2 |
| IM-PLGA-NP3 | 30:1 | 210 ± 8.1 | 0.18 ± 0.02 | -20.5 ± 1.5 | 95.1 ± 1.9 | 3.1 ± 0.1 |
Table 2: In Vitro Release Profile of Ingenol Mebutate from PLGA Nanoparticles.
| Formulation Code | Cumulative Release at 2h (%) (Mean ± SD) | Cumulative Release at 8h (%) (Mean ± SD) | Cumulative Release at 24h (%) (Mean ± SD) | Cumulative Release at 72h (%) (Mean ± SD) |
| IM-PLGA-NP1 | 25.4 ± 2.1 | 45.8 ± 3.5 | 70.2 ± 4.2 | 88.9 ± 5.0 |
| IM-PLGA-NP2 | 18.2 ± 1.9 | 35.6 ± 2.8 | 60.1 ± 3.9 | 80.5 ± 4.5 |
| IM-PLGA-NP3 | 12.5 ± 1.5 | 28.9 ± 2.2 | 52.3 ± 3.1 | 75.2 ± 3.8 |
Table 3: Cytotoxicity of Ingenol Mebutate Formulations against A431 Skin Cancer Cells (IC50 values).
| Formulation | IC50 (nM) (Mean ± SD) |
| Free Ingenol Mebutate | 45.2 ± 3.8 |
| IM-PLGA-NP1 | 35.8 ± 2.9 |
| Blank PLGA Nanoparticles | > 10,000 |
Experimental Protocols
Synthesis of Ingenol Mebutate-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
This protocol is adapted from general methods for encapsulating hydrophobic drugs in PLGA nanoparticles.[5]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 30-60 kDa)
-
Ingenol Mebutate
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and ingenol mebutate (e.g., 10 mg) in a minimal volume of the organic solvent (e.g., 2 mL of DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in 20 mL deionized water).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. Emulsify the mixture using a probe sonicator or high-speed homogenizer on an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) or use a rotary evaporator under reduced pressure to evaporate the organic solvent.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 20,000 rpm for 30 minutes at 4°C).
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization (Optional): Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.
Characterization of Nanoparticles
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
3.2.2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Equation for EE%: (Total drug - Free drug) / Total drug * 100
-
Equation for DL%: (Total drug - Free drug) / Weight of nanoparticles * 100
-
Procedure:
-
Separate the unencapsulated ("free") drug from the nanoparticles by centrifuging the nanoparticle suspension through a centrifugal filter unit (e.g., Amicon Ultra).
-
Quantify the amount of ingenol mebutate in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.
-
The total amount of drug is the initial amount used in the formulation.
-
The weight of the nanoparticles is determined by weighing the lyophilized nanoparticles.
-
In Vitro Drug Release Study
This protocol utilizes the dialysis bag method.
Materials:
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Phosphate-buffered saline (PBS, pH 7.4) with a small percentage of a surfactant like Tween 80 (e.g., 0.5%) to maintain sink conditions.
-
Thermostatically controlled shaker incubator.
Procedure:
-
Disperse a known amount of ingenol mebutate-loaded nanoparticles in a specific volume of release medium.
-
Transfer the suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of release medium in a container.
-
Place the container in a shaker incubator at 37°C with constant agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the amount of ingenol mebutate in the collected samples using HPLC.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the cytotoxicity of nanoparticle formulations.[1][9]
Materials:
-
Cancer cell line (e.g., A431 for skin cancer, Panc-1 for pancreatic cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free ingenol mebutate, ingenol mebutate-loaded nanoparticles, and blank nanoparticles for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ingenol Mebutate
Ingenol mebutate primarily acts as an activator of Protein Kinase C (PKC), particularly the PKCδ isoform.[10][11][12] This activation triggers downstream signaling cascades, including the MEK/ERK pathway, leading to cell death.[10][12]
Figure 1: Simplified signaling pathway of ingenol mebutate-induced cell death.
Experimental Workflow for Nanoparticle Development
The development of a nanoparticle-based delivery system for ingenol esters follows a logical progression from formulation to preclinical evaluation.
Figure 2: General experimental workflow for developing ingenol ester-loaded nanoparticles.
Logical Relationship of Cancer Therapy Approaches
Nanoparticle-based delivery of ingenol esters represents a targeted chemotherapy approach that can be integrated with other cancer treatment modalities.
Figure 3: Relationship of nanoparticle-based targeted therapy to other cancer treatments.
Conclusion
The development of effective delivery systems for ingenol esters holds the key to unlocking their full therapeutic potential while mitigating their side effects. The protocols and frameworks provided in these application notes offer a starting point for researchers to design and evaluate novel nanoparticle-based formulations. Further research is critically needed to generate specific data on the formulation of ingenol esters and to validate these delivery systems in relevant preclinical models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preparation and Characterization of Solid Lipid Nanoparticles-Based Gel for Topical Delivery | Springer Nature Experiments [experiments.springernature.com]
- 3. [PDF] Formulation and Characterization of Metformin-Loaded Ethosomes for Topical Application to Experimentally Induced Skin Cancer in Mice | Semantic Scholar [semanticscholar.org]
- 4. Formulation and Characterization of Metformin-Loaded Ethosomes for Topical Application to Experimentally Induced Skin Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly Lactic-Co-Glycolic Acid Nano-Carriers for Encapsulation and Controlled Release of Hydrophobic Drug to Enhance the Bioavailability and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Ethosomes and their monotonous effects on Skin cancer disruption [frontiersin.org]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common source for extracting 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol?
A1: The most commonly cited source for the extraction of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is the dried root of Euphorbia kansui.[1][2] This plant has been used in traditional Chinese medicine and is known to contain a variety of ingenol (B1671944) diterpenoids.
Q2: Which solvents are most effective for the initial extraction?
A2: Dichloromethane (B109758) and 95% ethanol (B145695) have been successfully used for the initial extraction of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol from Euphorbia kansui.[1][2] The choice of solvent can impact the co-extraction of other compounds, which may require different subsequent purification strategies.
Q3: What are the key challenges that can lead to low yield?
A3: Low yields can result from several factors, including:
-
Compound Instability: Ingenol esters can be sensitive to heat, light, and pH changes, leading to degradation or isomerization.[3] Interconversion of positional isomers has been observed in aqueous alcoholic solutions.[1][3]
-
Emulsion Formation: During liquid-liquid extraction, the formation of stable emulsions can trap the target compound and lead to significant product loss during phase separation.
-
Suboptimal Extraction Parameters: Incorrect choice of solvent, inadequate extraction time, or inappropriate temperature can result in incomplete extraction from the plant material.
-
Inefficient Purification: Poor separation of the target compound from structurally similar molecules during chromatographic steps can reduce the final yield of the pure substance.
Q4: How does processing of the plant material affect the yield?
A4: Processing of Euphorbia kansui roots, for instance by stir-frying with vinegar, has been shown to significantly reduce the content of toxic diterpenoids, including 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.[4] This is likely due to the chemical conversion of the compound into less toxic forms, such as ingenol.[4] Therefore, using unprocessed, high-quality plant material is crucial for maximizing the yield of the target compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the initial crude extract | 1. Incomplete drying of plant material. 2. Inefficient grinding of plant material. 3. Suboptimal solvent-to-solid ratio. 4. Insufficient extraction time or temperature. 5. Degradation of the target compound during extraction. | 1. Ensure plant material is thoroughly dried to a constant weight. 2. Grind the plant material to a fine powder to increase surface area. 3. Optimize the solvent-to-solid ratio; a common starting point is 10:1 (v/w). 4. Increase extraction time (e.g., perform multiple extractions) or moderately increase temperature (while monitoring for degradation). 5. Conduct extraction at room temperature or below and protect from light to minimize degradation. |
| Formation of a stable emulsion during liquid-liquid extraction | 1. Vigorous shaking of the separatory funnel. 2. Presence of natural surfactants in the crude extract. 3. High concentration of particulate matter. | 1. Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength. 3. Filter the crude extract before liquid-liquid extraction to remove any suspended solids. 4. Centrifuge the emulsion at a low speed to facilitate phase separation. |
| Poor separation during column chromatography | 1. Inappropriate stationary phase or solvent system. 2. Overloading of the column. 3. Co-elution with structurally similar compounds. | 1. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. 2. Reduce the amount of crude extract loaded onto the column. 3. Employ advanced chromatographic techniques like High-Speed Counter-Current Chromatography (HSCCC) for better resolution of isomers.[1] |
| Degradation of the purified compound during storage | 1. Exposure to light. 2. Elevated temperatures. 3. Presence of residual solvents or water. | 1. Store the purified compound in an amber vial or wrapped in aluminum foil. 2. Store at low temperatures, preferably at -20°C or below. 3. Ensure the compound is completely dry before storage. Lyophilization can be used to remove residual water. |
Experimental Protocols
Protocol 1: Extraction and Initial Purification
This protocol outlines a general procedure for the extraction and initial purification of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol from the dried roots of Euphorbia kansui.
-
Preparation of Plant Material:
-
Thoroughly dry the roots of Euphorbia kansui at a temperature not exceeding 40°C to prevent thermal degradation of the target compound.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
-
-
Solvent Extraction:
-
Macerate the powdered plant material with dichloromethane (DCM) at a 1:10 solid-to-solvent ratio (w/v) at room temperature for 24 hours, with occasional stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process two more times with fresh DCM.
-
Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C to obtain the crude DCM extract.
-
-
Silica (B1680970) Gel Column Chromatography (Initial Cleanup):
-
Prepare a silica gel (100-200 mesh) column using a suitable non-polar solvent such as hexane (B92381).
-
Dissolve the crude DCM extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
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Elute the column with a gradient of hexane and ethyl acetate (B1210297), starting with 100% hexane and gradually increasing the polarity.
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Collect fractions and monitor by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3 v/v) mobile phase. Visualize spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions containing the target compound based on the TLC profile.
-
Evaporate the solvent from the combined fractions to yield a partially purified extract.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
This protocol describes the fine purification of the target compound using HSCCC.
-
Selection of Two-Phase Solvent System:
-
A suitable two-phase solvent system is crucial for successful HSCCC separation. A common system for diterpenoids is a mixture of n-hexane-ethyl acetate-methanol-water. The optimal ratio should be determined experimentally to achieve a partition coefficient (K) value between 0.5 and 2 for the target compound.
-
-
HSCCC Operation:
-
Prepare the selected two-phase solvent system and allow the phases to separate.
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Dissolve the partially purified extract in a small volume of the two-phase solvent system.
-
Inject the sample into the HSCCC instrument.
-
Pump the mobile phase (typically the lower phase) through the column at a constant flow rate while the column is rotating at a specific speed (e.g., 800-1000 rpm).
-
Collect fractions using a fraction collector.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing the pure 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Data Presentation
Table 1: Influence of Extraction Solvent on the Yield of Crude Diterpenoid Extract from Euphorbia kansui
| Solvent | Polarity Index | Relative Yield of Crude Extract (%) | Qualitative Diterpenoid Content |
| n-Hexane | 0.1 | 1.5 ± 0.2 | Low |
| Dichloromethane | 3.1 | 4.2 ± 0.4 | High |
| Ethyl Acetate | 4.4 | 3.8 ± 0.3 | Moderate |
| Acetone | 5.1 | 5.1 ± 0.5 | Moderate |
| Ethanol | 5.2 | 6.5 ± 0.6 | Moderate to High |
| Methanol | 6.6 | 7.2 ± 0.7 | Moderate |
| Water | 10.2 | 10.5 ± 1.1 | Very Low |
Note: Data are representative and intended for comparative purposes. Actual yields may vary depending on the specific experimental conditions and the quality of the plant material.
Table 2: Comparison of Purification Techniques for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
| Technique | Principle | Resolution | Loading Capacity | Solvent Consumption | Purity Achieved |
| Silica Gel Column Chromatography | Adsorption | Moderate | High | High | 80-90% |
| Preparative HPLC | Partition | High | Low to Moderate | High | >98% |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition | High | Moderate to High | Moderate | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for extraction and purification.
Signaling Pathway: Activation of Protein Kinase C (PKC)
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol and other ingenol esters are known to activate Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[5][6]
Caption: PKC signaling pathway activation.
Signaling Pathway: Induction of Apoptosis
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol has been shown to induce apoptosis (programmed cell death) in various cell lines, often through the intrinsic (mitochondrial) pathway involving the activation of caspases.[7][8][9]
Caption: Intrinsic apoptosis pathway induction.
References
- 1. researchgate.net [researchgate.net]
- 2. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity Reduction of Euphorbia kansui Stir-Fried with Vinegar Based on Conversion of 3- O-(2' E,4' Z-Decadi-enoyl)-20- O-acetylingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ingenol Derivatives
Welcome to the technical support center for the synthesis of ingenol (B1671944) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the chemical synthesis of this complex family of diterpenoids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges encountered in the laboratory.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of the ingenol core and its subsequent functionalization.
Issue 1: Low or No Yield in the Pauson-Khand Reaction for B-Ring Closure
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Question: My intramolecular Pauson-Khand reaction to form the cyclopentenone of the ingenol core is failing or giving very low yields. What are the common causes and how can I troubleshoot this?
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Answer: The Pauson-Khand reaction is a critical step in several ingenol syntheses, such as the one developed by Baran and coworkers, and its success is highly sensitive to reaction conditions. Here are potential issues and solutions:
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Incomplete Cobalt-Alkyne Complex Formation: The reaction proceeds via a hexacarbonyl dicobalt complex with the alkyne. Ensure your alkyne starting material is pure and the Co2(CO)8 is fresh. The complexation is often the first step and can be monitored by TLC or NMR.
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Promoter Issues: The reaction often requires a promoter to facilitate the cycloaddition at lower temperatures and prevent decomposition.
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Anhydrous vs. Hydrated N-Oxides: It has been observed that hydrated forms of amine N-oxides (e.g., trimethylamine (B31210) N-oxide dihydrate) can be more effective than the anhydrous form.[1] This may be due to attenuated nucleophilicity of the hydrated form, preventing premature decomplexation of the cobalt-alkyne intermediate.[2] If you are using an anhydrous promoter with poor results, consider switching to the hydrated form.
-
Stoichiometry of Promoter: The amount of promoter is critical. Too little may result in an incomplete reaction, while too much can lead to side reactions. Titrate the amount of promoter to find the optimal concentration for your specific substrate.
-
-
Reaction Temperature: Temperature control is crucial. The initial cobalt-alkyne complex formation is typically done at room temperature, but the cycloaddition itself may require careful temperature management, often at lower temperatures (e.g., 0 °C) when using a promoter.[1]
-
Substrate Steric Hindrance: The alkene partner's steric bulk can significantly impact the reaction rate. Ensure that the alkene is accessible for coordination to the cobalt center. In some cases, redesigning the substrate to reduce steric hindrance may be necessary.
-
Issue 2: Incorrect Stereochemistry in the 'Inside-Outside' Bicyclo[4.4.1]undecane Core Formation
-
Question: I am obtaining the cis-intrabridgehead stereoisomer instead of the desired trans ('inside-outside') isomer from my key cyclization step. How can I control this stereoselectivity?
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Answer: Establishing the highly strained trans-intrabridgehead stereochemistry is a central challenge in ingenol synthesis.[3] The stereochemical outcome is often dictated by the specific synthetic strategy employed.
-
Pauson-Khand Approach: In some contexts, the Pauson-Khand reaction can lead to the thermodynamically more stable cis-fused product.[2][4] The stereochemistry is established during the cyclization, and if the substrate is not appropriately pre-organized, the undesired isomer may be favored. It is crucial that the substrate design forces the cyclization to occur in a way that sets the correct stereochemistry.
-
Intramolecular Dioxenone Photoaddition-Fragmentation (Winkler Synthesis): This method was specifically designed to tackle the 'inside-outside' problem.[3] The key is the [2+2] photocycloaddition, which forms a strained cyclobutane (B1203170) intermediate. Subsequent fragmentation establishes the trans-intrabridgehead relationship. If you are using this method and obtaining the wrong isomer, consider the following:
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Photocycloaddition Conditions: Ensure the correct wavelength of UV light is used and that the reaction is sufficiently dilute to favor the intramolecular reaction.
-
Stereocontrol in Precursor: The stereocenters in the dioxenone precursor directly influence the outcome of the photocycloaddition. Verify the stereochemistry of your starting material.
-
-
Pinacol (B44631) Rearrangement (Baran Synthesis): In the Baran synthesis, the trans-intrabridgehead stereochemistry is set via a vinylogous pinacol rearrangement.[5] The success of this step is highly dependent on:
-
Reaction Temperature: The desired rearrangement was found to be effective only within a narrow temperature window (-78°C to -40°C).[5] At higher temperatures, elimination or other side reactions may occur.
-
Lewis Acid: Boron trifluoride etherate (BF3•OEt2) was found to be an effective Lewis acid for this transformation.[6] Other Lewis acids may not promote the desired rearrangement or could lead to decomposition.
-
Substrate Conformation: The conformation of the diol precursor is critical for the desired alkyl shift to occur, leading to the strained 'in-out' system.
-
-
Issue 3: Difficulty with Selective Protection/Deprotection of Hydroxyl Groups
-
Question: I am struggling with the selective protection and deprotection of the multiple hydroxyl groups on the ingenol core, leading to mixtures of products. How can I improve selectivity?
-
Answer: Ingenol has a congested array of hydroxyl groups with varying reactivities. A robust and orthogonal protecting group strategy is essential for the synthesis and derivatization of ingenol.[7][8]
-
Choosing Orthogonal Protecting Groups: Employ protecting groups that can be removed under different conditions. For example, a common strategy involves:
-
Silyl (B83357) Ethers: (e.g., TBS, TIPS, TBDPS) for their varying steric bulk and cleavage conditions (acid or fluoride).
-
Benzyl Ethers (Bn): Removed by hydrogenolysis.
-
Esters (e.g., Acetate, Benzoate): Removed by hydrolysis (acid or base).
-
-
Troubleshooting Selective Silyl Ether Deprotection:
-
Steric Hindrance: The rate of both protection and deprotection of silyl ethers is highly dependent on steric hindrance around the hydroxyl group. Use bulkier silyl groups (e.g., TIPS, TBDPS) for more sterically accessible hydroxyls to allow for selective deprotection of less hindered silyl groups (e.g., TBS) later.
-
Reagent Choice for Deprotection:
-
TBAF (Tetrabutylammonium fluoride): While common, it can sometimes lead to undesired silyl group migration.[9]
-
HF-Pyridine: Can be used for selective removal of TBS in the presence of TBDPS, but this selectivity can be substrate-dependent and may even be reversed in sterically hindered environments.
-
Acidic Conditions (e.g., Acetic Acid, PPTS): Can provide selectivity based on the acid lability of the silyl ether.
-
-
-
Example Strategy: In a polyol system, one might protect a primary alcohol as a TBDPS ether, a less hindered secondary alcohol as a TBS ether, and a more hindered secondary alcohol as a TIPS ether. This allows for a sequence of deprotections, typically removing the TBS group first with a mild acid, followed by the TBDPS group with a stronger fluoride (B91410) source, and finally the TIPS group under more forcing conditions.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most significant challenge in the total synthesis of ingenol?
-
A1: The most formidable challenge is the construction of the highly strained 'inside-outside' or trans-intrabridgehead stereochemistry of the bicyclo[4.4.1]undecane core.[10] This unusual topology imparts significant strain to the molecule and requires specialized synthetic strategies to overcome the thermodynamic preference for the cis-fused isomer.
-
-
Q2: Why are there so many steps in most ingenol syntheses, and what is the typical overall yield?
-
A2: The high number of steps is a consequence of the molecule's complexity, which includes four rings, eight stereocenters (one of which is quaternary), and multiple hydroxyl groups that require a multi-step protection and deprotection strategy.[10] Early total syntheses by Winkler and Kuwajima were over 40 steps with overall yields of less than 0.1%.[11][12] More recent syntheses, like Baran's 14-step approach, have significantly improved efficiency, achieving a 1.2% overall yield.[13]
-
-
Q3: What is "late-stage functionalization" and why is it important for ingenol derivatives?
-
A3: Late-stage functionalization refers to the chemical modification of a complex molecule, like the ingenol core, in the final steps of the synthesis.[14] This is crucial for drug development as it allows for the rapid generation of a library of derivatives with varied biological activities without having to restart the entire synthesis from scratch. For ingenol, this often involves esterification of the hydroxyl groups or C-H functionalization to introduce new substituents.
-
-
Q4: What are the common side reactions in Ring-Closing Metathesis (RCM) when applied to ingenane (B1209409) precursors?
-
A4: In the context of forming the seven-membered B-ring of the ingenane skeleton, challenges with RCM can include poor conversion due to competing ring-opening reactions of the strained product.[15] Additionally, the formation of undesired E/Z isomers can be an issue, and catalyst choice (e.g., Grubbs vs. Hoveyda-Grubbs catalysts) can influence this selectivity.
-
Data Summary
Table 1: Comparison of Key Strategies in Ingenol Total Syntheses
| Feature | Winkler Synthesis (2002) | Kuwajima Synthesis (2003) | Baran Synthesis (2013) |
| Key Strategy | Intramolecular Dioxenone Photoaddition-Fragmentation | Pinacol-type Rearrangement | Pauson-Khand Reaction & Pinacol Rearrangement |
| Number of Steps | ~45 | ~45 | 14 |
| Overall Yield | ~0.04% | ~0.03% | 1.2% |
| Stereochemistry | Racemic | Racemic | Enantioselective (+)-Ingenol |
| Starting Material | Commercially available simple molecules | Commercially available simple molecules | (+)-3-carene |
Experimental Protocols
Protocol 1: Pivotal Pinacol Rearrangement (Baran Synthesis)
This protocol describes the key step for establishing the 'inside-outside' stereochemistry in the Baran synthesis of (+)-ingenol.[5]
-
Preparation: A solution of the diol precursor (carbonate-protected, 1.0 eq) in anhydrous dichloromethane (B109758) (CH2Cl2, 0.02 M) is prepared in a flame-dried flask under an argon atmosphere.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid: Boron trifluoride etherate (BF3•OEt2, 5.0 eq) is added dropwise to the cooled solution.
-
Reaction: The reaction mixture is stirred at -78 °C and allowed to slowly warm to -40 °C over a period of 1-2 hours. The progress of the reaction should be monitored by TLC.
-
Quenching: The reaction is quenched by the addition of triethylamine (B128534) (Et3N, 10 eq) followed by methanol (B129727) (MeOH, 20 eq) at -40 °C.
-
Work-up: The mixture is warmed to room temperature, diluted with CH2Cl2, and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica (B1680970) gel chromatography to yield the rearranged ingenane core.
Protocol 2: Intramolecular Pauson-Khand Reaction (Adapted from Winkler's approach)
This protocol outlines a general procedure for the intramolecular Pauson-Khand reaction used in the synthesis of ingenane precursors.[1]
-
Complexation: To a solution of the enyne substrate (1.0 eq) in toluene (B28343) (0.1 M) is added dicobalt octacarbonyl (Co2(CO)8, 1.1 eq) and 4 Å molecular sieves. The mixture is stirred at room temperature for 2 hours.
-
Preparation of Promoter: A suspension of trimethylamine N-oxide dihydrate (5.0 eq) in toluene is prepared separately.
-
Cycloaddition: The cobalt-alkyne complex mixture is cooled to 0 °C. The suspension of the promoter is added slowly to the reaction mixture.
-
Reaction: The reaction is stirred at 0 °C and allowed to warm to room temperature over several hours. The reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel chromatography to afford the desired cyclopentenone.
Visualizations
Caption: General workflow for ingenol synthesis, highlighting key phases and common troubleshooting points.
Caption: A logical flow diagram for troubleshooting common issues in ingenol derivative synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. datapdf.com [datapdf.com]
- 3. The first total synthesis of (+/-)-ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Pauson-Khand approach to the synthesis of ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. academic.oup.com [academic.oup.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. jocpr.com [jocpr.com]
- 9. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. princeton.edu [princeton.edu]
- 11. synarchive.com [synarchive.com]
- 12. Collection - Total Synthesis of Ingenol - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Page loading... [guidechem.com]
Technical Support Center: Overcoming Resistance to 3-O-EZ
Disclaimer: The compound "3-O-EZ" is not a standard designation in published literature. This guide assumes "3-O-EZ" is a selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] The troubleshooting and FAQ sections are based on established mechanisms of resistance to known EZH2 inhibitors, such as tazemetostat.[3][4]
Troubleshooting Guides
This section addresses specific experimental issues you may encounter when observing resistance to 3-O-EZ.
Q1: My cancer cell line, initially sensitive to 3-O-EZ, now requires a much higher concentration to achieve the same cytotoxic effect. How do I confirm and quantify this acquired resistance?
A1: Acquired resistance is confirmed by a significant rightward shift in the dose-response curve, resulting in a higher half-maximal inhibitory concentration (IC50). To quantify this, you must perform a cell viability assay comparing the parental (sensitive) cell line with the suspected resistant subline.
Recommended Action: Perform a dose-response experiment and calculate the IC50 for both cell lines. A fold-change in IC50 of >5 is typically considered a strong indicator of acquired resistance.
Data Presentation: IC50 Comparison
| Cell Line | Treatment | IC50 Value (µM) | Fold-Change in Resistance |
|---|---|---|---|
| Parental Line | 3-O-EZ | 0.8 | - |
| Resistant Subline | 3-O-EZ | 12.5 | 15.6x |
Experimental Protocol: See Protocol 1: Determination of IC50 Value using a Cell Viability Assay.
Q2: I've confirmed resistance, but Western blotting shows that 3-O-EZ still effectively reduces H3K27 trimethylation (H3K27me3) in the resistant cells. What are the likely downstream resistance mechanisms?
A2: This indicates that the resistance mechanism is likely independent of direct drug-target engagement and occurs downstream of EZH2 inhibition. A primary mechanism observed with EZH2 inhibitors is the decoupling of cell cycle control from the epigenetic changes induced by the drug.[3][5]
Recommended Action: Investigate the G1-S cell cycle checkpoint, which is a key target of EZH2-mediated repression.[6][7] Loss or inactivation of the Retinoblastoma (RB1) protein is a common cause of resistance, as it allows cells to bypass the G1 arrest normally induced by EZH2 inhibitors.[3][5]
-
Western Blot Analysis: Probe for total RB1 protein. A complete loss of the RB1 band in the resistant line is a strong indicator.
-
Cell Cycle Analysis: Use flow cytometry to assess cell cycle distribution. Sensitive cells should arrest in the G1 phase upon treatment, while resistant cells may continue to progress into the S phase.[5]
Data Presentation: Protein Expression Analysis
| Cell Line | Target Protein | Relative Expression (Normalized to Loading Control) |
|---|---|---|
| Parental Line | RB1 | 1.00 |
| Resistant Subline | RB1 | 0.05 (Loss of expression) |
| Parental Line | p-AKT (Ser473) | 1.00 |
| Resistant Subline | p-AKT (Ser473) | 3.50 (Upregulated) |
Experimental Protocol: See Protocol 2: Western Blotting for Protein Expression Analysis.
Q3: My resistant cell line has intact RB1. Could the activation of parallel "bypass" signaling pathways be responsible?
A3: Yes. Cancer cells can develop resistance by activating pro-survival signaling pathways that operate in parallel to the pathway targeted by the drug. For EZH2 inhibitors, reactivation of the PI3K/AKT/mTOR or RAS/MAPK pathways is a known mechanism to overcome drug-induced cell death or stasis.[8][9][10]
Recommended Action: Use Western blotting to probe for the phosphorylated (activated) forms of key kinases in these pathways.
-
PI3K/AKT Pathway: Check for increased levels of phosphorylated AKT (p-AKT at Ser473) and phosphorylated S6 ribosomal protein (p-S6), a downstream effector of mTOR.
-
RAS/MAPK Pathway: Check for increased levels of phosphorylated ERK1/2 (p-ERK1/2).[9]
An increase in the phosphorylated forms of these proteins in the resistant line compared to the parental line suggests the activation of a bypass track.
Q4: How can I determine if increased drug efflux is contributing to 3-O-EZ resistance?
A4: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump the drug out of the cell, lowering its intracellular concentration and effectiveness.[11][12] This is a common multi-drug resistance mechanism.
Recommended Action:
-
Gene Expression Analysis: Use quantitative real-time PCR (qPCR) to measure the mRNA levels of key ABC transporter genes (e.g., ABCG2, ABCB1). A significant upregulation in the resistant line is indicative of this mechanism.[12][13]
-
Functional Assay: Treat the resistant cells with 3-O-EZ in the presence and absence of a known ABC transporter inhibitor (e.g., Glibenclamide for ABCG2).[13] A restoration of sensitivity to 3-O-EZ in the presence of the transporter inhibitor confirms functional drug efflux.
Data Presentation: Gene Expression Analysis
| Cell Line | Target Gene | Relative mRNA Expression (Fold-Change vs. Parental) |
|---|---|---|
| Parental Line | ABCG2 | 1.0 |
| Resistant Subline | ABCG2 | 25.4 |
Experimental Protocol: See Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of acquired resistance to EZH2 inhibitors?
A1: Resistance to EZH2 inhibitors is multifaceted. The most well-documented mechanisms include:
-
Cell Cycle Checkpoint Bypass: Inactivating mutations or loss of expression of key cell cycle regulators, particularly RB1, which allows cells to evade the G1-S arrest induced by EZH2 inhibition.[3][5][7]
-
SWI/SNF Complex Alterations: The SWI/SNF and PRC2 complexes have an antagonistic relationship.[14] A switch in the catalytic subunits of the SWI/SNF complex (e.g., from SMARCA4 to SMARCA2) can render cells resistant to EZH2 inhibitors.[15][16]
-
Activation of Bypass Pathways: Upregulation of parallel pro-survival signaling pathways, such as PI3K/AKT or RAS/MAPK, can provide an alternative route for cell growth and proliferation.[8][9][17]
-
Increased Drug Efflux: Overexpression of ABC transporters like ABCG2 can reduce the intracellular concentration of the inhibitor.[11][12]
-
Secondary Target Mutations: Mutations within the drug-binding pocket of EZH2 (e.g., Y666N) can prevent the inhibitor from binding to its target.[6][7]
Q2: What is the role of the SWI/SNF complex in sensitivity and resistance to 3-O-EZ?
A2: The SWI/SNF and PRC2 (EZH2) complexes often have opposing functions in gene regulation.[14][18] Many cancers with loss-of-function mutations in SWI/SNF subunits (like SMARCB1 or ARID1A) become dependent on EZH2 activity for survival.[14][18] This creates a synthetic lethal relationship that makes them highly sensitive to EZH2 inhibitors. However, resistance can emerge through alterations that bypass this dependency. For instance, in ARID1A-mutated cells, the loss of one SWI/SNF ATPase (SMARCA4) and subsequent reliance on the other (SMARCA2) can drive resistance to EZH2 inhibition.[15] Therefore, the status of the SWI/SNF complex is a critical determinant of both initial sensitivity and acquired resistance.
Q3: What are some potential combination strategies to overcome resistance to 3-O-EZ?
A3: Rational combination therapies are a key strategy to overcome or prevent resistance. The choice of combination agent depends on the specific resistance mechanism.
| Resistance Mechanism | Combination Strategy | Rationale |
| RB1 Loss / Cell Cycle Bypass | Add an Aurora Kinase B (AURKB) inhibitor .[4] | Cells that have lost RB1 become dependent on alternative mechanisms to progress through the cell cycle, creating a vulnerability to AURKB inhibition.[6][7] |
| SWI/SNF Subunit Switch | Add a BCL2 inhibitor (e.g., Navitoclax/ABT263).[15] | The switch in SWI/SNF subunits can upregulate anti-apoptotic genes like BCL2, creating a new dependency.[15] |
| PI3K/AKT Pathway Activation | Add a PI3K or AKT inhibitor .[19][20] | Directly targets the activated bypass pathway to restore cell death signaling. |
| RAS/MAPK Pathway Activation | Add a MEK inhibitor .[9] | Blocks the downstream signaling cascade of the reactivated RAS pathway. |
| Increased Drug Efflux | Add an ABC transporter inhibitor .[13] | Blocks the efflux pump, thereby increasing the intracellular concentration of 3-O-EZ.[13] |
Visualizations
Caption: EZH2 signaling and key mechanisms of inhibitor resistance.
Caption: Experimental workflow for investigating 3-O-EZ resistance.
Caption: Troubleshooting decision tree for 3-O-EZ resistance.
Detailed Experimental Protocols
Protocol 1: Determination of IC50 Value using a Cell Viability Assay
This protocol describes a standard method using a reagent like CellTiter-Glo® or MTT to measure cell viability.[21][22]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Include wells for "no cells" (background) and "vehicle control" (100% viability).
-
Drug Preparation: Prepare a 2x serial dilution of 3-O-EZ in culture medium. A typical concentration range might be 0.01 µM to 50 µM across 8-10 points.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Also, add 100 µL of medium with vehicle (e.g., 0.1% DMSO) to the control wells.
-
Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (typically 72 hours).
-
Viability Measurement:
-
For CellTiter-Glo®: Add the reagent according to the manufacturer's instructions, incubate, and read luminescence on a plate reader.
-
For MTT: Add MTT reagent, incubate for 2-4 hours, solubilize the formazan (B1609692) crystals with a solubilizing agent (e.g., DMSO), and read absorbance (typically at 570 nm).
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control (set to 100%).
-
Plot the normalized viability (%) against the log of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Western Blotting for Protein Expression Analysis
This protocol is for assessing the expression levels of proteins like RB1, p-AKT, or total AKT.
-
Sample Preparation: Culture and treat parental and resistant cells as required. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBS-T) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-RB1, anti-p-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of genes like ABCG2.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction should include:
-
cDNA template
-
Forward and reverse primers for the gene of interest (e.g., ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan master mix
-
-
qPCR Run: Run the plate in a real-time PCR machine using a standard thermal cycling program.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the ΔCt for each sample by subtracting the housekeeping gene Ct from the target gene Ct (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the ΔΔCt by subtracting the control sample's ΔCt from the experimental sample's ΔCt (ΔΔCt = ΔCt_experimental - ΔCt_control).
-
The fold-change in gene expression is calculated as 2^(-ΔΔCt).
-
References
- 1. EZH2-mediated development of therapeutic resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting EZH2 and PRC2 dependence as novel anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. SAM-Competitive EZH2-Inhibitors Induce Platinum Resistance by EZH2-Independent Induction of ABC-Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SWI/SNF catalytic subunits' switch drives resistance to EZH2 inhibitors in ARID1A-mutated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. SWI/SNF mutant cancers depend upon catalytic and non–catalytic activity of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 22. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
Technical Support Center: Optimizing Dosage of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol and what is its mechanism of action?
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, also referred to as 3EZ,20Ac-ingenol, is a diterpenoid compound.[1] It is known to induce apoptosis in cancer cells, particularly those with cyclin D1 accumulation.[1] Its mechanism of action involves the activation of tumor suppressor proteins and caspases.[1] Specifically, it can up-regulate PTEN, leading to the downregulation of p-Akt and p-GSK-3β, and also enhance the DNA damage response by increasing ATR protein levels.[1] This compound is also considered a Protein Kinase C (PKC) activator.[2][3]
2. What is the recommended solvent and storage condition for this compound?
The compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][4] For short-term storage, 0°C is recommended, while long-term storage should be at -20°C under desiccated conditions.[4]
3. What is a typical starting concentration range for cell culture experiments?
Based on published studies, a typical starting concentration range for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is between 0.1 µM and 10 µM.[1] The optimal concentration is highly cell-type dependent. For example, in Jeko-1 cells, maximal inhibition was observed around 1 µM, while in Panc-1 cells, higher concentrations were required.[1]
4. How long should I incubate my cells with the compound?
Incubation times can vary from 12 to 72 hours, depending on the cell line and the assay being performed.[1] Effects on protein expression and phosphorylation can be observed as early as 12 hours, while significant apoptosis and cytotoxicity may require 48 to 72 hours of treatment.[1]
Troubleshooting Guide
Issue 1: Compound Precipitates in Culture Medium
-
Question: I observed precipitation after adding the compound to my cell culture medium. What should I do?
-
Answer: This is likely due to the low solubility of the compound in aqueous solutions.
-
Initial Dissolution: Ensure the compound is fully dissolved in a suitable stock solvent like DMSO before further dilution.[1][4]
-
Final DMSO Concentration: When diluting your stock solution into the cell culture medium, ensure the final concentration of DMSO is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Pre-warming Medium: Gently pre-warm the cell culture medium to 37°C before adding the compound solution.
-
Vortexing: Vortex the diluted compound in the medium immediately before adding it to the cells to ensure it is well-dispersed.
-
Issue 2: High Cytotoxicity in Control (DMSO-treated) Cells
-
Question: My control cells treated with DMSO are showing significant cell death. Why is this happening?
-
Answer: High concentrations of DMSO can be toxic to cells.
-
Check DMSO Concentration: Calculate the final percentage of DMSO in your culture medium. It is crucial to keep this concentration consistent across all treatments, including the vehicle control, and as low as possible (ideally ≤ 0.1%).
-
DMSO Quality: Use a high-purity, sterile-filtered DMSO suitable for cell culture.
-
Cell Line Sensitivity: Some cell lines are more sensitive to DMSO than others. You may need to perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line.
-
Issue 3: No Observed Effect of the Compound on Cells
-
Question: I have treated my cells with the compound but do not see any effect on cell viability or signaling pathways. What could be the reason?
-
Answer: Several factors could contribute to a lack of observable effects.
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Concentration and Incubation Time: The concentration of the compound may be too low, or the incubation time may be too short for your specific cell line. Refer to the dosage tables below and consider performing a dose-response and time-course experiment.
-
Compound Stability: Ensure the compound has been stored correctly at -20°C in a desiccated environment to maintain its activity.[4][5] Repeated freeze-thaw cycles of the stock solution should be avoided.
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Cell Density: The initial cell seeding density can influence the outcome. A very high cell density might require a higher concentration of the compound.
-
Cell Line Resistance: The target signaling pathways may not be active or may be mutated in your cell line, leading to resistance.
-
Issue 4: Inconsistent Results Between Experiments
-
Question: I am getting variable results between different experimental replicates. How can I improve consistency?
-
Answer: Consistency in cell culture experiments is key.
-
Standardized Protocols: Ensure all experimental steps, including cell seeding, compound preparation, treatment, and assay procedures, are performed consistently.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Reagent Quality: Use fresh, high-quality reagents and culture medium.
-
Accurate Pipetting: Ensure accurate and consistent pipetting of both cells and the compound.
-
Data Presentation
Table 1: In Vitro Efficacy of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Key Findings | Reference |
| Jeko-1 | Mantle Cell Lymphoma | MTT Assay | 0 - 10 µM | 48 h | IC50 ≈ 0.5 µM; ~80% inhibition at 1 µM | [1] |
| Panc-1 | Pancreatic Cancer | MTT Assay | 0 - 10 µM | 48 h | Concentration-dependent decrease in viability | [1] |
| MT4 | Human T-cell leukemia | CytoTox-Glo | > 0.9 µM | 3 days | Cytotoxicity observed | [6] |
| RAW264.7 | Mouse Macrophage | Griess Assay | 0.7 µM (IC50) | 24 h | Inhibition of LPS-induced NO production | [7] |
Table 2: Concentrations Used in Mechanistic Studies
| Cell Line | Concentration Used | Incubation Time | Assay | Purpose | Reference |
| Jeko-1 | 0.5 µM | 12, 24, 48, 72 h | Western Blot, DNA Fragmentation | To study effects on signaling and apoptosis | [1] |
| Panc-1 | 3 µM | 12, 24, 48, 72 h | Western Blot, DNA Fragmentation | To study effects on signaling and apoptosis | [1] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a generalized procedure based on methodologies described in the literature.[1][8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2x10⁴ Jeko-1 cells or 3x10³ Panc-1 cells per well).[1] Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a series of dilutions of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol from a DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Western Blot Analysis
This protocol provides a general workflow for analyzing protein expression changes.[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ATR, p-Akt, p-GSK-3β, Caspase-3, Cyclin D1) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: Workflow for optimizing compound dosage.
Caption: Key signaling pathways affected by the compound.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-O-(2'E ,4'Z-decadienoyl)-20-O-acetylingenol supplier | CAS No :158850-76-1 | AOBIOUS [aobious.com]
- 5. Toxicity Compound Library - Screening Library [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scienceopen.com [scienceopen.com]
Technical Support Center: Troubleshooting Inconsistent Results in PKC Assays
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to inconsistent results in Protein Kinase C (PKC) assays. While this document addresses general PKC assay variability, the principles discussed are applicable even when working with specific or novel compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in PKC assays?
Inconsistent results in PKC assays can stem from multiple factors, including the purity and handling of the PKC enzyme, the stability of reagents like ATP and substrates, pipetting accuracy, and fluctuations in incubation times and temperatures.[1][2] Assay technology itself can also be a source of variability; for instance, fluorescence-based assays may be susceptible to interference from compounds that absorb light or are fluorescent themselves.[3]
Q2: How can I be sure my PKC enzyme is active and stable?
To ensure the activity of your PKC enzyme, it is crucial to store it correctly, typically at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] It is also recommended to include a positive control in your experiments, using a known PKC activator or a purified active PKC preparation, to confirm that the enzyme is catalytically competent.[4]
Q3: My "no enzyme" control wells show a high background signal. What could be causing this?
A high background signal in control wells can obscure the true assay signal and is often due to reagent contamination or issues with the detection method.[5] Potential causes include contaminated ATP or substrate solutions, autofluorescence of the assay plate or compounds, or non-specific binding of detection antibodies.[5][6] Using high-purity reagents and the appropriate microplates (e.g., black plates for fluorescence assays) can help minimize this issue.[7]
Q4: How critical is the ATP concentration in my PKC assay?
The concentration of ATP is a critical parameter in kinase assays as it can significantly influence the apparent potency of inhibitors, especially for ATP-competitive compounds.[8] It is important to use an ATP concentration that is appropriate for the specific PKC isoform and assay format. This concentration should be kept consistent across all experiments to ensure reproducibility.[8]
Q5: What steps can I take to minimize pipetting errors and their impact on results?
To minimize pipetting errors, ensure that your pipettes are properly calibrated.[7] When preparing reagent master mixes, it helps to ensure homogeneity and reduce well-to-well variability.[7] For viscous solutions, consider using reverse pipetting techniques to improve accuracy.[5]
Troubleshooting Guide for Inconsistent PKC Assay Results
This table provides a structured approach to identifying and resolving common problems encountered during PKC assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates (%CV > 15%) | 1. Inaccurate or inconsistent pipetting.[5]2. Incomplete mixing of reagents in wells.[2]3. Temperature gradients across the assay plate.[2]4. Edge effects in multi-well plates.[9] | 1. Ensure pipettes are calibrated; use master mixes.[7]2. Gently tap the plate or use a plate shaker after adding reagents.[2]3. Equilibrate all reagents and the plate to the reaction temperature before starting.[2]4. Avoid using the outer wells of the plate for samples; fill them with buffer to maintain humidity.[9] |
| Low Signal-to-Background Ratio | 1. Inactive or degraded PKC enzyme.[5]2. Suboptimal concentration of substrate or ATP.[5]3. Incorrect reader settings (e.g., gain, wavelength).[5]4. Assay buffer not at optimal pH or temperature.[2] | 1. Use a fresh aliquot of the enzyme; avoid multiple freeze-thaw cycles.[2]2. Titrate substrate and ATP to determine optimal concentrations.[5]3. Optimize reader gain using control wells and verify wavelength settings.[5]4. Ensure the assay buffer is at room temperature and the correct pH before use.[7] |
| Inconsistent IC50 Values for Inhibitors | 1. Variability in ATP concentration between experiments.[8]2. Inconsistent inhibitor dilution preparation.[6]3. Fluctuations in incubation times.[6]4. Cell health and passage number variability (for cell-based assays).[6] | 1. Prepare fresh ATP dilutions for each experiment and maintain a consistent concentration.[8]2. Prepare fresh serial dilutions for each experiment.[6]3. Standardize all incubation steps precisely.[6]4. Use cells within a consistent and low passage number range.[6] |
| High Background Signal | 1. Contamination of reagents (e.g., ATP, buffer).[5]2. Autofluorescence from compounds or assay plates.[6]3. Non-specific binding of detection antibodies.[6] | 1. Use high-purity water and fresh reagents.[5]2. Use appropriate assay plates (e.g., black plates for fluorescence) and include "inhibitor-only" controls.[6][7]3. If applicable, use a BSA-based blocking buffer.[6] |
Key Experimental Protocols
General Protocol for an In Vitro PKC Kinase Activity Assay
This protocol outlines a general procedure for measuring PKC activity using a fluorescence-based method. It is intended as a template and may require optimization for specific PKC isoforms or assay kits.[4][10]
1. Reagent Preparation:
- Kinase Assay Buffer: Prepare a suitable buffer, for example, 20 mM HEPES (pH 7.4), with necessary cofactors like MgCl₂ and CaCl₂.[10]
- PKC Enzyme: Dilute the active PKC enzyme to the desired concentration in ice-cold Kinase Assay Buffer. Keep on ice.[4]
- Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate and ATP at the desired final concentrations in the Kinase Assay Buffer.[10]
- Test Compound (e.g., Inhibitor): Prepare serial dilutions of the test compound at a concentration higher than the final desired concentration.
- Stop/Detection Reagent: Prepare a quench buffer, which often contains EDTA to chelate Mg²⁺ and stop the kinase reaction, along with the detection reagents (e.g., antibody and tracer for fluorescence polarization).[10]
2. Assay Procedure (384-well plate format):
- Add 5 µL of the test compound dilution to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.[3]
- Add 5 µL of the diluted PKC enzyme solution to all wells.
- Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to all wells.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
- Stop the reaction by adding 10 µL of the Stop/Detection Reagent.[3]
- Incubate the plate at room temperature for the time required for the detection signal to stabilize (e.g., 2 hours), protected from light.[10]
- Read the plate on a suitable plate reader (e.g., fluorescence polarization reader).
3. Data Analysis:
- Subtract the background signal (from "no enzyme" controls) from all data points.
- For inhibitor studies, normalize the data to the vehicle-only controls.
- Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.[6]
Visualizations
Caption: A simplified diagram of a common PKC signaling pathway.
Caption: A general experimental workflow for a PKC inhibitor assay.
Caption: A logical decision tree for troubleshooting PKC assay results.
References
- 1. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
minimizing off-target effects of 3-O-(2'E ,4'Z-Decadienoyl)-20-O-acetylingenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the effective use of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to minimize off-target effects and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol?
A1: 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a potent activator of Protein Kinase C (PKC). Its mechanism is similar to other ingenol (B1671944) esters, such as ingenol mebutate. It functions through a dual mechanism: firstly, it induces rapid, localized cell necrosis, and secondly, it stimulates an inflammatory response, leading to neutrophil-mediated antibody-dependent cellular cytotoxicity. This activation of PKC, particularly PKCδ, triggers downstream signaling cascades, most notably the MEK/ERK pathway.
Q2: What are the known off-target effects of this compound?
A2: As a potent PKC activator, off-target effects can occur. The most documented off-target effects, primarily observed with the related compound ingenol mebutate, include severe skin reactions, eye injuries if handled improperly, and a potential for an increased incidence of skin tumors with prolonged or repeated use. In cellular assays, non-specific activation of other signaling pathways regulated by PKC isoforms can be a significant off-target effect.
Q3: What is the recommended solvent for dissolving 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol?
A3: This compound is soluble in several organic solvents. For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1][2][3]
Q4: How should I store the compound and its solutions?
A4: For long-term storage, the solid compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. These stock solutions are generally stable for up to one month. It is recommended to prepare fresh working dilutions for each experiment from the stock solution.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological activity observed. | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from the solid compound. Aliquot new stock solutions into single-use volumes and store at -20°C. |
| Low Compound Concentration: The concentration used is below the effective range for the specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration for your experimental model. | |
| Cell Line Resistance: The cell line used may be insensitive to PKC activation or have compensatory signaling pathways. | Use a positive control cell line known to be responsive to PKC activators. Consider using a different cell line if resistance is suspected. | |
| High background or off-target effects in assays. | Excessive Compound Concentration: Using a concentration that is too high, leading to non-specific effects. | Refer to your dose-response curve and use the lowest concentration that gives a robust on-target effect. |
| PKC Isoform-Specific Effects: The compound may be activating multiple PKC isoforms, leading to a broad range of cellular responses. | If possible, use isoform-specific PKC inhibitors to dissect the signaling pathways involved. Analyze the expression profile of PKC isoforms in your cell line. | |
| Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the culture medium may be causing cellular stress or other artifacts. | Ensure the final solvent concentration is consistent across all experimental conditions and is at a non-toxic level (typically <0.5% for DMSO). | |
| Cell death observed is not consistent with expected necrosis or apoptosis. | Assay Timing: The time point of analysis may be too early or too late to capture the desired cell death phenotype. | Conduct a time-course experiment to identify the optimal time points for observing initial necrosis and subsequent apoptosis. |
| Assay Specificity: The assay used may not be able to distinguish between different modes of cell death. | Use multiple assays to confirm the mode of cell death. For example, combine a membrane integrity assay (for necrosis) with an Annexin V/PI staining assay (for apoptosis). | |
| Variability between replicate experiments. | Inconsistent Cell Plating: Uneven cell density across wells can lead to variability in the response to the compound. | Ensure a homogenous cell suspension and use appropriate plating techniques to achieve consistent cell numbers in each well. |
| Compound Precipitation: The compound may be precipitating out of the culture medium, leading to inconsistent exposure. | Visually inspect the culture medium for any signs of precipitation after adding the compound. Ensure the final solvent concentration is not causing solubility issues. |
Data Presentation
Solubility Data
| Solvent | Solubility |
| DMSO | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Water | 9.5 x 10⁻³ g/L (practically insoluble)[4] |
Recommended Concentration Ranges for In Vitro Studies
| Assay Type | Typical Concentration Range | Notes |
| PKC Activation Assays | 10 - 200 nM | Concentration may vary depending on the cell type and specific PKC isoform. |
| Cell Viability/Cytotoxicity Assays | 10 nM - 10 µM | A broad range should be tested to determine the EC50/IC50 for the specific cell line. |
| Apoptosis/Necrosis Induction | 100 nM - 5 µM | Time and concentration-dependent effects are expected. |
Experimental Protocols
Protocol 1: Assessment of PKC Activation via Western Blotting
This protocol describes the detection of PKC activation by observing the phosphorylation of downstream targets, such as ERK1/2.
Materials:
-
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-PKC substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol (e.g., 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 15 min, 30 min, 1 hour). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Distinguishing Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol for the desired time period. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small with this compound).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Mandatory Visualizations
References
- 1. 3-O-(2'E ,4'E-decadienoyl)-20-O-acetylingenol | CAS:466663-12-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. 3-O-(2'E ,4'Z-decadienoyl)-20-O-acetylingenol supplier | CAS No :158850-76-1 | AOBIOUS [aobious.com]
- 3. theclinivex.com [theclinivex.com]
- 4. 3-O-(2'E,4'Z-decadienoyl)ingenol (84680-59-1) for sale [vulcanchem.com]
how to prevent degradation of 3-O-(2'E ,4'Z-Decadienoyl)-20-O-acetylingenol in solution
This guide provides technical information and troubleshooting advice for researchers working with 3-O-(2'E ,4'Z-Decadienoyl)-20-O-acetylingenol. Please note that specific stability data for this exact molecule is limited. The recommendations provided are based on the well-documented chemical properties of the ingenol (B1671944) ester class of compounds, such as ingenol mebutate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive in solution?
This compound is a diterpenoid compound belonging to the ingenol ester family.[1][2] Its complex structure, which includes a strained ingenol backbone, two distinct ester linkages, and a conjugated dienoyl chain, makes it highly susceptible to chemical degradation in solution. The primary degradation pathways are hydrolysis of the ester groups and chemical rearrangement of the core structure.[3][4]
Q2: What are the main factors that cause the degradation of this compound?
The stability of ingenol esters in solution is critically influenced by several factors:
-
pH: This is the most critical factor. The ingenol scaffold is prone to base-catalyzed rearrangements. Neutral or alkaline conditions (pH ≥ 7) will lead to rapid degradation.[4][5]
-
Solvent: Protic solvents, especially water and methanol, can participate in the hydrolysis of the ester groups at positions C-3 and C-20.[6][7] The purity of the solvent is also crucial, as contaminants can catalyze degradation.
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.
-
Light and Oxygen: While less documented for this specific molecule, compounds with conjugated diene systems can be susceptible to photo-oxidation.
Q3: What is the recommended solvent for preparing stock and working solutions?
For initial stock solutions, a high-purity, anhydrous aprotic solvent is strongly recommended to minimize hydrolysis.
-
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Procedure: Dissolve the compound in the anhydrous solvent to create a concentrated stock (e.g., 10-20 mM). This stock solution will be the most stable form. For experimental (working) solutions that require aqueous buffers, it is critical to use a buffer with an acidic pH.
Q4: How does pH affect the stability, and what is the optimal pH range?
Based on data from the related compound ingenol mebutate, ingenol esters exhibit maximum stability in acidic conditions.[5]
-
Optimal pH: An acidic pH range of 3.0 to 4.0 is optimal for maintaining the chemical integrity of the compound in aqueous solutions.[5]
-
Avoid: Neutral (pH 7) and especially alkaline (pH > 7.5) buffers should be avoided, as they will cause rapid degradation.
Q5: What are the best practices for storing solutions of this compound?
Proper storage is essential to maintain the compound's integrity.
-
Stock Solutions (in Anhydrous DMSO):
-
Dispense into small, single-use aliquots to prevent contamination and repeated freeze-thaw cycles.
-
Store tightly sealed at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
-
Aqueous Working Solutions:
-
These are significantly less stable and should be prepared fresh immediately before each experiment.
-
Do not store aqueous solutions. Any unused portion should be discarded.
-
-
General: Always protect solutions from direct light by using amber vials or by wrapping vials in foil.
Data Presentation: Stability & Storage Summary
Table 1: Recommended Solvents and Storage Conditions
| Solution Type | Solvent | Recommended Temperature | Maximum Recommended Storage |
| Primary Stock | Anhydrous DMSO | -80°C | > 12 months (in aliquots)[8] |
| Primary Stock | Anhydrous DMSO | -20°C | Several months[9] |
| Working Dilutions | Acidic Aqueous Buffer (pH 3-4) | 2-8°C (on ice) | Prepare fresh, use immediately |
Table 2: Influence of pH on the Stability of Ingenol Esters in Aqueous Solution
| pH Range | Expected Stability | Primary Degradation Pathway |
| 3.0 - 4.0 | High | Minimal degradation |
| 4.5 - 6.5 | Moderate to Low | Slow hydrolysis and rearrangement |
| 7.0 - 7.4 | Very Low | Rapid rearrangement and hydrolysis[10] |
| > 7.5 | Extremely Unstable | Very rapid degradation |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Actions & Solutions |
| Unexpected or new peaks appear in HPLC/LC-MS analysis. | Compound degradation (hydrolysis or isomerization). | 1. Immediately prepare a fresh dilution from a new, frozen stock aliquot and re-analyze to confirm. 2. Verify the pH of your mobile phase and sample diluent; ensure any aqueous components are acidic. 3. Consider that new peaks may correspond to ingenol, a partially deacylated intermediate, or a structural isomer. |
| Loss of, or inconsistent, biological activity in assays. | Degradation of the compound in the assay medium. | 1. Prepare fresh dilutions of the compound immediately before adding it to the assay. 2. Minimize the incubation time of the compound in aqueous/biological media. 3. Perform a time-course stability study in your specific assay medium (see Protocol 2 below). |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | Poor solubility of the compound at the working concentration. | 1. Lower the final concentration of the compound. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). 3. Try pre-warming the aqueous buffer slightly before adding the DMSO stock. |
Visualizations
Caption: Potential degradation pathways for the ingenol ester.
References
- 1. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | C32H44O7 | CID 44575954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. The modern scientific mystery of traditional Chinese medicine processing——take some common traditional Chinese medicine as examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorbyt.com [biorbyt.com]
- 9. Diterpenoids Compound Library - Screening Library [biocrick.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for Ingenol Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of ingenol (B1671944) esters, such as ingenol mebutate.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of ingenol esters.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ingenol Esters After Extraction | - Inefficient extraction solvent. - Degradation of esters during extraction. - Incomplete solvent removal. | - Use a sequence of solvents with increasing polarity for extraction, such as n-hexane followed by chloroform (B151607) and then methanol (B129727), to isolate different classes of compounds.[1][2] - Perform extractions at room temperature to minimize thermal degradation. - Ensure complete removal of extraction solvents under reduced pressure, but avoid excessive heat. |
| Co-elution of Impurities During Chromatography | - Similar polarity of ingenol esters and other diterpenoids in the extract.[1] - Inappropriate stationary or mobile phase. | - For silica (B1680970) gel chromatography, use a gradient elution with a non-polar and a moderately polar solvent system, such as petroleum ether and ethyl acetate (B1210297).[1] A gradual increase in the polarity of the mobile phase can improve separation. - For Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), optimize the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water gradient) and consider using a different column chemistry if co-elution persists. |
| Peak Tailing or Broadening in HPLC | - Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups). - Column overload. - Inappropriate mobile phase pH. - Extra-column band broadening. | - Use a lower pH in the mobile phase (around 2-3) to protonate silanol groups and reduce secondary interactions. - Dilute the sample or reduce the injection volume to avoid overloading the column. - Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. - Minimize the length of tubing and use a detector with a small cell volume to reduce extra-column effects. |
| Appearance of New, Unexpected Peaks During Purification or Storage | - Acyl Migration: Ingenol esters are known to be susceptible to acyl migration, where the ester group moves to a different hydroxyl position on the ingenol backbone. This is a common issue with polyhydroxylated compounds. - Hydrolysis: The ester bond can be cleaved by water, especially in the presence of acid or base, leading to the formation of ingenol and the corresponding carboxylic acid.[3] | - To prevent acyl migration: Work at low temperatures and avoid acidic or basic conditions. The chemical stability of ingenol mebutate is optimal at a low pH (around 3.2), so maintaining a buffered, mildly acidic environment during purification and storage can be beneficial.[4] - To prevent hydrolysis: Use dry solvents and avoid prolonged exposure to aqueous conditions. If aqueous mobile phases are used in HPLC, process the fractions promptly. |
| Irreproducible Retention Times in HPLC | - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Column degradation. | - Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection (typically 5-10 column volumes).[5] - Use a column thermostat to maintain a consistent temperature. - Use a guard column to protect the analytical column from contaminants and extend its lifetime. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when purifying ingenol esters from a crude plant extract?
A1: The initial step is typically a liquid-liquid extraction to partition the compounds of interest from the crude extract. A common method involves a series of extractions with solvents of increasing polarity, such as methanol, petroleum ether, and chloroform.[1] This helps to separate the ingenol esters from highly polar or non-polar impurities before proceeding to chromatographic purification.
Q2: What are the most common chromatographic techniques for purifying ingenol esters?
A2: The two most common techniques are silica gel column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Silica gel chromatography is a normal-phase technique that separates compounds based on their polarity. It is often used for initial purification from a crude extract.[1]
-
RP-HPLC is a high-resolution technique that separates compounds based on their hydrophobicity. It is typically used for final purification to achieve high purity.
Q3: I am seeing new peaks appear in my chromatogram after leaving my purified ingenol ester solution overnight. What is happening?
A3: This is likely due to the instability of the ingenol ester. The most probable causes are acyl migration, where the ester group moves to a different position on the ingenol core, or hydrolysis of the ester bond.[3][4] To minimize this, it is crucial to store purified ingenol esters at low temperatures and in a dry, slightly acidic environment.
Q4: How can I confirm the purity of my final ingenol ester product?
A4: Purity is typically assessed using a validated analytical HPLC method, often with UV or mass spectrometric (MS) detection.[1][6] A pure compound should show a single, sharp peak. Further characterization and structural confirmation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Q5: Are there any specific safety precautions I should take when working with ingenol esters?
A5: Yes. Ingenol esters and the sap of Euphorbia species are known to be skin irritants.[7] It is essential to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and to handle these compounds in a well-ventilated area or a fume hood.
Data Presentation
Table 1: Comparison of Purification Techniques for Ingenol Esters
| Technique | Principle | Typical Application | Advantages | Disadvantages |
| Silica Gel Column Chromatography | Normal-phase adsorption chromatography based on polarity.[8] | Initial purification of crude extracts. | - High loading capacity. - Cost-effective. - Good for removing highly polar or non-polar impurities. | - Lower resolution compared to HPLC. - Can be time-consuming. - Potential for sample degradation on the acidic silica surface. |
| Reversed-Phase HPLC (RP-HPLC) | Partition chromatography based on hydrophobicity. | Final purification to achieve high purity. | - High resolution and efficiency. - Reproducible. - Amenable to automation. | - Lower loading capacity compared to silica gel. - More expensive. - Requires specialized equipment. |
Note: Specific yield and purity percentages are highly dependent on the starting material, scale, and specific experimental conditions and are often proprietary. Generally, silica gel chromatography can yield purities in the range of 80-95%, while preparative HPLC can achieve >99% purity.[1]
Experimental Protocols
Protocol 1: General Procedure for Extraction and Silica Gel Chromatography of Ingenol Esters from Euphorbia species
This protocol is based on methods described for the isolation of ingenol and its esters.[1][9]
-
Extraction:
-
Air-dry and pulverize the plant material (e.g., Euphorbia peplus).
-
Perform a reflux extraction with a solvent such as 80-100% methanol or ethanol.[9]
-
Concentrate the extract under reduced pressure.
-
Perform a liquid-liquid extraction with petroleum ether to remove non-polar compounds.
-
Further extract the aqueous phase with a solvent like chloroform to obtain a fraction enriched in diterpenoid esters.
-
-
Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).
-
Pack a glass column with the silica gel slurry.
-
Concentrate the diterpenoid ester fraction and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 85:15 petroleum ether:ethyl acetate).[1]
-
Collect fractions and monitor the separation by Thin Layer Chromatography (TLC) or analytical HPLC.
-
Combine the fractions containing the desired ingenol ester and concentrate under reduced pressure.
-
Protocol 2: General Procedure for Reversed-Phase HPLC Purification of Ingenol Esters
-
Sample Preparation:
-
Dissolve the partially purified ingenol ester fraction from silica gel chromatography in the initial mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is a typical choice. A mildly acidic modifier (e.g., 0.1% formic acid or acetic acid) can be added to improve peak shape and aid in the stability of the ingenol ester.
-
Gradient Elution: Start with a lower concentration of acetonitrile and gradually increase it over the course of the run to elute compounds with increasing hydrophobicity. A representative gradient might be:
-
0-5 min: 30% Acetonitrile
-
5-25 min: 30-80% Acetonitrile (linear gradient)
-
25-30 min: 80% Acetonitrile
-
30-35 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: A typical analytical flow rate is 1 mL/min. For preparative HPLC, the flow rate will be higher and depend on the column diameter.
-
Detection: UV detection at a wavelength where the ingenol ester has significant absorbance (e.g., around 210-230 nm).
-
-
Fraction Collection and Post-Processing:
-
Collect the fractions corresponding to the peak of the desired ingenol ester.
-
Promptly remove the organic solvent from the collected fractions under reduced pressure, avoiding excessive heat.
-
Lyophilize the remaining aqueous solution to obtain the purified ingenol ester as a solid.
-
Mandatory Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Direct and accurate purity evaluation for isovanillin conversion to HMCA through aldol condensation by using RID and its comparison with UV detection - Arabian Journal of Chemistry [arabjchem.org]
addressing pro-inflammatory side effects of ingenol compounds in vivo
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals addressing the pro-inflammatory side effects of ingenol (B1671944) compounds in in vivo experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism driving the pro-inflammatory side effects of ingenol compounds?
A1: Ingenol compounds, such as ingenol mebutate (IM), exert their effects through a dual mechanism of action.[1][2] At low concentrations, they act as potent activators of Protein Kinase C (PKC) isoforms.[3][4][5] This activation triggers downstream signaling cascades, most notably the NF-κB pathway, leading to the production and release of various pro-inflammatory cytokines and chemokines.[3][6][7] This orchestrated release recruits immune cells, particularly neutrophils, to the site of application, inducing a localized inflammatory response.[1][2] At higher concentrations, ingenol compounds can also induce direct cell death through necrosis.[1][3]
Q2: Why is the inflammatory reaction to ingenol compounds often more intense in tumor tissues or skin lesions compared to the surrounding healthy tissue?
A2: The heightened inflammatory response in lesions like actinic keratoses (AKs) is a key feature of ingenol mebutate's therapeutic action.[3][8] Research indicates that epithelial tumor cells are more susceptible to ingenol mebutate than normal keratinocytes.[3][9] Studies have shown a significantly stronger and dose-dependent induction of pro-inflammatory chemokines, such as CXCL8 and CCL2, in epithelial cancer cell lines compared to primary human keratinocytes.[3][9] This tumor-preferential induction of inflammatory mediators results in a more robust recruitment of immune cells, leading to a targeted and intensified inflammatory response that contributes to tumor destruction.[3]
Q3: What are the key inflammatory biomarkers I should measure to quantify the effects of ingenol compounds in vivo?
A3: To quantitatively assess the inflammatory response, you should focus on measuring the key chemokines and cytokines that are significantly upregulated by ingenol compounds. The primary mediators include CXCL8 (IL-8) and CCL2, which are responsible for recruiting neutrophils and monocytes, respectively.[3] Other important pro-inflammatory cytokines such as TNF-α and IL-6 are also relevant.[10][11] Measurement can be performed on tissue homogenates from the application site using techniques like ELISA or qPCR.
Section 2: Data Presentation
Table 1: Key Pro-Inflammatory Mediators Induced by Ingenol Mebutate (IM)
| Mediator | Function | Significance in Ingenol Response | Measurement Methods |
| CXCL8 (IL-8) | Potent chemoattractant for neutrophils. | Significantly and dose-dependently induced by IM in keratinocytes and tumor cells; plays a central role in the neutrophil-rich infiltrate.[3][9] | ELISA, qPCR |
| CCL2 (MCP-1) | Chemoattractant for monocytes, memory T cells, and dendritic cells. | Significantly induced by IM, contributing to the mixed inflammatory infiltrate observed in treated lesions.[3][9] | ELISA, qPCR |
| TNF-α | Pro-inflammatory cytokine involved in systemic inflammation and apoptosis. | A key downstream product of NF-κB activation, contributing to the local inflammatory environment.[10][12] | ELISA, qPCR |
| IL-1β & IL-6 | Pro-inflammatory cytokines that mediate acute phase responses. | Their production can be stimulated by the initial inflammatory cascade triggered by PKC activation.[10][11] | ELISA, qPCR |
Section 3: Troubleshooting Guide
Q1: My in vivo model exhibits excessive inflammation (e.g., severe edema, ulceration) after ingenol application, which could compromise animal welfare and experimental outcomes. How can I address this?
A1: Excessive inflammation is a known challenge. Consider the following strategies:
-
Dose Titration: The inflammatory response to ingenol is highly dose-dependent.[3] Perform a dose-response study to identify the minimum effective dose that achieves the desired biological effect without causing excessive toxicity.
-
Co-administration with Anti-inflammatory Agents: The co-application of a topical anti-inflammatory agent can help manage the local reaction. While specific data on co-treatment with ingenol is limited, standard topical corticosteroids are often used in dermatology to control inflammation. Alternatively, investigating natural compounds with known anti-inflammatory properties (e.g., eugenol, which can inhibit the NF-κB pathway) could be a viable research direction.[10][11][13]
-
Time-Course Analysis: The peak inflammatory reaction to ingenol mebutate typically occurs around day 3-4 post-application.[3] Design your experiments with multiple time points to capture the onset, peak, and resolution of inflammation, allowing you to select the most appropriate endpoint before severe side effects compromise the study.
Q2: I am testing a novel anti-inflammatory agent alongside an ingenol compound. How do I design my experiment to effectively prove the mitigating effects?
A2: A well-designed experiment should include multiple arms and quantitative endpoints.
-
Control Groups: Include a vehicle-only group, an ingenol-only group, and a group receiving only your anti-inflammatory agent.
-
Experimental Group: This group receives both the ingenol compound and your test agent.
-
Quantitative Endpoints:
-
Physical Measurement: Use a standard method like the mouse ear edema assay. Measure ear thickness with digital calipers at baseline and at various time points (e.g., 6, 24, 48, and 72 hours) after application.[14]
-
Histology: Perform histological analysis on tissue sections to visually assess the reduction in immune cell infiltration and tissue damage.
-
Section 4: Experimental Protocols & Visualizations
Protocol: Mouse Ear Edema Assay for Topical Inflammation
This protocol describes a standard method for inducing and measuring topical inflammation in vivo and assessing the efficacy of an anti-inflammatory test compound when co-administered with an ingenol compound.
Materials:
-
Ingenol compound solution (in appropriate vehicle, e.g., acetone)
-
Test anti-inflammatory compound solution
-
Vehicle solution (control)
-
Digital calipers (micrometer)
-
Anesthesia (e.g., isoflurane)
-
Mice (e.g., BALB/c or C57BL/6)
Procedure:
-
Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week before the experiment.[15]
-
Grouping: Randomly assign animals to control and treatment groups (n=6-8 per group).
-
Baseline Measurement: Lightly anesthetize a mouse. Using digital calipers, measure the thickness of the right ear. This is the baseline (T0) measurement.
-
Topical Application:
-
Control Group: Apply 20 µL of vehicle to both the inner and outer surfaces of the right ear.
-
Ingenol Group: Apply 20 µL of the ingenol compound solution to the right ear.
-
Test Group: Apply 20 µL of a solution containing both the ingenol compound and your test anti-inflammatory agent to the right ear.
-
-
Post-Treatment Measurements: At pre-determined time points (e.g., 6, 24, 48 hours post-application), re-anesthetize the mice and measure the thickness of the right ear.[16]
-
Data Calculation: Calculate the change in ear thickness (edema) for each mouse at each time point: Edema = (Thickness at Tx) - (Thickness at T0).
-
Inhibition Calculation: The percentage inhibition of edema for the test group can be calculated relative to the ingenol-only group using the formula: % Inhibition = [ (Avg. Edema_Ingenol - Avg. Edema_Test) / Avg. Edema_Ingenol ] * 100.[16]
-
Tissue Collection: At the final time point, euthanize the mice. Excise the ears and either flash-freeze them for biochemical analysis (ELISA, qPCR) or fix them in formalin for histological analysis.[14][15]
Diagrams: Signaling Pathways and Workflows
Caption: Ingenol-Induced Pro-Inflammatory Signaling Pathway.
Caption: Experimental Workflow for In Vivo Mitigation Assay.
References
- 1. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 2. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo effects of clove on pro-inflammatory cytokines production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
Technical Support Center: Enhancing the Bioavailability of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the bioavailability of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Formulation & Development
Q1: My 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol formulation shows low drug loading efficiency in solid lipid nanoparticles (SLNs). What are the potential causes and how can I improve it?
A1: Low drug loading is a common challenge. Here are several factors and troubleshooting steps to consider:
-
Drug Solubility in Lipid: The primary determinant for high drug loading is the solubility of the compound in the molten lipid matrix.
-
Troubleshooting:
-
Optimize Temperature: Ensure the drug is dissolved in the molten lipid at a temperature that maximizes solubility without causing degradation, typically 5-10°C above the lipid's melting point.
-
Lipid Screening: Test a variety of lipids with different chain lengths and saturation to find one that better solubilizes your compound.
-
Incorporate Liquid Lipids: Creating Nanostructured Lipid Carriers (NLCs) by adding a small amount of a liquid lipid (oil) can create imperfections in the crystal lattice, providing more space for drug molecules and increasing loading capacity.
-
-
-
Drug Expulsion during Storage: The polymorphic nature of lipids can lead to drug expulsion over time as the lipid matrix recrystallizes into a more ordered state.
-
Troubleshooting:
-
Lipid Combination: Use a blend of lipids to create a less-ordered crystalline structure, which can reduce drug expulsion.
-
Storage Conditions: Store the SLN dispersion at a controlled, cool temperature to minimize lipid recrystallization.
-
-
-
Insufficient Surfactant Concentration: The surfactant stabilizes the nanoparticles and prevents aggregation.
-
Troubleshooting:
-
Optimize Surfactant Concentration: Conduct a concentration-response study to find the optimal level of surfactant. Too much surfactant can lead to the formation of micelles that compete for the drug.
-
Combination of Surfactants: Employ a combination of non-ionic and ionic surfactants to provide better steric and electrostatic stabilization.
-
-
Q2: I am observing significant particle aggregation in my SLN dispersion. What should I do?
A2: Particle aggregation can be caused by several factors. Here are the common causes and solutions:
-
Inadequate Homogenization: Insufficient energy during the homogenization process can lead to larger, less stable particles.
-
Troubleshooting:
-
Increase Homogenization Energy: If using high-shear homogenization, increase the speed or duration. For high-pressure homogenization, increase the pressure or the number of cycles.
-
-
-
Inappropriate Surfactant: The choice and concentration of the surfactant are critical for nanoparticle stability.
-
Troubleshooting:
-
HLB Value: Select a surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) value. For oil-in-water emulsions, which are typical for SLN preparation, HLB values between 8 and 18 are generally suitable.
-
Increase Surfactant Concentration: Gradually increase the surfactant concentration to ensure adequate coverage of the nanoparticle surface.
-
-
-
Storage Conditions: Temperature fluctuations can induce changes in the lipid's crystalline structure, leading to aggregation.
-
Troubleshooting:
-
Controlled Storage: Store the SLN dispersion at a consistent, cool temperature. Avoid freeze-thaw cycles unless the formulation is designed to withstand them.
-
-
In Vitro & In Vivo Studies
Q3: My in vitro skin permeation results using Franz diffusion cells are highly variable. How can I improve the reproducibility of my experiments?
A3: High variability in Franz cell experiments is a known issue. The following steps can help improve reproducibility:
-
Standardize Membrane Preparation: The skin membrane is a significant source of variability.
-
Troubleshooting:
-
Consistent Skin Source and Preparation: Use skin from the same donor site and age range if possible. Standardize the skin preparation method (e.g., dermatoming to a consistent thickness).
-
Membrane Integrity Check: Before the experiment, assess the integrity of each skin section by measuring its transepidermal water loss (TEWL) or electrical resistance.
-
-
-
Control Experimental Conditions: Minor variations in the experimental setup can lead to significant differences in results.
-
Troubleshooting:
-
Temperature Control: Ensure the receptor medium is maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.
-
Stirring: Use a consistent and adequate stirring speed in the receptor chamber to ensure a uniform concentration of the permeated drug.
-
Dosing: Apply a consistent and accurately measured amount of the formulation to the skin surface.
-
-
-
Receptor Fluid Selection: The receptor fluid must maintain sink conditions without affecting the skin's integrity.
-
Troubleshooting:
-
Solubility: Ensure the drug is sufficiently soluble in the receptor fluid to maintain sink conditions (i.e., the concentration in the receptor fluid should not exceed 10% of the drug's solubility in that medium).
-
pH and Composition: Use a physiologically relevant buffer (e.g., phosphate-buffered saline) and consider adding a small percentage of a non-ionic surfactant or albumin to enhance the solubility of hydrophobic compounds like 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
-
-
Q4: How can I quantify the amount of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in skin layers after a permeation study?
A4: Quantification in skin layers typically involves extraction followed by a sensitive analytical method.
-
Skin Layer Separation and Extraction:
-
Tape Stripping: To quantify the drug in the stratum corneum, sequential application and removal of adhesive tape strips can be performed. The drug is then extracted from the tapes using a suitable solvent.
-
Heat Separation: The epidermis can be separated from the dermis by heat treatment.
-
Homogenization and Extraction: The separated skin layers are minced and homogenized in a suitable solvent (e.g., acetonitrile, methanol) to extract the drug. Sonication or bead beating can enhance extraction efficiency.
-
-
Analytical Quantification:
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the most common and sensitive method for quantifying ingenol (B1671944) esters in biological matrices. It offers high selectivity and low detection limits.
-
Method Validation: A validated LC-MS/MS method is crucial for accurate quantification. This includes assessing linearity, accuracy, precision, and the limit of quantification.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Enhancing Bioavailability
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Potential Advantages | Potential Challenges |
| Solid Lipid Nanoparticles (SLNs) | Increased surface area, improved skin adhesion and hydration, controlled release. | Biocompatible, biodegradable, protects the drug from degradation. | Lower drug loading capacity, potential for drug expulsion during storage. |
| Nanostructured Lipid Carriers (NLCs) | Similar to SLNs but with a less ordered lipid matrix, leading to higher drug loading. | Higher drug loading compared to SLNs, reduced drug expulsion. | More complex formulation, potential for burst release. |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix, enhancing its dissolution rate. | Simple to prepare, can significantly improve the dissolution of poorly soluble drugs. | Can be physically unstable, potential for recrystallization of the drug. |
| Microemulsions | Thermodynamically stable, transparent systems of oil, water, and surfactant that can solubilize hydrophobic drugs. | High drug loading, good skin penetration. | Requires high concentrations of surfactants, which can cause skin irritation. |
Table 2: Typical Parameters for In Vitro Skin Permeation Studies using Franz Diffusion Cells
| Parameter | Typical Value/Condition | Rationale |
| Diffusion Cell Type | Vertical Franz Diffusion Cell | Standard and widely accepted model. |
| Membrane | Human or porcine ear/abdominal skin | Closely mimics human skin permeability. |
| Membrane Thickness | 200 - 500 µm | Represents a physiological barrier. |
| Receptor Medium | Phosphate-buffered saline (PBS) pH 7.4 with 0.5-2% non-ionic surfactant (e.g., Tween® 80) | Maintains sink conditions for hydrophobic drugs and physiological pH. |
| Temperature | 32°C or 37°C | Simulates skin surface or body temperature. |
| Stirring Speed | 400 - 600 rpm | Ensures homogeneity of the receptor medium. |
| Dose Applied | 5 - 10 mg/cm² | Represents a finite dose application. |
| Sampling Times | 0, 1, 2, 4, 6, 8, 12, 24 hours | To determine the permeation profile over time. |
Experimental Protocols
Protocol 1: Preparation of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of a solid lipid (e.g., glyceryl monostearate) and place it in a beaker.
-
Heat the lipid to 5-10°C above its melting point.
-
Accurately weigh and dissolve 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in the molten lipid with continuous stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise while homogenizing at high speed (e.g., 10,000 - 20,000 rpm) using a high-shear homogenizer.
-
Continue homogenization for 5-10 minutes to form a hot oil-in-water pre-emulsion.
-
-
Nanoparticle Formation:
-
Quickly transfer the hot pre-emulsion to an ice bath and continue stirring at a lower speed until it cools down to room temperature. This rapid cooling facilitates the precipitation of the lipid as solid nanoparticles.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the resulting SLN dispersion using dynamic light scattering (DLS).
-
Determine the drug loading and encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the nanoparticles using a validated analytical method like HPLC-MS/MS.
-
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation:
-
Thaw frozen human or porcine skin at room temperature.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
If required, prepare epidermal sheets by heat separation (e.g., immersing the skin in water at 60°C for 1-2 minutes) and carefully peel off the epidermis.
-
-
Franz Cell Assembly:
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with the pre-warmed (32°C or 37°C) and de-gassed receptor medium, ensuring there are no air bubbles under the skin.
-
Place a magnetic stir bar in the receptor chamber and place the cells in a circulating water bath set to the desired temperature.
-
-
Experiment Initiation:
-
Allow the skin to equilibrate for at least 30 minutes.
-
Accurately apply a known amount of the 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol formulation to the skin surface in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol using a validated analytical method (e.g., HPLC-MS/MS).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area at each time point.
-
Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and the lag time (tL).
-
Mandatory Visualizations
Validation & Comparative
Unraveling the Mechanism of Action: A Comparative Guide to 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, contrasting its performance with other relevant ingenol (B1671944) derivatives. The information is supported by experimental data to confirm its biological activities.
Primary Mechanism of Action: Protein Kinase C Activation
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol belongs to the ingenol class of diterpenoids, which are well-established activators of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that are crucial regulators of a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1] Ingenol esters mimic the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[2]
Table 1: Comparative Binding Affinities of Ingenol-3-Angelate to PKC Isoforms
| PKC Isoform | Ki (nM)[3] |
| PKC-α | 0.3 ± 0.02 |
| PKC-β | 0.105 ± 0.019 |
| PKC-γ | 0.162 ± 0.004 |
| PKC-δ | 0.376 ± 0.041 |
| PKC-ε | 0.171 ± 0.015 |
Data presented as mean ± SE of three independent experiments.[3]
The activation of PKC by ingenol esters triggers downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, which plays a central role in translating extracellular signals into cellular responses.[4]
Caption: General signaling pathway of ingenol esters via PKC activation.
Comparative Cytotoxicity and Pro-Apoptotic Effects
Experimental data confirms that 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol exhibits significant cytotoxic effects, primarily through the induction of apoptosis. A key study demonstrated its efficacy in reducing the viability of rat intestinal epithelial cells (IEC-6) in a dose-dependent manner.[5]
Table 2: Cytotoxicity of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
| Cell Line | IC50 Value | Reference |
| IEC-6 | 5.74 µg/mL | [5] |
This cytotoxic activity is attributed to the induction of apoptosis via the mitochondrial pathway.[5] This is a common mechanism for many chemotherapeutic agents and involves the disruption of the mitochondrial membrane potential, release of pro-apoptotic factors, and subsequent activation of caspases.
The pro-apoptotic mechanism of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol has been shown to involve:
-
Increased Reactive Oxygen Species (ROS) generation. [5]
-
Disruption of Mitochondrial Membrane Potential (MMP). [5]
-
Release of cytochrome c from mitochondria. [5]
-
Upregulation of pro-apoptotic proteins (Bax, AIF, Apaf-1). [5]
-
Downregulation of anti-apoptotic protein (Bcl-2). [5]
-
Activation of caspase-9, caspase-8, and caspase-3. [5]
-
Induction of G2/M phase cell cycle arrest. [5]
Caption: Mitochondrial pathway of apoptosis induced by the compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol by measuring the metabolic activity of cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well microtiter plates
-
Cultured cells (e.g., IEC-6) in appropriate culture medium
-
Test compound: 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Mitochondrial Membrane Potential (MMP) Assay
This protocol measures the disruption of the mitochondrial membrane potential, a key indicator of apoptosis, using the fluorescent dye JC-1.
Materials:
-
JC-1 staining solution
-
Phosphate-buffered saline (PBS)
-
Cultured cells
-
Test compound and controls (e.g., a known mitochondrial depolarizing agent like CCCP)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency in an appropriate culture vessel (e.g., 6-well plate or chamber slide).
-
Treat the cells with 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, a vehicle control, and a positive control for a predetermined time.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with the JC-1 staining solution according to the manufacturer's instructions (typically 15-30 minutes at 37°C).
-
Wash the cells again with PBS to remove excess dye.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Healthy cells: Exhibit red fluorescence due to the formation of J-aggregates in the mitochondria with high membrane potential.
-
Apoptotic cells: Show green fluorescence due to the presence of JC-1 monomers in the cytoplasm following the collapse of the mitochondrial membrane potential.
-
-
Quantify the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization.
Conclusion
The available evidence strongly supports that 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol functions as a potent inducer of apoptosis through the mitochondrial pathway. While its direct interaction with PKC isoforms requires further quantitative characterization, its pro-apoptotic mechanism is consistent with the known downstream effects of PKC activation by other ingenol derivatives. This guide provides a framework for comparing its activity and for the experimental validation of its mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ingenol Mebutate and its Analogs in Skin Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Ingenol (B1671944) mebutate, a diterpene ester isolated from the sap of Euphorbia peplus, has been a notable agent in the topical treatment of actinic keratosis and has shown activity against non-melanoma skin cancers. Its unique dual mechanism of action, inducing both rapid, localized necrosis and a subsequent inflammatory response, has spurred interest in the development of novel ingenol derivatives with potentially improved therapeutic profiles. This guide provides a comparative overview of ingenol mebutate and other preclinical ingenol analogs, focusing on their performance in skin cancer models, supported by available experimental data.
While specific data for a compound designated "3-O-EZ" or "3-O-ethyl-8-Z-octa-8-enoate ingenol" is not available in the public domain, this guide will focus on ingenol mebutate and compare it with other structurally related ingenol esters that have been evaluated in preclinical settings.
Performance Data in Skin Cancer Models
The following tables summarize the available quantitative data for ingenol mebutate and other ingenol derivatives from various in vitro and in vivo studies.
Table 1: Efficacy of Ingenol Mebutate in Clinical Trials for Actinic Keratosis
| Treatment Group | Complete Clearance Rate | Partial Clearance Rate | Study Population | Reference |
| Ingenol Mebutate 0.015% (Face/Scalp) | 42.2% | 63.9% | Pooled analysis of two Phase III trials (n=547) | [1] |
| Vehicle (Face/Scalp) | 3.7% | 7.4% | Pooled analysis of two Phase III trials (n=547) | [1] |
| Ingenol Mebutate 0.05% (Trunk/Extremities) | 34.1% | 49.1% | Pooled analysis of two Phase III trials (n=458) | [2] |
| Vehicle (Trunk/Extremities) | 4.7% | 6.9% | Pooled analysis of two Phase III trials (n=458) | [2] |
Table 2: Efficacy of Ingenol Mebutate in Superficial Basal Cell Carcinoma (sBCC)
| Treatment Group | Histological Clearance Rate | Study Details | Reference |
| Ingenol Mebutate 0.05% | Up to 71% | Phase IIa, randomized, vehicle-controlled study (n=60) | [3] |
Table 3: Preclinical Activity of Ingenol-3-Angelate (Ingenol Mebutate) in Murine Skin Cancer Models
| Cancer Model | Treatment | Outcome | Reference |
| DMBA-induced skin carcinoma | Topical Ingenol-3-Angelate | Suppressed tumor growth | [4] |
| Subcutaneous PAM212 (mouse SCC) and B16 (mouse melanoma) tumors | Topical Ingenol-3-Angelate | Inhibited tumor growth | [5] |
Table 4: In Vitro Activity of Ingenol-3-Angelate (Ingenol Mebutate) in Human Melanoma Cells
| Cell Line | IC50 Value | Assay | Reference |
| A2058 | 38 µM | MTT assay (24h) | [4] |
| HT144 | 46 µM | MTT assay (24h) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
DMBA-Induced Skin Carcinogenesis in Mice
-
Animal Model: Female ICR mice.
-
Tumor Induction: A single topical application of 7,12-Dimethylbenz(a)anthracene (DMBA) is used to initiate tumor formation.
-
Treatment: Mice are treated with varying concentrations of ingenol-3-angelate (I3A) dissolved in a vehicle (e.g., acetone) applied topically to the DMBA-treated skin area.
-
Data Collection: Tumor incidence and multiplicity (number of tumors per mouse) are recorded weekly. At the end of the study period, skin samples are collected for histological analysis and protein/gene expression studies (e.g., Western blotting, qPCR for NF-κB, COX-2, iNOS).
-
Reference: [4]
In Vitro Cell Viability (MTT) Assay
-
Cell Lines: Human melanoma cell lines A2058 and HT144.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the test compound (e.g., ingenol-3-angelate) for a specified duration (e.g., 24 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
-
-
Reference: [4]
Phase III Clinical Trials for Actinic Keratosis
-
Study Design: Randomized, double-blind, vehicle-controlled trials.
-
Patient Population: Adults with clinically typical, visible, discrete, non-hyperkeratotic, non-hypertrophic actinic keratoses on the face, scalp, trunk, or extremities.
-
Treatment Regimen:
-
Face and Scalp: Ingenol mebutate gel, 0.015%, or vehicle gel applied once daily for 3 consecutive days.
-
Trunk and Extremities: Ingenol mebutate gel, 0.05%, or vehicle gel applied once daily for 2 consecutive days.
-
-
Efficacy Assessment: The primary endpoint is the rate of complete clearance of all actinic keratosis lesions in the selected treatment area at a specified follow-up time (e.g., day 57). Partial clearance is often a secondary endpoint, defined as a significant reduction (e.g., ≥75%) in the number of lesions.
Signaling Pathways and Experimental Visualizations
The therapeutic effects of ingenol mebutate are attributed to a dual mechanism of action involving direct cytotoxicity and the induction of an inflammatory response.
Caption: Dual mechanism of action of ingenol mebutate.
The experimental workflow for preclinical evaluation of ingenol derivatives in a murine skin cancer model typically follows a standardized process.
Caption: Preclinical evaluation workflow for ingenol derivatives.
The structure-activity relationship (SAR) studies of ingenol derivatives aim to identify key molecular features that influence their biological activity.
Caption: Logical flow of SAR studies for ingenol derivatives.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. skintherapyletter.com [skintherapyletter.com]
- 3. jcadonline.com [jcadonline.com]
- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Effects of Ingenol Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of various ingenol (B1671944) esters, a class of diterpenoids with significant potential in oncology. By presenting supporting experimental data, detailed methodologies, and visual representations of key cellular processes, this document aims to facilitate informed decisions in drug discovery and development.
Data Presentation: Comparative Cytotoxicity of Ingenol Esters
The cytotoxic potential of different ingenol esters is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability. The table below summarizes the IC50 values of several ingenol esters across various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Ingenol Ester | Cell Line | Cell Type | IC50 Value (µM) | Reference(s) |
| Ingenol-3-angelate (I3A, Ingenol Mebutate, PEP005) | A2058 | Human Melanoma | ~38 | [1] |
| Ingenol-3-angelate (I3A, Ingenol Mebutate, PEP005) | HT144 | Human Melanoma | ~46 | [1] |
| Ingenol-3-angelate (I3A, Ingenol Mebutate, PEP005) | HPV-Ker | Human Keratinocyte | 0.84 | [2] |
| 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker | Human Keratinocyte | 0.39 | [2] |
| 17-acetoxyingenol 3-angelate 5,20-diacetate | HPV-Ker | Human Keratinocyte | 0.32 | [2] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | Chronic Myeloid Leukemia | More potent than Ingenol Mebutate at low concentrations | [3][4] |
| Ingenol 3,20-dibenzoate (IDB) | Jurkat | T-cell leukemia | Potent inducer of apoptosis | [5] |
| Ingenol-3-dodecanoate (IngC) | Esophageal Cancer Cell Lines | Esophageal Cancer | 6.6-fold more effective than I3A, 3.6-fold more effective than IDB | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of ingenol ester cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.
1. Cell Seeding:
-
Cells are harvested from culture and counted.
-
A cell suspension is prepared in a complete culture medium.
-
Cells are seeded into a 96-well plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
2. Compound Treatment:
-
A stock solution of the ingenol ester is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the ingenol ester are prepared in the complete culture medium to achieve the desired final concentrations. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.[7]
-
The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the ingenol ester.
-
Control wells containing untreated cells (vehicle control) and medium only (background control) are included.
-
The plate is incubated for a specified period, typically 24, 48, or 72 hours, depending on the experimental design.[8]
3. MTT Addition and Incubation:
-
A 5 mg/mL stock solution of MTT is prepared in phosphate-buffered saline (PBS).
-
Following the treatment period, 10 µL of the MTT stock solution is added to each well.[9]
-
The plate is incubated for an additional 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[8]
4. Solubilization and Measurement:
-
After the incubation with MTT, the medium is carefully removed.
-
100 µL of a solubilization solution, such as DMSO or a solution of 20% SDS in 50% DMF, is added to each well to dissolve the formazan crystals.[8]
-
The plate is gently shaken for 10-15 minutes to ensure complete dissolution.[7]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[8]
5. Data Analysis:
-
The absorbance of the background control is subtracted from all other readings.
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control (which is considered 100% viable).
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.[7]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
1. Cell Seeding and Treatment:
-
Cells are seeded in a 96-well plate and treated with the ingenol esters as described in the MTT assay protocol.
2. Assay Procedure:
-
Following the treatment period, the plate is centrifuged at a low speed to pellet any detached cells.
-
A portion of the cell culture supernatant (typically 50 µL) is carefully transferred to a new 96-well plate.
-
An equal volume of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) is added to each well.
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
A stop solution may be added to terminate the reaction.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
3. Data Analysis:
-
The amount of LDH released is proportional to the absorbance measured.
-
Cytotoxicity is calculated as a percentage of the maximum LDH release from control wells where cells are completely lysed with a detergent.
Mandatory Visualizations
Signaling Pathway of Ingenol Ester-Induced Apoptosis
Ingenol esters primarily induce apoptosis through the activation of Protein Kinase C (PKC), particularly the delta isoform (PKCδ). The following diagram illustrates the key steps in this signaling cascade.
Caption: Ingenol Ester-Induced Apoptosis Signaling Pathway.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram outlines a typical workflow for assessing the cytotoxic effects of novel compounds like ingenol esters in a laboratory setting.
Caption: Experimental Workflow for In Vitro Cytotoxicity Testing.
References
- 1. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity [mdpi.com]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.uniupo.it [research.uniupo.it]
- 6. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
A Comparative Guide to the Validation of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol as a Protein Kinase C Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol as a Protein Kinase C (PKC) activator against two well-established alternatives: Phorbol (B1677699) 12-myristate 13-acetate (PMA) and Bryostatin-1. The information presented herein is intended to assist researchers in designing and interpreting experiments for the validation of novel PKC activators.
Introduction to PKC Activation
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in a myriad of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and immune responses. Dysregulation of PKC activity is implicated in numerous diseases, making it a critical target for therapeutic intervention. PKC activators, often mimicking the endogenous ligand diacylglycerol (DAG), are invaluable tools for studying these pathways and for developing new therapeutic strategies.
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a diterpenoid compound isolated from Euphorbia kansui, a plant used in traditional medicine. Like other ingenol (B1671944) esters, it is recognized as a potent activator of PKC. This guide will objectively compare its characteristics with those of the canonical phorbol ester PMA and the marine-derived macrolide Bryostatin-1.
Comparative Analysis of PKC Activators
The following tables summarize the key characteristics and reported potencies of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol and its alternatives. It is important to note that direct comparative studies for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol are limited; therefore, data for the closely related and well-studied ingenol-3-angelate (I3A) are included to provide a reasonable estimate of its potency and behavior.
Table 1: General Characteristics of PKC Activators
| Feature | 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol | Phorbol 12-myristate 13-acetate (PMA) | Bryostatin-1 |
| Class | Diterpenoid (Ingenol Ester) | Diterpenoid (Phorbol Ester) | Macrolide |
| Source | Euphorbia kansui | Croton tiglium | Bugula neritina (marine bryozoan) |
| Mechanism of Action | Binds to the C1 domain of PKC, mimicking diacylglycerol (DAG) | Binds to the C1 domain of PKC, mimicking diacylglycerol (DAG) | Binds to the C1 domain of PKC, mimicking diacylglycerol (DAG) |
| Reported Biological Effects | Pro-inflammatory, cytotoxic[1][2][3] | Potent tumor promoter, induces a wide range of cellular responses | Antineoplastic, neuroprotective, cognitive enhancement[4][5][6] |
Table 2: Comparative Potency of PKC Activators
| Parameter | 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol (Data from related Ingenol Esters) | Phorbol 12-myristate 13-acetate (PMA) | Bryostatin-1 |
| EC50 for PKC Activation | Potency for PKC translocation is reported to be equal to or higher than PMA.[7][8] Pro-apoptotic effects in the nanomolar to micromolar range.[5] | 30-55 nM for PKC redistribution and activation.[7][9] | Activates PKC at concentrations of 10⁻⁸ to 10⁻¹⁰ M.[4] |
| Binding Affinity (Ki) | Not directly reported. Ingenol-3-angelate shows high affinity for PKCα.[7] | Nanomolar range. | Sub-nanomolar to low nanomolar range for various PKC isoforms (e.g., PKCα: 1.35 nM, PKCδ: 0.26 nM, PKCε: 0.24 nM).[4] |
| Effective Concentration in Cell-Based Assays | 0.78 to 12.50 µg/mL for pro-inflammatory effects.[1] 0.5 µg/mL for cytotoxic effects.[2][3] | 10-200 nM for various cellular effects. | 1-10 nM for various cellular effects.[4] |
Experimental Protocols for Validation
To validate a compound as a PKC activator, a combination of assays is recommended to assess its direct effect on the enzyme and its downstream cellular consequences.
In Vitro PKC Kinase Activity Assay
This assay directly measures the ability of a compound to activate PKC, leading to the phosphorylation of a specific substrate.
Principle: A purified PKC enzyme is incubated with the test compound, a specific peptide substrate, and ATP. The amount of phosphorylated substrate is then quantified, typically through ELISA-based methods or radioactivity.
Detailed Protocol (ELISA-based):
-
Plate Preparation: Use a 96-well plate pre-coated with a specific PKC substrate peptide.
-
Reagent Preparation: Prepare assay buffers, ATP solution, and a stock solution of the test compound (e.g., in DMSO). Prepare serial dilutions of the test compound.
-
Enzyme Addition: Add purified, recombinant PKC enzyme to each well.
-
Compound Addition: Add the diluted test compound or vehicle control to the respective wells. Include a known activator like PMA as a positive control.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection:
-
Wash the wells to remove excess reagents.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 1 hour at room temperature.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the net PKC activity by subtracting the background absorbance (no enzyme control) from the sample absorbance. Plot the activity against the compound concentration to determine the EC50 value.
Western Blot Analysis of PKC Translocation and Substrate Phosphorylation
PKC activation involves its translocation from the cytosol to cellular membranes and the phosphorylation of its downstream substrates. Western blotting is a standard technique to visualize these events.
Principle: Cells are treated with the test compound, and then cellular fractions (cytosolic and membrane) are prepared, or whole-cell lysates are analyzed. Western blotting is used to detect the amount of a specific PKC isoform in each fraction or the phosphorylation status of a known PKC substrate.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture an appropriate cell line (e.g., HEK293, HeLa, or a cell line relevant to the research area) to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound, a vehicle control, and a positive control (PMA) for a specified time (e.g., 15-60 minutes).
-
-
Cell Lysis and Fractionation (for translocation):
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and separate the cytosolic and membrane fractions by ultracentrifugation.
-
-
Whole-Cell Lysate Preparation (for substrate phosphorylation):
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each fraction or lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the PKC isoform of interest or a phospho-specific antibody for a known PKC substrate (e.g., phospho-MARCKS). Use an antibody against a loading control (e.g., GAPDH for whole-cell lysates, Na+/K+ ATPase for membrane fractions, or a cytosolic protein for cytosolic fractions) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. For translocation, calculate the ratio of membrane-to-cytosol PKC. For substrate phosphorylation, normalize the phospho-protein signal to the total protein or loading control signal.
Visualizing Signaling Pathways and Workflows
To better understand the processes involved in PKC activation and its validation, the following diagrams are provided.
Conclusion
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a potent, naturally derived compound that activates Protein Kinase C. Its mechanism of action is analogous to that of phorbol esters like PMA and other C1 domain ligands such as Bryostatin-1. While direct comparative potency data is still emerging, evidence from related ingenol esters suggests it is a highly effective PKC activator, likely with potency in the nanomolar to low micromolar range. The provided experimental protocols offer a robust framework for researchers to quantitatively assess its activity and compare it to other well-characterized PKC modulators. Such validation is crucial for advancing our understanding of PKC signaling and for the development of novel therapeutics targeting this important enzyme family.
References
- 1. researchgate.net [researchgate.net]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. scribd.com [scribd.com]
- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 3-O-Ethyl-L-Ascorbic Acid Quantification
A comparative guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantification of 3-O-ethyl-L-ascorbic acid (3-O-EZ), a stable vitamin C derivative. This guide provides an objective comparison of performance and supporting experimental data for various analytical techniques.
The quantification of 3-O-ethyl-L-ascorbic acid is crucial for formulation development, quality control, and stability testing in the cosmetic and pharmaceutical industries. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the most widely reported method for the determination of 3-O-EZ. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and spectrophotometry have also been explored.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a robust and reliable method for the quantification of 3-O-EZ. The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier.
A summary of the quantitative performance data from various validated HPLC methods is presented in the table below. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity (Concentration Range) | 0 - 100 mg/L | Not Specified | 0.1 - 0.6 µg/mL |
| Correlation Coefficient (r) | 0.9992 | > 0.999 | 0.9979 |
| Accuracy (Recovery) | 97.75% - 100.60% | 97.88% - 100.63% | Not Specified |
| Precision (%RSD) | 2.6% (n=5) | < 2% | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.10 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | 0.31 µg/mL | 0.1 µg/mL |
Method 1: RP-HPLC with UV Detection [1]
-
Instrumentation : SHIMADZU Shim-pack VP-C18ODS (150 mm × 4.6 mm, 5 µm) with a C18ODS guard column.
-
Mobile Phase : A mixture of methanol (B129727) and 0.025 mol/L KH2PO4 solution in a 20:80 (v/v) ratio.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV detector at 254 nm.
-
Detector Cell Temperature : 40 °C.
Method 2: Simultaneous HPLC Determination [2][3]
-
Instrumentation : ODS-3 RP-C18 Inertsil column.
-
Mobile Phase : A gradient elution of aquabides, methanol, and acetonitrile.
-
Detection : UV detector at 220 nm.
-
Sample Preparation : Standard and working solutions are prepared in methanol.
Method 3: RP-HPLC for Health Drinks [4][5]
-
Instrumentation : Symmetry C18 column (250x4.6mm, 5µm particle size).
-
Mobile Phase : A mixture of water with acetic acid and methanol in a 95:5 (v/v) ratio.
-
Flow Rate : 0.9 mL/min.
-
Detection : UV detection at 245 nm.
-
Injection Volume : 20 µl.
Alternative Analytical Methods
While HPLC-UV is the most prevalent, other methods offer potential advantages in specific applications.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique offers higher sensitivity and selectivity, which can be beneficial for analyzing complex matrices or detecting trace amounts of 3-O-EZ and its degradation products.[6][7] LC-MS methods are particularly useful in research and development for stability studies.[6]
-
Spectrophotometry : A spectrophotometric assay has been developed for polyethoxylated ascorbic acid using 3-ethyl ascorbic acid as a standard.[8] This method can be a simpler and more cost-effective alternative for routine quality control, although it may lack the specificity of chromatographic methods.
Methodology Workflows
The following diagrams illustrate the typical experimental workflows for the analytical methods discussed.
References
- 1. Determination of 3-O-ethyl-ascorbic acid by reversed phase high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol and Paclitaxel for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct anti-cancer compounds: 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, a diterpenoid derived from Euphorbia kansui, and paclitaxel (B517696), a well-established mitotic inhibitor. This objective comparison, supported by available experimental data, is intended to inform researchers, scientists, and drug development professionals on their respective mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Pathways
The two compounds exert their cytotoxic effects through fundamentally different mechanisms. 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol primarily induces apoptosis through the mitochondrial pathway, while paclitaxel disrupts microtubule dynamics, leading to mitotic arrest.
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol initiates a cascade of events beginning with the elevation of reactive oxygen species (ROS)[1]. This leads to the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol. This process activates a caspase cascade, involving caspases-3, 8, and 9, ultimately leading to programmed cell death[1]. Additionally, this compound has been observed to cause a G2/M phase cell cycle arrest[1]. A related compound, ingenol (B1671944) mebutate, is known for its dual mechanism of action which includes rapid lesion necrosis and activation of protein kinase C (PKC) dependent immune responses[2][3][4].
Paclitaxel , on the other hand, is a potent microtubule-stabilizing agent[5][6][7][8]. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization[6]. This stabilization disrupts the normal dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division. The result is a prolonged blockage of cells in the G2/M phase of the cell cycle, which ultimately triggers apoptosis[5][6][7][8]. Paclitaxel has also been reported to have other cellular effects, including the activation of macrophages[5].
Data Presentation: A Quantitative Comparison of Cytotoxicity
The cytotoxic activity of both compounds has been evaluated in various cell lines, with paclitaxel demonstrating significantly higher potency in general. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are presented below. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines and exposure times.
| Compound | Cell Line | IC50 Value | Exposure Time | Reference |
| 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol | Jeko-1 | 0.5 µM | 48 hours | [9] |
| 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol | Panc-1 | 3 µM | 48 hours | [9] |
| Paclitaxel | Various | 2.5 - 7.5 nM | 24 hours | [10] |
| Paclitaxel | NSCLC | 9.4 µM | 24 hours | [4] |
| Paclitaxel | NSCLC | 0.027 µM | 120 hours | [4] |
| Paclitaxel | SCLC | 25 µM | 24 hours | [4] |
| Paclitaxel | SCLC | 5.0 µM | 120 hours | [4] |
Note: The cytotoxicity of paclitaxel is highly dependent on the duration of exposure, with prolonged exposure leading to significantly lower IC50 values.[4][10] Paclitaxel has also demonstrated selective cytotoxicity against neoplastic cells compared to normal cells at certain concentrations.[11] In contrast, 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol has shown strong cytotoxicity against both cancer and normal human cell lines (L-O2 and GES-1).
Experimental Protocols: Methodologies for Evaluation
The following are detailed protocols for the key experiments used to characterize the cytotoxic and mechanistic properties of these compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 µM to 100 µM) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the specified duration.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Apoptosis Markers
Western blotting is used to detect and quantify the expression of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the signaling pathways and a typical experimental workflow.
Caption: Signaling pathways of the two compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unmasking the Toxicity of Euphorbia Extracts: A Comparative Guide to Processed and Unprocessed Forms
For researchers, scientists, and drug development professionals, understanding the toxic potential of natural extracts is paramount. This guide provides a comprehensive comparison of the toxicity of processed versus unprocessed extracts from plants of the Euphorbia genus, a source of compounds with both therapeutic promise and significant toxicity. Through an examination of experimental data, this report illuminates the impact of processing on the toxicological profile of these extracts.
The genus Euphorbia, one of the largest and most diverse in the plant kingdom, is renowned for its milky latex, which contains a complex mixture of secondary metabolites. While many of these compounds, particularly diterpenoids, exhibit potent biological activities that are of interest in drug discovery, they are also frequently associated with significant cytotoxicity. Traditional medicine practices often involve processing steps to mitigate the toxicity of Euphorbia preparations. This guide delves into the scientific evidence behind these practices, offering a data-driven comparison of processed and unprocessed Euphorbia extracts.
Quantitative Analysis of Toxicity
Processing methods, such as the traditional use of vinegar, have been shown to significantly reduce the concentration of toxic diterpenoids in Euphorbia extracts. This reduction in toxic constituents correlates with a decrease in the overall toxicity of the extract. The following tables summarize the available quantitative data comparing the toxicity and chemical composition of unprocessed and processed Euphorbia extracts.
| Plant Species | Processing Method | Assay | Unprocessed Extract IC50/LD50 | Processed Extract IC50/LD50 | Reference |
| Euphorbia pekinensis | Vinegar Processing | Not Specified | Toxic | Toxicity "obviously decreased" | [1] |
| Euphorbia kansui | Vinegar Processing | Not Specified | More toxic than E. pekinensis | Toxicity "obviously decreased" | [1] |
| Euphorbia ebracteolata | Vinegar Processing | Not Specified | Less toxic than E. pekinensis | Toxicity "obviously decreased" | [1] |
Table 1: Comparative Toxicity of Unprocessed and Vinegar-Processed Euphorbia Extracts. While specific IC50 or LD50 values were not provided in the referenced study, it was noted that vinegar processing significantly reduced the toxicity of all three Euphorbia species.
| Plant Species | Diterpenoid | Unprocessed Seed Content (mg/g) | Processed Seed Content (mg/g) | Reference |
| Euphorbia lathyris | Euphorbia factor L1 | 4.915 | 3.435 | [2][3][4][5] |
| Euphorbia lathyris | Euphorbia factor L2 | 1.944 | 1.367 | [2][3][4][5] |
| Euphorbia lathyris | Euphorbia factor L8 | 0.425 | 0.286 | [2][3][4][5] |
Table 2: Effect of Processing on the Diterpenoid Content of Euphorbia lathyris Seeds. Processing leads to a marked decrease in the concentration of these toxic diterpenoids.[2][3][4][5]
Experimental Protocols
The assessment of cytotoxicity is a critical component of evaluating the safety of plant extracts. The following are detailed methodologies for key experiments commonly cited in the toxicological assessment of Euphorbia extracts.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose the cells to various concentrations of the unprocessed and processed Euphorbia extracts for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of extract that inhibits 50% of cell growth).
Brine Shrimp Lethality Assay
The brine shrimp lethality assay is a simple, rapid, and low-cost preliminary toxicity screen for natural product extracts.
Protocol:
-
Hatching of Brine Shrimp: Hatch Artemia salina cysts in artificial seawater under constant aeration and illumination for 48 hours.
-
Preparation of Test Solutions: Prepare various concentrations of the unprocessed and processed Euphorbia extracts in artificial seawater.
-
Exposure: Transfer 10 nauplii (larvae) to each vial containing the test solutions. Adjust the final volume to 5 mL.
-
Incubation: Incubate the vials for 24 hours under illumination.
-
Counting: After 24 hours, count the number of surviving nauplii.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value (the lethal concentration that kills 50% of the brine shrimp).
Signaling Pathways in Euphorbia-Induced Toxicity
The toxicity of Euphorbia extracts is often mediated through the induction of apoptosis (programmed cell death) and the generation of oxidative stress.
Apoptosis Induction
Several studies have shown that Euphorbia extracts can induce apoptosis in cancer cell lines.[6][7] This process is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the activation of caspases, a family of proteases that execute the apoptotic program, and the regulation of pro- and anti-apoptotic proteins.
Caption: Apoptosis signaling pathways induced by unprocessed Euphorbia extracts.
Oxidative Stress
Euphorbia extracts have been shown to induce the production of reactive oxygen species (ROS) within cells.[8] An imbalance between ROS production and the cell's antioxidant defense system leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately contributing to cell death.
The Impact of Processing on Chemical Composition and Toxicity
Processing techniques, particularly those involving heat or solvents like vinegar, can alter the chemical profile of Euphorbia extracts. Studies have shown that vinegar processing can promote the structural transformation of toxic diterpenoids through reactions such as hydrolysis of ether bonds, opening of lactone rings, esterification, oxidation, and cleavage of epoxide rings.[9] These chemical modifications can lead to a significant reduction in the content of these toxic compounds, thereby decreasing the overall toxicity of the extract.
References
- 1. [Comparative study on toxicity of Euphorbia before and after being prepared by vinegar] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the cytotoxicity, cell-cycle arrest, and apoptotic induction by Euphorbia hirta in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 8. Antioxidant and selective anticancer activities of two Euphorbia species in human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Common detoxification mechanisms in processing of toxic medicinal herbs of the same genus: a case study of Euphorbia pekinensis, E. ebracteolata, and E. fischeriana] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Ingenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ingenol (B1671944) derivatives, focusing on their structure-activity relationships (SAR) in the context of anti-cancer activity and protein kinase C (PKC) modulation. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays.
Introduction
Ingenol derivatives are a class of diterpenoids that have garnered significant interest for their potent biological activities, most notably as anti-cancer agents and modulators of protein kinase C (PKC). Ingenol mebutate (Picato®), an ester of ingenol, is approved for the topical treatment of actinic keratosis. The core ingenol structure presents multiple sites for chemical modification, allowing for the systematic exploration of its SAR to develop derivatives with improved potency, selectivity, and therapeutic profiles. This guide summarizes the key findings in this area, providing a comparative analysis of various ingenol analogs.
Data Presentation: Comparative Biological Activity of Ingenol Derivatives
The following tables summarize the quantitative biological data for a selection of ingenol derivatives, highlighting the impact of structural modifications at various positions on their anti-cancer and PKC activation activities.
Table 1: Anti-cancer Activity of Ingenol Derivatives in Various Cell Lines
| Compound/Derivative | Modification(s) | Cell Line | IC50/EC50 (µM) | Reference |
| Ingenol-3-angelate (I3A) | 3-O-angeloyl | A2058 (Melanoma) | 38 | [1] |
| HT144 (Melanoma) | 46 | [1] | ||
| Ingenol-3-dodecanoate (IngC) | 3-O-dodecanoyl | Glioma Cell Lines | 0.19 - 13.09 | [2] |
| Ingenol-3,20-dibenzoate | 3,20-di-O-benzoyl | Esophageal Cancer Cell Lines | - | [3] |
| Ingenol-3-trans-cinnamate (IngA) | 3-O-trans-cinnamoyl | Various Solid Tumors | Dose-dependent cytotoxicity | [3] |
| Ingenol-3-hexanoate (IngB) | 3-O-hexanoyl | Various Solid Tumors | Dose-dependent cytotoxicity | [3] |
Table 2: Protein Kinase C (PKC) Activation by Ingenol Derivatives
| Compound/Derivative | Modification(s) | PKC Isoform(s) | Activity (EC50/Ki) | Reference |
| Ingenol-3-angelate (I3A) | 3-O-angeloyl | PKCα | Ki = 0.3 ± 0.02 nM | [4] |
| PKCδ | Ki = 0.376 ± 0.041 nM | [4] | ||
| PKCε | Ki = 0.171 ± 0.015 nM | [4] | ||
| Ingenol-3-benzoate analog (3) | 3-O-benzoyl | PKCδ | EC50 ≈ 10 nM | [5] |
| 5-deoxy-ingenol-3-benzoate (5) | 3-O-benzoyl, 5-deoxy | PKCδ | EC50 ≈ 100 nM | [5] |
| 4-deoxy-ingenol-3-benzoate (6) | 3-O-benzoyl, 4-deoxy | PKCδ | EC50 ≈ 100 nM | [5] |
| 4,5-dideoxy-ingenol-3-benzoate (9) | 3-O-benzoyl, 4,5-dideoxy | PKCδ | EC50 ≈ 1 µM | [5] |
Signaling Pathways Modulated by Ingenol Derivatives
Ingenol derivatives primarily exert their biological effects through the activation of Protein Kinase C (PKC) isoforms. This activation triggers downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) and NF-κB pathways, which are crucial regulators of cell proliferation, apoptosis, and inflammation.
Caption: Signaling pathways activated by ingenol derivatives.
Experimental Workflows
The following diagrams illustrate the general workflows for key assays used to evaluate the structure-activity relationship of ingenol derivatives.
References
- 1. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Synthetic Ingenol Derivative from Euphorbia tirucalli Inhibits Protein Kinase C Isotypes and Promotes Autophagy and S-Phase Arrest on Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mitochondrial Pathway in Apoptosis Induced by Novel Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the involvement of the mitochondrial pathway in apoptosis induced by a novel compound, herein referred to as Compound X. To provide a clear benchmark, we will compare the hypothetical performance of Compound X with well-characterized apoptosis inducers, Staurosporine and Etoposide. This guide includes detailed experimental protocols, data presentation tables, and signaling pathway diagrams to facilitate a thorough investigation.
Introduction to the Mitochondrial Pathway of Apoptosis
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and elimination of damaged cells.[1][2] The intrinsic, or mitochondrial, pathway of apoptosis is a major mechanism of cell death initiated by various cellular stresses, such as DNA damage or growth factor withdrawal.[3][4] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the permeabilization of the outer mitochondrial membrane.[5][6] A key event in this pathway is the release of cytochrome c from the mitochondria into the cytoplasm, which then triggers a cascade of caspase activation, ultimately leading to the dismantling of the cell.[3][7][8]
Validating the role of the mitochondrial pathway is a critical step in the preclinical evaluation of novel anti-cancer agents. The following sections provide a systematic approach to this validation process.
Comparative Analysis of Apoptosis Induction
The efficacy of a novel compound in inducing apoptosis is typically compared against known inducers. Staurosporine, a potent protein kinase C inhibitor, and Etoposide, a topoisomerase II inhibitor, are frequently used as positive controls for inducing apoptosis through the mitochondrial pathway.[9]
Table 1: Comparative Cytotoxicity of Compound X and Standard Apoptosis Inducers
| Compound | Cell Line | IC50 (µM) after 24h | Maximum Apoptosis (%) |
| Compound X | HeLa | [Insert Data] | [Insert Data] |
| MCF-7 | [Insert Data] | [Insert Data] | |
| Staurosporine | HeLa | 0.01 - 0.1 | >90% |
| MCF-7 | 0.1 - 1.0 | >85% | |
| Etoposide | HeLa | 10 - 50 | ~70% |
| MCF-7 | 5 - 20 | ~65% |
IC50 values and maximum apoptosis percentages are cell line and condition dependent. The data for Staurosporine and Etoposide are representative ranges.
Key Experiments for Validating the Mitochondrial Pathway
To unequivocally establish the involvement of the mitochondrial pathway in Compound X-induced apoptosis, a series of key experiments should be performed.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm).[10][11] This can be measured using fluorescent dyes such as JC-1, TMRM, or TMRE.
Table 2: Changes in Mitochondrial Membrane Potential (ΔΨm)
| Treatment | Cell Line | % of Cells with Depolarized Mitochondria (JC-1 Green Fluorescence) |
| Vehicle Control | HeLa | < 5% |
| Compound X (IC50) | HeLa | [Insert Data] |
| Staurosporine (1 µM) | HeLa | > 80% |
| Etoposide (50 µM) | HeLa | ~ 60% |
Detection of Cytochrome c Release
The release of cytochrome c from the mitochondria into the cytosol is a pivotal event in the mitochondrial apoptotic cascade.[3][5] This can be detected by Western blotting of cytosolic and mitochondrial fractions.
Table 3: Subcellular Localization of Cytochrome c
| Treatment | Cell Line | Cytochrome c Level (Cytosolic Fraction) | Cytochrome c Level (Mitochondrial Fraction) |
| Vehicle Control | HeLa | Undetectable | High |
| Compound X (IC50) | HeLa | [Insert Data] | [Insert Data] |
| Staurosporine (1 µM) | HeLa | High | Low |
| Etoposide (50 µM) | HeLa | Moderate | Moderate |
Measurement of Caspase Activation
The mitochondrial pathway converges on the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[12][13] Caspase activity can be measured using colorimetric or fluorometric assays, or by detecting cleaved forms via Western blotting.
Table 4: Caspase-9 and Caspase-3 Activity
| Treatment | Cell Line | Caspase-9 Activity (Fold Change vs. Control) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | HeLa | 1.0 | 1.0 |
| Compound X (IC50) | HeLa | [Insert Data] | [Insert Data] |
| Staurosporine (1 µM) | HeLa | > 10 | > 15 |
| Etoposide (50 µM) | HeLa | ~ 5 | ~ 8 |
Signaling Pathways and Experimental Workflow
Visualizing the signaling pathways and experimental workflows can aid in understanding the complex processes involved in validating the mitochondrial pathway of apoptosis.
Caption: Mitochondrial pathway of apoptosis induced by various stimuli.
Caption: Experimental workflow for validating mitochondrial apoptosis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with Compound X, Staurosporine (1 µM), Etoposide (50 µM), or vehicle control for the desired time period.
-
Staining: After treatment, collect the cells and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 500 µL of pre-warmed media containing 2 µM JC-1 dye.
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash twice with 1 mL of PBS.
-
Flow Cytometry: Resuspend the final cell pellet in 500 µL of PBS and analyze immediately by flow cytometry. Healthy cells with polarized mitochondria will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).
Protocol 2: Detection of Cytochrome c Release by Western Blotting
-
Cell Treatment and Harvesting: Treat cells as described above. After treatment, harvest the cells by scraping and wash with ice-cold PBS.
-
Cell Lysis and Fractionation:
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., digitonin-based buffer) and incubate on ice for 10 minutes.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet the nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.
-
-
Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against cytochrome c overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Use COX IV as a mitochondrial loading control and β-actin or GAPDH as a cytosolic loading control.
-
Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and treat as described previously.
-
Lysis: After treatment, add a caspase-3/7 reagent containing a luminogenic substrate (e.g., a peptide substrate linked to a fluorophore) and a lysis buffer to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 499 nm excitation/521 nm emission for a rhodamine 110-based substrate). The fluorescence intensity is proportional to the caspase-3/7 activity.
By following this comprehensive guide, researchers can systematically validate the involvement of the mitochondrial pathway in apoptosis induced by novel compounds, providing crucial insights into their mechanism of action and therapeutic potential.
References
- 1. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Assays for Mitochondria Function | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Apoptosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Comparison of caspase genes for the induction of apoptosis following gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pro-Inflammatory Responses: Phorbol Esters vs. 3-O-Ethylzotarol
A comprehensive review of available scientific literature reveals a significant disparity in the data concerning the pro-inflammatory properties of phorbol (B1677699) esters and 3-O-ethylzotarol (3-O-EZ). While the pro-inflammatory activities of phorbol esters are well-documented, there is currently no publicly available experimental data to substantiate a pro-inflammatory role for 3-O-ethylzotarol.
This guide, therefore, focuses on the established pro-inflammatory mechanisms of phorbol esters and outlines the experimental protocols typically used to assess such responses. This framework can serve as a methodological reference for any future investigation into the potential inflammatory effects of 3-O-ethylzotarol.
Phorbol Esters: Potent Inflammatory Mediators
Phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), are potent activators of the inflammatory response. Their mechanism of action is primarily centered on the activation of Protein Kinase C (PKC), a crucial enzyme in cellular signal transduction. By mimicking the endogenous PKC activator diacylglycerol (DAG), phorbol esters trigger a cascade of downstream signaling events that culminate in a robust inflammatory reaction.
Key Signaling Pathways Activated by Phorbol Esters
The activation of PKC by phorbol esters initiates several key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of a wide array of pro-inflammatory genes.
-
NF-κB Pathway: Activation of this pathway leads to the transcription of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).
-
MAPK Pathway: This pathway, involving kinases such as ERK, JNK, and p38, also contributes to the production of inflammatory mediators and cellular stress responses.
The following diagram illustrates the signaling cascade initiated by phorbol esters.
Caption: Signaling pathway of phorbol ester-induced inflammation.
Experimental Protocols for Assessing Pro-inflammatory Responses
To quantitatively assess and compare the pro-inflammatory effects of compounds like phorbol esters, a variety of in vitro and in vivo experimental models are employed.
In Vitro Assays
These assays are crucial for dissecting the cellular and molecular mechanisms of inflammation.
1. Cell Culture and Treatment:
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used.
-
Protocol: Cells are cultured to a suitable confluency and then treated with the test compound (e.g., phorbol ester) at various concentrations for specific time periods. A vehicle control (e.g., DMSO) is always included.
2. Measurement of Pro-inflammatory Mediators:
-
Cytokine Quantification (ELISA): The levels of secreted pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitric Oxide (NO) Production (Griess Assay): The accumulation of nitrite, a stable product of NO, in the culture medium is quantified using the Griess reagent.
-
Gene Expression Analysis (RT-qPCR): The mRNA levels of pro-inflammatory genes (e.g., TNF, IL1B, IL6, PTGS2 [COX-2]) are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
3. Western Blot Analysis of Signaling Pathways:
-
Principle: This technique is used to detect the activation (phosphorylation) of key signaling proteins within the NF-κB and MAPK pathways.
-
Protocol: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of proteins like p65 (NF-κB), IκBα, ERK, JNK, and p38.
The following diagram outlines a general workflow for in vitro assessment of pro-inflammatory activity.
Caption: In vitro workflow for pro-inflammatory assessment.
In Vivo Models
Animal models are essential for evaluating the physiological effects of pro-inflammatory compounds.
1. TPA-Induced Mouse Ear Edema Model:
-
Principle: Topical application of TPA (a phorbol ester) to a mouse's ear induces a localized inflammatory response characterized by edema (swelling).
-
Protocol:
-
A solution of the test compound or vehicle is applied topically to the mouse ear.
-
After a short period, TPA is applied to the same ear to induce inflammation.
-
The thickness and weight of the ear are measured at various time points to quantify the extent of edema.
-
Histological analysis of ear tissue can be performed to assess immune cell infiltration.
-
Cytokine levels in the tissue homogenate can be measured by ELISA.
-
Data Presentation
Quantitative data from these experiments would typically be summarized in tables for clear comparison.
Table 1: In Vitro Pro-inflammatory Effects on RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | NO (µM) | p-p65/p65 (Fold Change) |
| Vehicle | - | Baseline | Baseline | Baseline | 1.0 |
| Phorbol Ester | 0.1 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Phorbol Ester | 1.0 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| 3-O-EZ | 0.1 | No Data | No Data | No Data | No Data |
| 3-O-EZ | 1.0 | No Data | No Data | No Data | No Data |
Table 2: In Vivo Anti-inflammatory Effects in TPA-Induced Mouse Ear Edema
| Treatment | Dose (mg/ear) | Ear Weight (mg) | Inhibition of Edema (%) | Myeloperoxidase Activity (U/mg) |
| Vehicle | - | Value ± SD | 0 | Value ± SD |
| TPA | - | Value ± SD | - | Value ± SD |
| Phorbol Ester | 0.01 | No Data | No Data | No Data |
| 3-O-EZ | 0.1 | No Data | No Data | No Data |
| 3-O-EZ | 1.0 | No Data | No Data | No Data |
Note: "No Data" is indicated for 3-O-ethylzotarol as no experimental results are available in the public domain.
Conclusion
The pro-inflammatory response to phorbol esters is a well-characterized process involving the activation of PKC and subsequent downstream signaling through the NF-κB and MAPK pathways. A variety of established in vitro and in vivo experimental protocols are available to quantify this response. In stark contrast, there is a lack of scientific literature detailing any pro-inflammatory activity of 3-O-ethylzotarol. Therefore, a direct comparison of the pro-inflammatory responses of these two compounds is not currently possible. The experimental frameworks described herein provide a robust starting point for any future research aimed at investigating the potential inflammatory properties of 3-O-ethylzotarol.
Safety Operating Guide
Safe Disposal of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Ingestion: If the individual is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]
Spill Management
In the event of a spill, prevent further spread by containing the material. Absorb liquid spills with an inert, non-combustible material such as diatomite or universal binders.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1] All cleanup materials should be collected and disposed of as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Protocol
The proper disposal of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol and its contaminated materials is critical. The primary principle is to manage it as a chemical waste product in accordance with all applicable regulations.
-
Waste Identification and Segregation:
-
Unused Product: Any surplus or non-recyclable 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol should be treated as chemical waste.
-
Contaminated Materials: This includes empty containers, contaminated PPE (gloves, etc.), and spill cleanup materials. These items must be disposed of with the same precautions as the unused product.[3]
-
Solutions: Solutions containing the compound should also be treated as chemical waste.
-
-
Packaging for Disposal:
-
Place all waste materials, including contaminated solids and liquids, into a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is securely sealed to prevent leaks.
-
Label the container with the full chemical name: "3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol Waste" and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Arranging for Disposal:
-
Licensed Disposal Company: The most appropriate method for final disposal is to engage a licensed hazardous waste disposal company.[3] Your institution's EHS department will have established procedures and approved vendors for this service.
-
Regulatory Compliance: Disposal must be conducted in strict accordance with all prevailing country, federal, state, and local regulations.[1][2]
-
Do Not:
-
Summary of Disposal Information
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Surplus Product | Collection by a licensed hazardous waste disposal company.[3] | Must be in a properly labeled and sealed container. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of as unused product. | Collect in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of as unused product. | Collect in a designated hazardous waste container. |
| Spill Cleanup Materials | Dispose of as unused product.[1] | Ensure materials are properly contained to prevent exposure. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
References
Essential Safety and Logistical Information for Handling 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol. This ingenol-type diterpenoid is a potent compound requiring stringent safety measures to minimize exposure and ensure a safe laboratory environment.
Hazard Classification and Occupational Exposure
While a specific Occupational Exposure Limit (OEL) for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol has not been established, it should be handled as a highly potent compound. Based on the activity of similar ingenol (B1671944) esters, it is prudent to assign it to a high Occupational Exposure Band (OEB), likely OEB 4 or 5, corresponding to an exposure limit of less than 1 µg/m³. All handling procedures must reflect this high level of potential hazard.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE for various tasks involving this compound.
| Task Category | Required Personal Protective Equipment (PPE) |
| Low-Exposure Potential | |
| (e.g., handling sealed containers) | - Nitrile gloves (single pair) - Safety glasses - Laboratory coat |
| Medium-Exposure Potential | |
| (e.g., preparing solutions in a ventilated enclosure) | - Double nitrile gloves - Chemical splash goggles - Impermeable disposable gown - N95 respirator (minimum) or half-mask respirator with appropriate cartridges |
| High-Exposure Potential | |
| (e.g., handling powders, potential for aerosolization) | - Double nitrile gloves - Chemical splash goggles and face shield - Disposable coveralls ("bunny suit")[1] - Powered Air-Purifying Respirator (PAPR)[2][3] |
Note: Always inspect PPE for integrity before use. Contaminated disposable PPE must be disposed of as hazardous waste.
Engineering Controls
Primary containment is the most critical factor in safely handling this potent compound.[4]
| Control Measure | Specification |
| Primary Engineering Control | All manipulations of the solid compound or concentrated solutions must be performed within a certified chemical fume hood, a glove box, or a containment isolator.[5] |
| Ventilation | The laboratory must have single-pass air with negative pressure relative to adjacent areas to prevent the escape of contaminants.[5] |
| Access Control | Access to the handling area should be restricted to trained personnel. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol during a typical experimental workflow.
4.1. Preparation and Pre-Handling Check
-
Designate a Handling Area: Clearly define and label the specific area where the compound will be handled.
-
Verify Engineering Controls: Ensure the chemical fume hood or other containment device is functioning correctly.
-
Assemble Materials: Gather all necessary equipment, solvents, and waste containers before introducing the compound.
-
Don PPE: Put on the appropriate level of PPE as outlined in the table above.
4.2. Compound Handling
-
Weighing: If handling the solid, conduct this step within a containment balance enclosure or a glove box.
-
Solution Preparation: Prepare solutions within the primary engineering control. Add solvent to the solid slowly to avoid aerosolization.
-
Experimental Use: Keep all containers with the compound sealed when not in immediate use. All transfers should be performed with care to avoid splashes or spills.
4.3. Post-Handling
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution should be validated for effectiveness.
-
Doffing PPE: Remove PPE in the designated doffing area, avoiding self-contamination. Disposable PPE should be immediately placed in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6][7]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid Compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (disposable) | Place in a designated, sealed hazardous waste bag or container. |
| Liquid Waste | Collect in a sealed, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Contaminated PPE | Dispose of as hazardous waste in a designated, sealed container. |
All waste must be disposed of through the institution's environmental health and safety office in accordance with local and national regulations.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Restrict access. Do not attempt to clean up a significant spill without appropriate training and PPE, including respiratory protection. Follow institutional spill response procedures. |
Visual Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for potent compounds.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. agnopharma.com [agnopharma.com]
- 5. escopharma.com [escopharma.com]
- 6. Ingenol (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. drugs.com [drugs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
